2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL
Description
Properties
IUPAC Name |
2-benzhydryl-2-azaspiro[3.3]heptan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-17-11-12-19(17)13-20(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,21H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBMIGJCORKXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716712 | |
| Record name | 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263296-81-6 | |
| Record name | 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel chemical entities with improved pharmacological profiles is perpetual. A significant shift away from flat, aromatic structures towards three-dimensional, sp³-rich molecules has emerged as a key strategy to enhance drug-like properties. Within this paradigm, spirocyclic systems, particularly those containing small, strained rings, have garnered considerable attention. The 2-azaspiro[3.3]heptane core, a rigid bicyclic motif, has been identified as a valuable bioisostere for the ubiquitous piperidine ring, a common fragment in numerous approved drugs.[1][2] This structural substitution can lead to improved metabolic stability, aqueous solubility, and novel intellectual property positions.[1] This guide focuses on a specific, promising derivative of this class: 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a molecule poised for exploration in various therapeutic areas, particularly within the central nervous system (CNS).
Physicochemical Properties of this compound
At the heart of understanding any potential drug candidate are its fundamental chemical and physical properties. These characteristics dictate its behavior in biological systems and influence formulation and delivery strategies.
| Property | Value | Source |
| CAS Number | 1263296-81-6 | [3] |
| Molecular Formula | C₁₉H₂₁NO | [3] |
| Molecular Weight | 279.37 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not publicly available | N/A |
| Boiling Point | Not publicly available | N/A |
| Solubility | Not publicly available | N/A |
While specific experimental data for this compound is not widely published, the presence of the polar hydroxyl group and the tertiary amine suggests a degree of aqueous solubility, a desirable trait for many drug candidates. The bulky, lipophilic benzhydryl group will significantly influence its overall lipophilicity (LogP), a critical parameter for cell membrane permeability and potential CNS penetration.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is a multi-step process that hinges on the initial construction of the core 2-azaspiro[3.3]heptane scaffold, a methodology pioneered by the Carreira group.[4][5][6][7] The final step involves the stereoselective reduction of the corresponding ketone precursor.
Synthetic Pathway Overview
Caption: General synthetic route to this compound.
Step 1: Synthesis of the 2-Azaspiro[3.3]heptan-5-one Core
The foundational 2-azaspiro[3.3]heptane scaffold is typically constructed from commercially available starting materials. While the specific route to the 5-keto derivative is not explicitly detailed in the primary literature for this exact benzhydryl analog, related syntheses suggest a pathway involving the formation of a protected 2-azaspiro[3.3]heptan-5-one.[8] This often involves the construction of the two four-membered rings through cyclization reactions.
Step 2: N-Benzhydrylation of the Spirocyclic Core
Once the protected 2-azaspiro[3.3]heptan-5-one is obtained, the protecting group on the nitrogen is removed, and the secondary amine is then alkylated with a benzhydryl halide, typically benzhydryl bromide, in the presence of a suitable base to yield 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one.
Step 3: Reduction to this compound
The final step is the reduction of the ketone functionality of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one to the corresponding alcohol. This is a standard transformation in organic synthesis.
Experimental Protocol: Reduction of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
-
Materials:
-
2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Methanol (or another suitable protic solvent)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Spectroscopic Characterization
The structural elucidation of this compound and its precursors relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzhydryl group, a singlet for the methine proton of the benzhydryl group, and complex multiplets for the aliphatic protons of the spirocyclic core. The proton attached to the hydroxyl-bearing carbon will appear as a distinct signal, and its coupling pattern can provide stereochemical information.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methine carbon of the benzhydryl group, the carbon bearing the hydroxyl group, and the aliphatic carbons of the azaspiro[3.3]heptane framework.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The absence of a strong carbonyl (C=O) absorption around 1700-1750 cm⁻¹, which would be present in the ketone precursor, confirms the reduction.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Potential Applications in Drug Discovery
The 2-azaspiro[3.3]heptane scaffold is a promising motif for the development of novel therapeutics. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.
Central Nervous System (CNS) Disorders
The benzhydryl moiety is a common pharmacophore in many centrally acting drugs, including antihistamines and dopamine reuptake inhibitors. The combination of the benzhydryl group with the novel 2-azaspiro[3.3]heptane core in this compound suggests a high potential for activity in the CNS. The lipophilicity imparted by the benzhydryl group may facilitate crossing the blood-brain barrier. Potential therapeutic targets could include transporters for neurotransmitters like dopamine, serotonin, and norepinephrine, as well as various CNS receptors.
Other Therapeutic Areas
The versatility of the 2-azaspiro[3.3]heptane scaffold allows for its application in a wide range of therapeutic areas beyond CNS disorders. By modifying the substituents on the spirocyclic core, it is possible to tune the pharmacological properties of the molecule to target various enzymes, ion channels, and receptors implicated in diseases such as cancer, inflammation, and cardiovascular disorders.
Future Directions
While this compound represents a molecule of significant interest, further research is required to fully elucidate its therapeutic potential.
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Biological Screening: A comprehensive biological evaluation of this compound is warranted. This should include in vitro screening against a panel of relevant biological targets, followed by in vivo studies in appropriate animal models of disease.
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Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of this compound will be crucial for establishing a clear structure-activity relationship. Modifications to the benzhydryl group and the introduction of substituents on the spirocyclic core could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
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Stereochemical Analysis: The synthesis described above will produce a racemic mixture. The separation of the enantiomers and the determination of their absolute stereochemistry, followed by individual biological evaluation, will be essential, as it is common for biological activity to reside in a single enantiomer.
Conclusion
This compound is a compelling example of a novel, sp³-rich scaffold with significant potential in drug discovery. Its synthesis, based on established methodologies for the construction of the 2-azaspiro[3.3]heptane core, makes it an accessible target for further investigation. The combination of the unique properties of the spirocyclic framework with the well-established pharmacophoric nature of the benzhydryl group makes this compound a promising starting point for the development of new therapeutics, particularly for CNS disorders. The detailed exploration of its chemical properties and biological activities will undoubtedly pave the way for new and exciting discoveries in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1263296-81-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. researchgate.net [researchgate.net]
- 5. Swiss Open Access Repository [sonar.ch]
- 6. recercat.cat [recercat.cat]
- 7. Swiss Open Access Repository [roar.hep-bejune.ch]
- 8. researchgate.net [researchgate.net]
Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a molecule of significant interest in medicinal chemistry and drug discovery. The 2-azaspiro[3.3]heptane scaffold is a valuable bioisostere for piperidine, offering a unique three-dimensional chemical space.[1][2] This guide details the strategic synthesis from commercially available precursors, focusing on the formation of the key intermediate, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one, and its subsequent stereoselective reduction. The methodologies presented are designed to be scalable and reproducible, providing researchers with a practical foundation for the synthesis of this and related compounds.
Introduction: The Significance of the 2-Azaspiro[3.3]heptane Scaffold
The 2-azaspiro[3.3]heptane moiety has emerged as a compelling structural motif in modern drug design.[3][4] Its rigid, spirocyclic framework provides a distinct conformational profile compared to more flexible aliphatic rings, which can lead to improved target selectivity and potency. Furthermore, the introduction of this scaffold has been shown to favorably modulate physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development.[5] The title compound, this compound, incorporates the bulky benzhydryl protecting group, which can serve to modulate activity or as a handle for further functionalization, and a hydroxyl group that can participate in key hydrogen bonding interactions with biological targets.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound points to the pivotal intermediate, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one. The hydroxyl group can be readily installed via the reduction of the corresponding ketone. The benzhydryl group can be introduced onto the nitrogen of a pre-formed 2-azaspiro[3.3]heptan-5-one core. This core itself can be constructed through various methods, with a common approach involving the cycloaddition of a suitable ketene with an appropriately substituted azetidine.
Our proposed synthetic strategy, therefore, involves three key stages:
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Synthesis of the 2-Azaspiro[3.3]heptan-5-one Core: Leveraging established methods for the construction of this spirocycle.
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N-Benzhydrylation: Introduction of the benzhydryl group onto the secondary amine.
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Reduction of the Ketone: Conversion of the 5-oxo functionality to the desired 5-hydroxy group.
This approach utilizes commercially available or readily accessible starting materials and employs reliable, high-yielding chemical transformations.
Experimental Protocols
Synthesis of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
The synthesis of the N-Boc protected 2-azaspiro[3.3]heptan-5-one is a crucial first step, providing a stable and easily handled intermediate. A known efficient method for this is the [2+2] cycloaddition of dichloroketene with N-Boc-3-methyleneazetidine, followed by dechlorination.[6][7]
Experimental Workflow:
Caption: Workflow for the synthesis of the N-Boc protected ketone.
Step-by-Step Protocol:
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To a stirred solution of N-Boc-3-methyleneazetidine (1.0 equiv) in anhydrous dioxane at 0 °C under an inert atmosphere, add activated zinc powder (2.5 equiv).
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Slowly add a solution of dichloroacetyl chloride (1.2 equiv) in anhydrous dioxane dropwise over 1 hour, maintaining the temperature between 0-5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
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Dissolve the crude residue in acetic acid and add activated zinc powder (3.0 equiv) in portions.
-
Heat the mixture to 60 °C and stir for 4 hours.
-
Cool the reaction to room temperature, filter through celite, and neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Deprotection and N-Benzhydrylation
The Boc protecting group is removed under acidic conditions, and the resulting secondary amine is subsequently alkylated with diphenylmethyl bromide to yield the key ketone intermediate.
Experimental Workflow:
Caption: Workflow for N-Benzhydrylation.
Step-by-Step Protocol:
-
Dissolve tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (5.0 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess trifluoroacetic acid under reduced pressure to yield the crude 2-azaspiro[3.3]heptan-5-one trifluoroacetate salt.
-
Dissolve the crude salt in acetonitrile and add potassium carbonate (3.0 equiv) and diphenylmethyl bromide (1.1 equiv).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one.[8]
Reduction of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
The final step is the reduction of the ketone to the desired alcohol. Sodium borohydride is a mild and effective reagent for this transformation.
Experimental Workflow:
Caption: Workflow for the final reduction step.
Step-by-Step Protocol:
-
Dissolve 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (1.0 equiv) in methanol at 0 °C.
-
Add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Data Presentation and Characterization
The successful synthesis of each intermediate and the final product should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Key Analytical Data |
| tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | C11H17NO3 | 211.26 | 60-70 | ¹H NMR, ¹³C NMR, IR, MS |
| 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one | C19H19NO | 277.36 | 75-85 | ¹H NMR, ¹³C NMR, IR, MS; Melting Point: 120-122 °C[8] |
| This compound | C19H21NO | 279.38 | 85-95 | ¹H NMR, ¹³C NMR, IR, MS, High-Resolution Mass Spectrometry (HRMS) |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. The identity and purity of the intermediates and the final product must be rigorously confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. For the final compound, high-resolution mass spectrometry is recommended to confirm the elemental composition. The physical properties, such as the melting point of the crystalline ketone intermediate, should be consistent with reported values.[8]
Conclusion
This technical guide outlines a reliable and scalable synthetic route to this compound. By providing a detailed, step-by-step protocol and explaining the rationale behind the chosen synthetic strategy, this document serves as a valuable resource for researchers in medicinal chemistry and organic synthesis. The methodologies are grounded in established chemical principles and can be adapted for the synthesis of a variety of substituted 2-azaspiro[3.3]heptane derivatives, thereby facilitating the exploration of this important chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol (CAS 1263296-81-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a unique molecule integrating the structurally significant benzhydryl moiety with the increasingly important 2-azaspiro[3.3]heptane scaffold. The azaspiro[3.3]heptane core is a three-dimensional, sp³-rich framework that has gained traction in medicinal chemistry as a bioisosteric replacement for traditional cyclic amines like piperidine and morpholine, often leading to improved physicochemical properties.[1][2] The benzhydryl group is a well-established pharmacophore present in numerous centrally active and antihistaminic drugs.[3][4] This document outlines the molecular characteristics, a putative synthetic pathway, potential therapeutic applications, and a proposed analytical characterization of this compound, offering a valuable resource for its exploration in drug discovery and development.
Introduction: A Molecule of Strategic Design
This compound (CAS Number: 1263296-81-6) is a heterocyclic compound featuring a central 2-azaspiro[3.3]heptane core. This spirocyclic system, where two three-membered rings share a single carbon atom, imparts a rigid, three-dimensional geometry, a desirable trait in modern drug design for enhancing target selectivity and metabolic stability.[5] The incorporation of a hydroxyl group at the 5-position introduces a potential site for hydrogen bonding and further functionalization.
The nitrogen atom of the azaspirocycle is substituted with a benzhydryl group (a diphenylmethyl group). This bulky, lipophilic moiety is a key feature of many biologically active compounds, contributing to their receptor affinity and pharmacokinetic profiles.[6] The strategic combination of these two structural motifs in this compound suggests a molecule designed with the potential for novel pharmacological activities.
Molecular Data at a Glance
| Property | Value |
| CAS Number | 1263296-81-6 |
| Molecular Formula | C₁₉H₂₁NO |
| Molecular Weight | 279.38 g/mol |
| Appearance | White solid (predicted) |
A Putative Synthetic Pathway: A Multi-Step Approach
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of a Protected 2-Azaspiro[3.3]heptan-5-one
The synthesis would commence with a protected form of 2-azaspiro[3.3]heptan-5-one. A common protecting group for the amine functionality is the tert-butoxycarbonyl (Boc) group, yielding 2-Boc-2-azaspiro[3.3]heptan-5-one. The synthesis of such azaspiro[3.3]heptane scaffolds has been described in the literature, often involving multi-step sequences.[7]
Step 2: Deprotection of the Amine
The Boc protecting group can be efficiently removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), to yield the free secondary amine, 2-azaspiro[3.3]heptan-5-one.
Step 3: N-Benzhydrylation
The introduction of the benzhydryl group onto the secondary amine can be achieved through nucleophilic substitution. Reacting 2-azaspiro[3.3]heptan-5-one with a benzhydryl halide, such as benzhydryl bromide, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate, would yield 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one. The synthesis of benzhydryl amines via N-alkylation is a well-established transformation.[8]
Step 4: Reduction of the Ketone
The final step involves the reduction of the ketone functionality at the 5-position to the corresponding alcohol. This can be accomplished using a variety of reducing agents. For a straightforward reduction, sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a mild and effective choice. This would yield the target molecule, this compound.
Potential Applications in Drug Discovery
The unique structural amalgamation in this compound suggests several promising avenues for investigation in drug discovery.
Caption: Conceptual diagram illustrating the potential therapeutic applications derived from the core structural components.
Central Nervous System (CNS) Disorders
The benzhydryl moiety is a classic pharmacophore in many CNS-active drugs, including agents for treating neurodegenerative diseases and psychiatric conditions. The rigid, three-dimensional nature of the azaspiro[3.3]heptane scaffold can provide precise conformational restriction, potentially leading to enhanced selectivity for specific receptor subtypes within the CNS.
Allergic Disorders
Many first-generation antihistamines, such as diphenhydramine, are benzhydryl derivatives.[6] It is plausible that this compound could exhibit histamine H1 receptor antagonist activity. The azaspiro[3.3]heptane core may modulate the pharmacokinetic and pharmacodynamic properties compared to traditional antihistamines, potentially offering a different side-effect profile.
Oncology
Recent studies have highlighted the anticancer properties of certain benzhydryl-containing compounds, which have been shown to inhibit cancer cell growth through various mechanisms, including the inactivation of the NF-κB pathway.[9] Furthermore, the incorporation of sp³-rich scaffolds like azaspiro[3.3]heptane is a contemporary strategy in cancer drug discovery to explore novel chemical space and improve drug-like properties.[10]
Proposed Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzhydryl group, a methine proton for the CH-N linkage, and distinct signals for the diastereotopic protons of the spirocyclic core. The presence of a hydroxyl proton signal would also be expected. |
| ¹³C NMR | Aromatic carbon signals, a signal for the benzylic carbon, and characteristic signals for the spirocyclic carbons, including the spiro-carbon atom. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of 279.38 g/mol . |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (from the alcohol), C-H stretching (aromatic and aliphatic), and C-N stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its design, which marries the favorable properties of the azaspiro[3.3]heptane scaffold with the proven pharmacological relevance of the benzhydryl moiety, opens up a wealth of possibilities for therapeutic innovation. The proposed synthetic route provides a logical starting point for its preparation, and the outlined potential applications offer a clear rationale for its further investigation. This technical guide serves as a foundational resource to stimulate and support future research into this promising compound.
References
- 1. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and properties of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a unique spirocyclic compound with potential applications in medicinal chemistry. The guide delves into the structural features of the 2-azaspiro[3.3]heptane core, the influence of the N-benzhydryl substituent, and the synthetic pathway to this molecule. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and foundational chemical principles to offer valuable insights for researchers in drug discovery and development.
Introduction: The Significance of the 2-Azaspiro[3.3]heptane Scaffold
The 2-azaspiro[3.3]heptane moiety has emerged as a valuable scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure offers a compelling alternative to more traditional saturated heterocycles like piperidine.[2] The spirocyclic nature of this framework provides precise exit vectors for substituents, allowing for fine-tuned interactions with biological targets.[1] Furthermore, the incorporation of the 2-azaspiro[3.3]heptane core has been shown to favorably modulate key physicochemical properties, such as lipophilicity, which is a critical parameter in optimizing the pharmacokinetic profile of drug candidates.
The subject of this guide, this compound, combines this promising scaffold with a bulky, lipophilic N-benzhydryl group and a hydroxyl functionality, suggesting its potential as a versatile building block for novel therapeutics, particularly those targeting the central nervous system (CNS).
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below:
| Property | Value | Source |
| CAS Number | 1263296-81-6 | [3] |
| Molecular Formula | C₁₉H₂₁NO | [3] |
| Molecular Weight | 279.37 g/mol | [3] |
| Appearance | White solid |
The 2-Azaspiro[3.3]heptane Core
The core of the molecule is the 2-azaspiro[3.3]heptane system, a bicyclic structure featuring a nitrogen atom at the 2-position and a spirocyclic carbon connecting two four-membered rings. This arrangement imparts significant conformational rigidity. X-ray crystallographic studies of related azaspiro[3.3]heptane derivatives have confirmed the puckered nature of the cyclobutane rings and the defined spatial orientation of substituents.
The N-Benzhydryl Substituent
The nitrogen atom of the azetidine ring is substituted with a benzhydryl (diphenylmethyl) group. This large, non-polar substituent significantly influences the molecule's overall lipophilicity and steric profile. The two phenyl rings of the benzhydryl group are not coplanar and can adopt various conformations, which can impact binding to target proteins. The presence of this group is common in a variety of centrally acting agents, where it is often associated with interactions with various receptors and transporters.
The Hydroxyl Group
The hydroxyl group at the 5-position of the cyclobutane ring introduces a polar functional group capable of acting as a hydrogen bond donor and acceptor. This feature can be critical for specific interactions with biological targets and can also influence the molecule's solubility and metabolic profile. The stereochemistry at this position (R or S) will further dictate the molecule's three-dimensional shape and potential for stereospecific binding.
Synthesis and Chemical Reactivity
While a specific, detailed synthetic protocol for this compound is not extensively documented in peer-reviewed literature, a logical and commonly employed synthetic pathway can be inferred from available information on its precursor and general organic chemistry principles.
The most probable synthetic route involves the reduction of the corresponding ketone, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (CAS: 1263296-80-5).
Experimental Protocol: Reduction of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
The following is a generalized, representative protocol for the reduction of a ketone to an alcohol using sodium borohydride. Note: This protocol has not been specifically validated for this exact substrate and should be optimized by the end-user.
-
Dissolution: Dissolve 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar equivalent of NaBH₄ should be carefully calculated, typically ranging from 1.1 to 1.5 equivalents.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add a quenching agent, such as acetone or a saturated aqueous solution of ammonium chloride, to consume the excess NaBH₄.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract and purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectroscopic data for this compound, the following are predicted key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Multiple signals in the aromatic region (δ 7.2-7.5 ppm) corresponding to the protons of the two phenyl rings of the benzhydryl group.
-
Benzhydryl Methine Proton: A singlet or a multiplet for the proton on the carbon linking the two phenyl rings, likely in the region of δ 4.0-4.5 ppm.
-
Azaspiro[3.3]heptane Protons: A series of multiplets in the upfield region (δ 2.0-4.0 ppm) corresponding to the methylene and methine protons of the spirocyclic core. The proton on the carbon bearing the hydroxyl group would likely appear as a multiplet around δ 4.0-4.5 ppm.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Several signals in the downfield region (δ 125-145 ppm) corresponding to the carbons of the phenyl rings.
-
Benzhydryl Methine Carbon: A signal around δ 70-80 ppm.
-
Azaspiro[3.3]heptane Carbons: Signals in the aliphatic region (δ 30-70 ppm), with the carbon bearing the hydroxyl group appearing in the more downfield portion of this range.
-
Spirocyclic Carbon: A quaternary carbon signal.
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 279.37.
-
Fragmentation Pattern: A prominent fragment would likely correspond to the loss of the hydroxyl group and/or fragmentation of the benzhydryl moiety, leading to a stable diphenylmethyl cation (m/z = 167).
Potential Applications in Drug Discovery
The structural features of this compound suggest its utility as a scaffold or intermediate in the synthesis of novel therapeutic agents.
-
Central Nervous System (CNS) Drug Discovery: The lipophilic benzhydryl group can facilitate penetration of the blood-brain barrier, making this scaffold attractive for CNS targets.
-
Bioisosteric Replacement: The 2-azaspiro[3.3]heptane core can serve as a bioisostere for piperidine and other saturated heterocycles, potentially leading to improved metabolic stability and selectivity.[1]
-
Further Functionalization: The hydroxyl group provides a handle for further chemical modification, allowing for the introduction of other functional groups to explore structure-activity relationships.
Conclusion
This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its rigid spirocyclic core, combined with the lipophilic N-benzhydryl group and a functionalizable hydroxyl moiety, presents a unique opportunity for the design of novel therapeutic agents. While a comprehensive experimental characterization of this specific molecule is not yet available in the public domain, this guide provides a solid foundation based on established chemical principles and data from related structures. Further research into the synthesis, characterization, and biological evaluation of derivatives based on this scaffold is warranted to fully explore its therapeutic potential.
References
A Technical Guide to the Spectroscopic Characterization of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol is a unique spirocyclic compound of interest in medicinal chemistry and drug discovery. The 2-azaspiro[3.3]heptane core is considered a valuable bioisostere for the piperidine ring, offering a novel three-dimensional scaffold that can lead to improved pharmacokinetic properties in drug candidates. The incorporation of a benzhydryl group on the nitrogen atom and a hydroxyl group on the cyclobutane ring provides specific steric and electronic features that can be exploited for targeted molecular interactions. This guide presents a comprehensive overview of the expected spectroscopic data (MS, ¹H NMR, and ¹³C NMR) for this molecule, based on established principles and data from analogous structures. While direct experimental data for this specific compound is not widely published, this document serves as a robust predictive guide for its characterization.
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be envisioned starting from commercially available materials. A potential pathway involves the synthesis of a protected 2-azaspiro[3.3]heptan-5-one intermediate, followed by reduction of the ketone and N-alkylation.
Experimental Protocol: A Proposed Synthesis
-
Step 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This intermediate can be synthesized via established multi-step routes, for example, from 1,1-bis(hydroxymethyl)cyclobutane. A known method involves a [2+2] cycloaddition of dichloroketene with a suitable protected amine, followed by ring expansion and functional group manipulations. A detailed procedure for a similar synthesis is described in the literature[1][2].
-
Step 2: Reduction of the Ketone. The ketone in tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can be reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. The reaction is typically carried out at 0 °C to room temperature.
-
Step 3: Deprotection of the Boc Group. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen can be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
-
Step 4: N-Alkylation with Benzhydryl Bromide. The final step is the N-alkylation of the deprotected 2-azaspiro[3.3]heptan-5-ol with benzhydryl bromide. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Mass Spectrometry (MS) Analysis
The mass spectrum of this compound (C₁₉H₂₁NO, MW: 279.37) is expected to show a prominent molecular ion peak (M⁺) in electron ionization (EI) mass spectrometry, although its intensity may vary. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral fragments.
Predicted Fragmentation Pathway
The most likely fragmentation pathway involves the cleavage of the bond alpha to the nitrogen atom, leading to the highly stable benzhydryl cation. This is a common fragmentation pattern for N-benzhydryl compounds.
-
Alpha-Cleavage: The initial molecular ion will likely undergo cleavage of the C-N bond connecting the benzhydryl group to the azaspiro[3.3]heptane ring. This will result in the formation of the benzhydryl cation (m/z 167) and a neutral radical of the azaspiro[3.3]heptan-5-ol moiety. Due to the high stability of the benzhydryl cation, the peak at m/z 167 is expected to be the base peak in the spectrum.
-
Loss of Water: The molecular ion could also lose a molecule of water (18 Da) from the hydroxyl group, leading to a fragment at m/z 261.
-
Other Fragmentations: Other fragmentations of the azaspiro[3.3]heptane ring are also possible but are expected to be less significant compared to the alpha-cleavage leading to the benzhydryl cation.
Predicted MS Fragmentation Diagram
Caption: Predicted major fragmentation pathways for this compound.
Table of Predicted MS Peaks
| m/z | Predicted Fragment | Relative Intensity |
| 279 | [C₁₉H₂₁NO]⁺˙ (Molecular Ion) | Moderate |
| 261 | [M - H₂O]⁺˙ | Low |
| 167 | [C₁₃H₁₁]⁺ (Benzhydryl cation) | High (Base Peak) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity.
-
Aromatic Protons: The ten protons of the two phenyl rings of the benzhydryl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm.
-
Benzhydryl Methine Proton: The single proton on the carbon connecting the two phenyl rings (the methine proton) will likely appear as a singlet at a downfield chemical shift, estimated to be around δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent nitrogen and phenyl groups.
-
Azaspiro[3.3]heptane Protons: The protons of the azaspiro[3.3]heptane core will have more complex splitting patterns due to their rigid spirocyclic structure.
-
CH-OH Proton: The proton on the carbon bearing the hydroxyl group is expected to be a multiplet, likely in the region of δ 3.5-4.0 ppm.
-
Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. It can be confirmed by D₂O exchange.
-
Other Ring Protons: The remaining methylene protons of the two cyclobutane rings will appear as multiplets in the upfield region of the spectrum, likely between δ 1.5 and 3.0 ppm. The protons on the carbons adjacent to the nitrogen will be shifted further downfield.
-
Table of Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.2 - 7.5 | m | 10H | Aromatic protons (Ph-H) |
| 4.5 - 5.0 | s | 1H | Benzhydryl methine proton (N-CH(Ph)₂) |
| 3.5 - 4.0 | m | 1H | CH-OH |
| Variable | br s | 1H | OH |
| 1.5 - 3.0 | m | 8H | Azaspiro[3.3]heptane ring protons |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Aromatic Carbons: The carbons of the two phenyl rings will appear in the aromatic region (δ 120-145 ppm). The quaternary carbons to which the methine carbon is attached will be further downfield.
-
Benzhydryl Methine Carbon: The methine carbon of the benzhydryl group is expected to have a chemical shift in the range of δ 70-80 ppm.
-
Spiro Carbon: The spiro carbon atom, being a quaternary carbon in a strained ring system, will likely have a chemical shift in the range of δ 35-45 ppm.
-
Carbons of the Azaspiro[3.3]heptane Ring:
-
C-OH Carbon: The carbon atom bonded to the hydroxyl group is expected to be in the range of δ 60-70 ppm.
-
Carbons Adjacent to Nitrogen: The carbon atoms of the azetidine ring adjacent to the nitrogen will be in the range of δ 50-60 ppm.
-
Other Ring Carbons: The remaining methylene carbons of the cyclobutane rings will appear further upfield, likely between δ 20 and 40 ppm.
-
Table of Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| 140 - 145 | Aromatic quaternary carbons (ipso-C) |
| 125 - 130 | Aromatic CH carbons |
| 70 - 80 | Benzhydryl methine carbon (N-C H(Ph)₂) |
| 60 - 70 | C H-OH |
| 50 - 60 | Azetidine ring carbons adjacent to N |
| 35 - 45 | Spiro carbon |
| 20 - 40 | Other cyclobutane ring carbons |
Conclusion
This technical guide provides a detailed prediction of the mass spectrometry and NMR spectroscopic data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from structurally related compounds. The predicted fragmentation pattern in mass spectrometry, centered around the formation of the stable benzhydryl cation, and the anticipated chemical shifts in ¹H and ¹³C NMR provide a solid framework for the characterization of this novel spirocyclic compound. This information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development who are working with this or similar molecular scaffolds.
References
An In-depth Technical Guide to the Purity and Characterization of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol is a spirocyclic scaffold of significant interest in medicinal chemistry, often employed as a rigid bioisostere for piperidine to enhance drug-like properties.[1] Its three-dimensional structure can lead to improved potency, selectivity, and pharmacokinetic profiles in drug candidates. This guide provides a comprehensive overview of the essential analytical methodologies for establishing the purity, identity, and physicochemical properties of this compound. We will delve into the rationale behind the selection of various analytical techniques, offer detailed procedural outlines, and discuss the interpretation of the resulting data, thereby furnishing researchers with a robust framework for its characterization.
The Imperative of Purity in Drug Discovery
In the realm of drug development, the purity of a synthetic intermediate like this compound is not merely a quality metric; it is a critical determinant of downstream success. Impurities, even in trace amounts, can have profound and often unpredictable consequences, including:
-
Altered Biological Activity: Impurities may possess their own pharmacological profiles, leading to off-target effects or antagonism of the intended biological target.
-
Toxicity: The presence of reactive or toxic impurities can pose significant safety risks.
-
Challenges in Scale-up and Manufacturing: Impurities can interfere with crystallization processes, affect formulation stability, and complicate regulatory filings.
Therefore, a rigorous and multi-faceted analytical approach is paramount to ensure the quality and reliability of this compound for its intended applications in research and development.
Chromatographic Purity Assessment: The Cornerstone of Quality Control
Chromatographic techniques are indispensable for separating the target compound from impurities, including starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination due to its high resolution, sensitivity, and versatility. For this compound, a reverse-phase HPLC method is generally the most suitable approach.
The "Why": The benzhydryl group imparts significant hydrophobicity to the molecule, making it well-retained on non-polar stationary phases like C18. The polar alcohol and tertiary amine functionalities provide sufficient polarity for elution with common reverse-phase mobile phases.
Exemplary HPLC Protocol:
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase; provides good resolution for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic compounds by minimizing tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% B to 95% B over 20 minutes | A gradient elution is necessary to elute the relatively non-polar analyte and separate it from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The phenyl rings of the benzhydryl group provide strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Data Interpretation: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥95% is often considered acceptable for research purposes, with higher purity (e.g., >98%) being desirable for preclinical development.
dot
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
Structural Elucidation and Confirmation: A Spectroscopic Toolkit
Spectroscopic techniques are essential for confirming the chemical structure of this compound and identifying any potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Aromatic Protons (δ 7.2-7.5 ppm): The ten protons of the two phenyl rings of the benzhydryl group will appear as a complex multiplet in this region.
-
Benzhydryl Methine Proton (δ ~4.5-5.0 ppm): The single proton attached to the carbon bearing the two phenyl groups is expected to be a singlet or a narrowly split multiplet.
-
Azaspiro[3.3]heptan-5-ol Protons:
-
CH-OH (δ ~4.0-4.5 ppm): The proton on the carbon bearing the hydroxyl group will likely be a multiplet.
-
Protons adjacent to Nitrogen (δ ~2.5-3.5 ppm): The protons on the carbons alpha to the nitrogen atom will appear in this region, likely as complex multiplets due to the rigid spirocyclic system.
-
Other Aliphatic Protons (δ ~1.5-2.5 ppm): The remaining protons of the cyclobutane rings will resonate in this upfield region.
-
-
Hydroxyl Proton (variable): The chemical shift of the -OH proton is concentration and solvent dependent and may appear as a broad singlet.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (δ ~125-145 ppm): Multiple signals will be observed for the carbons of the phenyl rings.
-
Benzhydryl Methine Carbon (δ ~70-80 ppm): The carbon of the CH-benzhydryl group.
-
C-OH Carbon (δ ~65-75 ppm): The carbon atom bonded to the hydroxyl group.
-
Carbons adjacent to Nitrogen (δ ~50-60 ppm): The carbons alpha to the nitrogen atom.
-
Spiro Carbon (δ ~40-50 ppm): The quaternary carbon at the spiro junction.
-
Other Aliphatic Carbons (δ ~20-40 ppm): The remaining methylene carbons of the cyclobutane rings.
Expert Insight: The rigidity of the spiro[3.3]heptane core can lead to complex splitting patterns in the ¹H NMR spectrum due to diastereotopic protons. 2D NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are highly recommended to definitively assign the proton and carbon signals of the spirocyclic framework.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 279, corresponding to the molecular weight of the compound.[2]
-
Loss of a Phenyl Group: A fragment at m/z = 202 (M - 77).
-
Benzhydryl Cation: A prominent peak at m/z = 167, which is a stable diphenylmethyl cation. This is often the base peak for N-benzhydryl compounds.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen can lead to various fragments.
Electrospray Ionization (ESI): In the positive ion mode, the protonated molecule [M+H]⁺ at m/z = 280 would be the predominant species.
dot
Caption: A comprehensive workflow for the synthesis, purification, and characterization of this compound.
Potential Impurities and Their Identification
A thorough understanding of the synthetic route is crucial for predicting potential impurities. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-azaspiro[3.3]heptan-5-ol and benzhydryl bromide (or other benzhydrylating agents).
-
By-products of the N-alkylation reaction.
-
Over-alkylation products.
-
Degradation Products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation pathways and products.
These impurities can often be detected and tentatively identified by HPLC-MS, where the retention time provides information about their polarity and the mass spectrum helps in determining their molecular weight.
Physicochemical Properties
Key physicochemical properties that should be determined include:
| Property | Method | Importance |
| Appearance | Visual Inspection | A white to off-white solid is expected. |
| Melting Point | Melting Point Apparatus | A sharp melting point range is indicative of high purity. |
| Solubility | Shake-flask method in various solvents | Important for designing reaction conditions, formulations, and biological assays. |
| pKa | Potentiometric titration or computational prediction | The basicity of the tertiary amine influences its behavior in biological systems and its salt-forming ability. |
| LogD | Shake-flask method (octanol/water) | A measure of lipophilicity at a physiological pH, which is a critical parameter for drug absorption and distribution. |
Conclusion
The comprehensive characterization of this compound is a critical undertaking for any research or drug development program that utilizes this important building block. A multi-pronged analytical approach, combining chromatography and spectroscopy, is essential to ensure the purity, identity, and quality of the compound. The methodologies and insights provided in this guide offer a robust framework for researchers to confidently assess the quality of their material, thereby ensuring the integrity and reproducibility of their scientific findings.
References
Azaspiro[3.3]heptane Derivatives: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide:
Abstract: The quest for novel chemical scaffolds that can overcome the limitations of traditional "flat" aromatic structures is a driving force in modern medicinal chemistry. Azaspiro[3.3]heptane has emerged as a privileged scaffold, offering a unique three-dimensional (3D) geometry that provides distinct advantages in drug design. Its rigid, spirocyclic core allows for precise spatial orientation of functional groups, leading to improved target selectivity and enhanced physicochemical properties. This guide provides a comprehensive overview of the azaspiro[3.3]heptane core, detailing its properties, synthetic methodologies, and diverse applications in oncology, central nervous system (CNS) disorders, and infectious diseases. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Rise of Azaspiro[3.3]heptane in Medicinal Chemistry
For decades, drug discovery has been dominated by aromatic, sp2-hybridized carbon-rich molecules. However, the limitations of "flatland" chemistry—such as poor solubility, metabolic instability, and off-target effects—have become increasingly apparent.[1] This has spurred a shift towards molecules with greater sp3-hybridization and three-dimensionality, which are more representative of natural products and can offer improved pharmacological profiles.[2]
Strained spiro heterocycles, particularly the azaspiro[3.3]heptane motif, have garnered significant attention in this context.[3][4] These structures serve as valuable building blocks that introduce conformational rigidity and novel exit vectors for substituent placement, which are critical for optimizing interactions with biological targets.[3][5]
The Unique Structural and Physicochemical Properties of the Azaspiro[3.3]heptane Scaffold
The utility of the azaspiro[3.3]heptane core stems from a confluence of beneficial properties that address common challenges in drug development:
-
3D-Dimensionality and Conformational Rigidity: The spirocyclic nature of the azaspiro[3.3]heptane scaffold locks the two four-membered rings in a rigid, perpendicular orientation. This conformational restriction reduces the entropic penalty upon binding to a target protein and allows for the precise positioning of substituents in 3D space, enhancing selectivity and potency.[2][3]
-
Improved Physicochemical Properties: A higher fraction of sp3-hybridized carbons generally correlates with improved aqueous solubility and metabolic stability.[6] Azaspiro[3.3]heptane derivatives often exhibit higher solubility and lower lipophilicity compared to their carbocyclic or less rigid heterocyclic counterparts, which are desirable traits for oral bioavailability and reduced off-target toxicity.[3][7]
-
Bioisosteric Replacement: The azaspiro[3.3]heptane motif is increasingly used as a bioisostere for common saturated heterocycles like piperidine and piperazine.[8][9][10][11] This substitution can maintain or improve biological activity while favorably altering pharmacokinetic properties. For instance, replacing the piperazine ring in some compounds with a 2,6-diazaspiro[3.3]heptane surrogate has been shown to significantly improve target selectivity.[11]
Historical Perspective and Evolution
First reported decades ago, the 2,6-diazaspiro[3.3]heptane ring system was initially a chemical curiosity.[12] However, its potential in medicinal chemistry was later recognized, leading to the development of more efficient and scalable synthetic routes.[12][13][14] Today, azaspiro[3.3]heptane derivatives are prevalent in patent literature and are being incorporated into drug candidates advancing through clinical trials, solidifying their status as a valuable tool in the medicinal chemist's toolbox.[3][4]
Therapeutic Applications of Azaspiro[3.3]heptane Derivatives
The versatile azaspiro[3.3]heptane scaffold has been successfully applied across multiple therapeutic areas, demonstrating its broad utility.
Oncology: Targeting Key Pathways
A key strategy in cancer therapy is the reactivation of the p53 tumor suppressor protein.[15] In many cancers with wild-type p53, its function is abrogated by overexpression of its negative regulator, murine double minute 2 (MDM2).[16][17] Small molecules that block the MDM2-p53 protein-protein interaction can restore p53 activity, leading to cell cycle arrest and apoptosis in tumor cells.[15][18]
Case Study: Inhibition of the MDM2-p53 Interaction
The rigid azaspiro[3.3]heptane scaffold is well-suited to orient the key pharmacophoric groups required to mimic the p53 peptide and bind to the deep hydrophobic cleft on the surface of MDM2. Spiro-oxindole derivatives, for example, have been developed as highly potent MDM2 inhibitors.
-
Mechanism of Action: These compounds occupy the binding pocket on MDM2 that normally accommodates p53. By competitively inhibiting this interaction, they release p53 from negative regulation, allowing it to accumulate and trigger downstream tumor-suppressive pathways. This targeted approach avoids the DNA damage associated with traditional chemotherapies.[16] The activation of the p53 pathway leads to cell cycle arrest and, in cases of severe cellular stress, apoptosis.[17]
-
Structure-Activity Relationship (SAR) Insights: Optimization of spiro-oxindole compounds has led to inhibitors with picomolar to low nanomolar binding affinities for MDM2.[16] SAR studies have shown that specific substitutions on the azaspiro[3.3]heptane core and associated phenyl rings are critical for maximizing potency and improving pharmacokinetic properties, such as metabolic stability and oral bioavailability.
Table 1: Preclinical Data for Representative MDM2 Inhibitors
| Compound Class | Target Binding (Kᵢ) | Cellular Potency (IC₅₀) | Key Feature |
| Nutlins (e.g., RG7112) | Low nM | Mid-to-high nM | Cis-imidazoline scaffold |
| Spiro-oxindoles (e.g., AT219) | Low nM | Low-to-mid nM | Spirocyclic core |
| Optimized Spiro-oxindoles | <1 nM | 30-100 nM | Enhanced potency and PK profile[16] |
Central Nervous System (CNS) Disorders: Modulating Neurological Targets
Treating CNS disorders is notoriously challenging due to the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents.[19][20] The favorable physicochemical properties of azaspiro[3.3]heptane derivatives, such as increased polarity and lower molecular weight, make them attractive candidates for CNS-penetrant drugs.[21]
Case Study: Muscarinic Acetylcholine Receptor Modulators
Muscarinic acetylcholine receptors (mAChRs) are implicated in cognitive functions, and their modulation is a key strategy for treating conditions like Alzheimer's disease and schizophrenia.[22][23] Developing selective ligands for the five mAChR subtypes (M1-M5) has been difficult due to the highly conserved orthosteric binding site.[22]
-
Rationale for Targeting: The M1 and M4 receptor subtypes are particularly important targets for improving cognitive impairment.[23] Allosteric modulators, which bind to a secondary site on the receptor, offer a promising approach to achieving subtype selectivity.[24] The defined 3D structure of azaspiro[3.3]heptane derivatives allows for the design of ligands that can precisely interact with these less-conserved allosteric sites.
-
Pharmacological Profiles: Azaspiro[3.3]heptane-based compounds have been explored as novel muscarinic agonists.[25] Their rigid structure can be tailored to fit the specific topographies of receptor subtypes, potentially leading to agonists or positive allosteric modulators with improved efficacy and fewer side effects compared to non-selective agents.[24][26]
Infectious Diseases: Novel Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[27] A significant challenge, particularly with Gram-negative bacteria, is the presence of efflux pumps that actively expel drugs from the cell.[27]
Case Study: Overcoming Antibacterial Drug Resistance
The unique 3D shape of azaspiro[3.3]heptane derivatives may help them evade recognition by efflux pumps. Furthermore, this scaffold can be used to construct novel pharmacophores that interact with new bacterial targets.
-
Application Example: A key intermediate for the potent antibiotic drug candidate TBI-223 is 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[28] The incorporation of the oxa-azaspiro[3.3]heptane motif is crucial for the compound's activity against tuberculosis. Oxazolidinones featuring spiro-moieties have also shown potent in vitro activity against both Gram-positive and Gram-negative bacteria.[29] The development of small molecules with antibacterial activity, including plant-derived compounds, is an ongoing area of research.[30]
Synthetic Strategies and Methodologies
The growing interest in azaspiro[3.3]heptane derivatives has driven the development of robust and scalable synthetic routes.
General Synthetic Route to the 1-Azaspiro[3.3]heptane Core
A common and effective method involves a [2+2] cycloaddition followed by reduction. This approach allows for the construction of the strained spirocyclic system on a large scale.[11]
Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane from a Cyclobutane Precursor
-
Step 1: Wittig Olefination. A substituted cyclobutanone is treated with a phosphonium ylide (e.g., methyltriphenylphosphonium bromide) and a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF to generate the corresponding exocyclic alkene.
-
Step 2: [2+2] Cycloaddition. The exocyclic alkene is reacted with chlorosulfonyl isocyanate (CSI, Graf isocyanate) in an inert solvent. This thermal cycloaddition reaction forms a spirocyclic β-lactam intermediate.[11]
-
Step 3: Reduction of the β-Lactam. The lactam is reduced using a powerful reducing agent such as aluminum hydride (alane) or lithium aluminum hydride (LAH) in a solvent like THF.[11]
-
Step 4: Deprotection (if necessary). If the nitrogen is protected (e.g., with a benzyl group), a final deprotection step (e.g., hydrogenolysis) yields the parent 1-azaspiro[3.3]heptane.
Caption: General synthetic workflow for the 1-azaspiro[3.3]heptane core.
In Vitro and In Vivo Evaluation Protocols
Rigorous biological evaluation is essential to validate the therapeutic potential of novel azaspiro[3.3]heptane derivatives.
In Vitro Assay: MDM2-p53 Inhibition Assay (Time-Resolved FRET)
This assay quantitatively measures the ability of a compound to disrupt the MDM2-p53 interaction.
Experimental Protocol: TR-FRET Assay
-
Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.05% Tween-20 and 1 mM DTT). Reconstitute recombinant GST-tagged MDM2 protein and biotinylated p53 peptide to desired stock concentrations. Prepare a serial dilution of the test compound (azaspiro[3.3]heptane derivative).
-
Assay Plate Setup: In a 384-well low-volume black plate, add 5 µL of the test compound at various concentrations.
-
Protein Incubation: Add 5 µL of a solution containing GST-MDM2 and biotin-p53 peptide to each well. Incubate at room temperature for 60 minutes to allow the protein-protein interaction to reach equilibrium.
-
Detection: Add 10 µL of a detection mix containing a Europium-labeled anti-GST antibody (donor) and Streptavidin-Allophycocyanin (acceptor). Incubate for another 60 minutes in the dark.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.
-
Data Analysis: Calculate the ratio of acceptor/donor fluorescence. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Model: Xenograft Tumor Model for Oncology Studies
This model assesses the anti-tumor efficacy of a lead compound in a living organism.
Caption: Workflow for a subcutaneous xenograft tumor model.
Future Perspectives and Emerging Trends
The application of azaspiro[3.3]heptane derivatives is continually expanding.
-
Novel Applications: The unique 3D geometry of this scaffold makes it an ideal building block for novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), where precise spatial orientation of E3 ligase and target-binding motifs is critical.[31]
-
Integration of Computational Chemistry: In silico methods, including virtual screening and molecular dynamics simulations, are accelerating the design of new azaspiro[3.3]heptane derivatives with optimized binding affinities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Challenges and Opportunities: While synthetic routes have improved, the synthesis of highly functionalized or stereochemically complex azaspiro[3.3]heptanes can still be challenging.[32] Overcoming these synthetic hurdles will unlock access to an even broader chemical space and new therapeutic opportunities.
Conclusion
Azaspiro[3.3]heptane derivatives have transitioned from a niche chemical scaffold to a mainstream tool in modern drug discovery. Their inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties provide a powerful platform for developing next-generation therapeutics. By serving as superior bioisosteres for traditional heterocycles and enabling the targeting of challenging biological pathways in oncology, CNS disorders, and infectious diseases, the azaspiro[3.3]heptane core is poised to be a cornerstone of innovative drug design for years to come.
References
- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
- 9. scilit.com [scilit.com]
- 10. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. oncozine.com [oncozine.com]
- 17. targetedonc.com [targetedonc.com]
- 18. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advancing CNS Therapeutics: Enhancing Neurological Disorders with Nanoparticle-Based Gene and Enzyme Replacement Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Plant sterols: Friend or foe in CNS disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research Portal [scholarship.miami.edu]
- 24. mdpi.com [mdpi.com]
- 25. 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Reconstitution of muscarinic modulation of the KCNQ2/KCNQ3 K(+) channels that underlie the neuronal M current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Synthesis and antibacterial activities of novel oxazolidinones having spiro[2,4]heptane moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
The Benzhydryl Group in Azaspiroheptane Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. The strategic combination of privileged scaffolds offers a powerful approach to navigating complex biological space. This guide provides an in-depth technical analysis of the synergistic role of the benzhydryl moiety when incorporated into azaspiro[3.3]heptane frameworks. We will explore the foundational principles of each component, the rationale for their combination, detailed synthetic protocols, and the resulting impact on structure-activity relationships (SAR), particularly within the context of central nervous system (CNS) targets and other therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful structural combination in their discovery programs.
Introduction: The Strategic Convergence of Two Privileged Scaffolds
The design of novel therapeutics often involves the artful combination of well-characterized molecular fragments to achieve a desired profile of potency, selectivity, and pharmacokinetics. The conjugation of the bulky, lipophilic benzhydryl group with the rigid, three-dimensional azaspiro[3.3]heptane core represents a compelling strategy in modern drug design.
The azaspiro[3.3]heptane scaffold has gained significant traction as a bioisosteric replacement for common saturated heterocycles like piperidine and piperazine.[1][2][3] Its rigid, sp³-rich structure offers a distinct three-dimensional geometry, which can lead to improved metabolic stability and aqueous solubility compared to its monocyclic counterparts.[2] The defined exit vectors from the spirocyclic core allow for precise orientation of substituents, enhancing target selectivity.[3]
The benzhydryl group (diphenylmethyl) is a classic pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system.[4] Its two phenyl rings provide a large, lipophilic surface capable of engaging in hydrophobic and π-π stacking interactions within receptor binding pockets. This moiety is a cornerstone of many dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors, as well as antihistaminic and anticholinergic agents.[4][5]
This guide will deconstruct the individual contributions of these two moieties and then synthesize this understanding to elucidate the unique advantages of their combination.
The Azaspiro[3.3]heptane Core: A Modern Bioisostere
The utility of the azaspiro[3.3]heptane scaffold stems from its unique physicochemical and structural properties, which address several challenges in drug development.
Physicochemical Properties
A key advantage of the azaspiro[3.3]heptane motif is its impact on lipophilicity. While the addition of carbon atoms would intuitively increase lipophilicity, the replacement of a piperidine or morpholine ring with an azaspiro[3.3]heptane often leads to a decrease in the logarithm of the distribution coefficient (logD).[6][7] This counterintuitive effect is attributed to the increased basicity (pKa) of the nitrogen atom in the azaspiro[3.3]heptane ring system. The nitrogen is further from electron-withdrawing groups compared to a piperazine or morpholine, leading to a higher pKa and increased solubility at physiological pH.[6]
However, it is crucial to note that this effect is context-dependent. For instance, in the case of N-linked 2-azaspiro[3.3]heptanes, where the substituent is directly attached to the nitrogen, an increase in logD of +0.2 to +0.5 has been observed, which is consistent with the simple addition of carbon.[6]
Structural and Conformational Advantages
The spirocyclic nature of the azaspiro[3.3]heptane core imparts significant conformational rigidity.[3] This pre-organization of the molecule reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinities. The rigid framework also projects substituents into well-defined regions of three-dimensional space, which can enhance selectivity for the target receptor over off-targets.[3]
The following diagram illustrates the structural comparison between a traditional piperidine ring and the 2-azaspiro[3.3]heptane scaffold, highlighting the change in exit vector geometry.
Caption: Comparison of Piperidine and 2-Azaspiro[3.3]heptane scaffolds.
The Benzhydryl Pharmacophore: A Key to CNS Activity
The benzhydryl moiety is a powerful pharmacophore, particularly for targeting monoamine transporters like DAT and SERT. Its importance can be understood by examining the structure-activity relationships of well-known transporter inhibitors.
Role in Dopamine Transporter (DAT) Inhibition
In numerous series of DAT inhibitors, the benzhydryl group provides the requisite hydrophobic interactions within the transporter's binding site. For example, in benztropine and its analogs, the two phenyl rings are thought to occupy a hydrophobic pocket, and modifications to these rings significantly impact binding affinity.[5] The bulky nature of the benzhydryl group can also influence the conformation of the transporter, leading to atypical inhibitor profiles that do not produce the psychostimulant effects of cocaine.[8]
The following table summarizes the structure-activity relationships for N-substituted piperidine analogs, which serve as a useful model for understanding the role of the benzhydryl moiety.
| Compound/Analog | N-Substituent | Key Structural Feature | DAT Binding Affinity (Ki, nM) | Reference |
| GBR12909 Analog | -CH₂CH₂-O-(CH(Ph)₂) | Benzhydryl ether | High | [4] |
| Benztropine Analog | -CH₃ | Benzhydryl ether on tropane | High | [5] |
| N-Benzylpiperidine | -CH₂-Ph | Single phenyl ring | Moderate | [4] |
| N-Benzhydrylpiperidine | -CH(Ph)₂ | Benzhydryl group | High | [9] |
This table is a qualitative summary based on multiple sources.
The data consistently show that the presence of two phenyl rings, as in the benzhydryl group, is highly favorable for potent DAT inhibition compared to a single phenyl ring.
Synthesis of N-Benzhydryl-Azaspiroheptane Compounds
The most common and direct method for synthesizing N-benzhydryl-azaspiroheptanes is through the N-alkylation of the parent azaspiroheptane with a benzhydryl halide.
General Synthetic Workflow
The overall synthetic strategy is a two-step process involving the synthesis of the azaspiroheptane core followed by N-alkylation.
Caption: General workflow for synthesizing N-benzhydryl-azaspiroheptanes.
Detailed Experimental Protocol: N-alkylation of 2-Azaspiro[3.3]heptane
This protocol is a representative procedure based on established methods for the N-alkylation of secondary amines with benzyl and benzhydryl halides.[10][11][12][13]
Materials:
-
2-Azaspiro[3.3]heptane hydrochloride (1.0 eq.)
-
Benzhydryl bromide (1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-azaspiro[3.3]heptane hydrochloride (1.0 eq.) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq.) to the suspension. Stir vigorously for 30 minutes at room temperature to neutralize the hydrochloride and form the free base in situ.
-
Add benzhydryl bromide (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzhydryl-2-azaspiro[3.3]heptane.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the N-H proton signal and the appearance of the characteristic benzhydryl methine proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.
Structure-Activity Relationships and Therapeutic Applications
The combination of the benzhydryl group and the azaspiroheptane core can be strategically employed in various therapeutic areas.
Fetal Hemoglobin Inducers
A notable application of N-substituted 2-azaspiro[3.3]heptane derivatives is in the induction of fetal hemoglobin (HbF), a promising therapeutic strategy for sickle cell disease and β-thalassemia.[14] In a study optimizing a series of such compounds, the rigid 2-azaspiro[3.3]heptane core was crucial for obtaining a desirable pharmacokinetic profile.[14] The exploration of various substituents on this core led to the identification of potent and orally bioavailable drug candidates.[14] While these published examples do not feature a benzhydryl group, they establish the utility of the azaspiro[3.3]heptane scaffold in systemic drug delivery and provide a framework for further SAR exploration.
CNS Agents: A Focus on Monoamine Transporters
Extrapolating from the extensive research on benztropine and GBR12909 analogs, the N-benzhydryl-azaspiro[3.3]heptane scaffold is a highly promising candidate for developing novel DAT and SERT inhibitors.[4][5]
Hypothesized SAR:
-
Benzhydryl Group: Essential for high-affinity binding to the hydrophobic regions of the transporter. Substitution on the phenyl rings (e.g., with fluorine) can modulate potency and selectivity.
-
Azaspiro[3.3]heptane Core: Provides a rigid, 3D conformation that can enhance selectivity compared to more flexible piperidine or piperazine linkers. Its impact on reducing lipophilicity (in C-linked analogs) or predictably increasing it (in N-linked analogs) allows for fine-tuning of ADME properties.[6]
The following diagram illustrates a hypothetical signaling pathway involving a DAT inhibitor.
Caption: Mechanism of action for a DAT inhibitor.
Conclusion and Future Perspectives
The strategic fusion of the benzhydryl pharmacophore with the azaspiro[3.3]heptane scaffold presents a compelling avenue for the discovery of novel therapeutics with enhanced properties. The azaspiro[3.3]heptane core offers a rigid, three-dimensional framework that can improve metabolic stability, solubility, and target selectivity. The benzhydryl group provides a well-established motif for potent interactions with a variety of biological targets, particularly CNS transporters. The predictable synthetic routes and the potential for fine-tuning physicochemical properties make this combination an attractive platform for lead optimization campaigns. Future work should focus on the synthesis and biological evaluation of focused libraries of N-benzhydryl-azaspiro[3.3]heptane derivatives to fully elucidate their SAR and unlock their therapeutic potential.
References
- 1. scilit.com [scilit.com]
- 2. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azaspiro[3.3]heptanes in Medicinal Chemistry
Foreword: The Rise of Three-Dimensional Scaffolds
In the modern era of drug discovery, the imperative to move beyond flat, aromatic-rich molecules has become a central theme. The concept of "escaping flatland" is not merely an aesthetic preference but a strategic necessity to improve compound properties, enhance target selectivity, and access novel intellectual property.[1] Strained spiro heterocycles have emerged as powerful tools in this endeavor, with the azaspiro[3.3]heptane core standing out as a particularly valuable motif.[2][3] This guide provides an in-depth exploration of the azaspiro[3.3]heptane scaffold, from its fundamental structural attributes and physicochemical properties to its synthesis and strategic application as a bioisostere in drug design.
The Azaspiro[3.3]heptane Core: A Structural and Physicochemical Analysis
The azaspiro[3.3]heptane framework consists of two four-membered rings fused at a single, central carbon atom. The inclusion of one or more nitrogen atoms within this compact, rigid structure creates a scaffold with unique properties that are highly advantageous for medicinal chemistry.
Structural Rigidity and Vectorial Control
Unlike the conformational flexibility of six-membered rings like cyclohexane or piperidine, the spiro[3.3]heptane core is conformationally rigid. This rigidity is a cornerstone of its utility. It locks substituents into well-defined three-dimensional orientations, providing highly predictable "exit vectors" from the central core.[2][4][5] This spatial control is invaluable for optimizing ligand-target interactions, as it minimizes the entropic penalty of binding and allows for precise positioning of pharmacophoric elements.
Diagram 1: Core Azaspiro[3.3]heptane Structures and Exit Vectors
References
- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol: An Application Note and Detailed Protocol
Introduction: The Significance of the 2-Azaspiro[3.3]heptane Scaffold
The 2-azaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional saturated heterocycles like piperidine. This spirocyclic system can impart improved physicochemical properties to drug candidates, such as enhanced metabolic stability and modulated lipophilicity, while presenting substituents in distinct spatial orientations. These characteristics make it a sought-after building block for exploring new chemical space in drug discovery programs. This document provides a detailed protocol for the synthesis of a key derivative, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a versatile intermediate for further chemical elaboration.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most efficiently approached through a two-step sequence starting from the commercially available 2-azaspiro[3.3]heptan-5-one hydrochloride. The core strategy involves the N-benzhydrylation of the parent spirocycle followed by the stereoselective reduction of the ketone functionality.
Key Synthetic Transformations:
-
N-Benzhydrylation: Introduction of the bulky benzhydryl protecting group onto the azetidine nitrogen. This is typically achieved via nucleophilic substitution using a suitable benzhydryl halide.
-
Ketone Reduction: Conversion of the carbonyl group at the 5-position to a hydroxyl group. This is accomplished using a mild and selective reducing agent to afford the target secondary alcohol.
Experimental Protocols
Part 1: Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
This initial step involves the N-alkylation of 2-azaspiro[3.3]heptan-5-one with a benzhydryl halide. The reaction is carried out under basic conditions to neutralize the hydrogen halide generated during the reaction.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Azaspiro[3.3]heptan-5-one hydrochloride | 149.61 | 10.0 | 1.50 g |
| Benzhydryl bromide | 247.13 | 11.0 | 2.72 g |
| Potassium carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |
| Acetonitrile (CH₃CN) | 41.05 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-azaspiro[3.3]heptan-5-one hydrochloride (1.50 g, 10.0 mmol) and acetonitrile (50 mL).
-
Add potassium carbonate (4.15 g, 30.0 mmol) to the suspension.
-
Slowly add benzhydryl bromide (2.72 g, 11.0 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes, to afford 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one as a solid.
Part 2: Synthesis of this compound
The second and final step is the reduction of the ketone to the corresponding alcohol using sodium borohydride, a mild and selective reducing agent.[1][2]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one | 277.36 | 5.0 | 1.39 g |
| Sodium borohydride (NaBH₄) | 37.83 | 7.5 | 0.28 g |
| Methanol (CH₃OH) | 32.04 | - | 30 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (1.39 g, 5.0 mmol) in methanol (30 mL) at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.28 g, 7.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) until the starting material is consumed.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain this compound as a white solid.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic process, the following workflow diagram is presented.
Caption: Synthetic pathway for this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White solid.
-
Molecular Formula: C₁₉H₂₁NO
-
Molecular Weight: 279.38 g/mol
-
Purity (by HPLC): ≥97%
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural integrity of the final product should be verified by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts and coupling patterns should be consistent with the assigned structure.
-
Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry, with the expected molecular ion peak corresponding to [M+H]⁺.
Safety and Handling
-
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
-
This compound is harmful if swallowed.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The described two-step procedure, commencing from a commercially available starting material, is scalable and employs common laboratory reagents and techniques. The resulting product is a valuable intermediate for the synthesis of more complex molecules for various applications in drug discovery and development.
References
Application Notes & Protocols: Leveraging 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol in Modern Drug Discovery
Abstract
The quest for novel chemical matter that escapes the "flatland" of traditional aromatic compounds is a central theme in modern medicinal chemistry. Three-dimensional scaffolds that offer improved physicochemical properties and novel intellectual property are in high demand. The azaspiro[3.3]heptane motif has emerged as a particularly valuable scaffold, serving as a bioisosteric replacement for common saturated heterocycles like piperidine and morpholine.[1][2] This application note details the strategic use of a specific derivative, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, in drug discovery campaigns. We provide an in-depth exploration of its chemical attributes, a plausible synthetic route, and detailed protocols for its characterization and application in target identification and lead optimization, with a focus on G-Protein Coupled Receptors (GPCRs) and Central Nervous System (CNS) targets.
Introduction: The Strategic Advantage of the Azaspiro[3.3]heptane Scaffold
The spiro[3.3]heptane framework is a strained bicyclic system that imparts a rigid, well-defined three-dimensional geometry to molecules. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[3] The incorporation of a nitrogen atom to form an azaspiro[3.3]heptane offers several key benefits:
-
Improved Physicochemical Properties: Counterintuitively, the addition of a carbon atom in the spirocyclic system, compared to a simple piperidine, can lead to a decrease in lipophilicity (LogD).[4] This effect, often rationalized by an increase in the basicity of the nitrogen atom, can enhance aqueous solubility—a critical parameter for drug candidates.[5]
-
Novel Exit Vectors: The spirocyclic core presents substituents in precise, predictable spatial orientations, allowing for the exploration of new binding interactions within a target protein.
-
Metabolic Stability: The quaternary spirocyclic carbon can shield adjacent positions from metabolic attack, potentially improving the pharmacokinetic profile of a drug candidate.[2]
The subject of this note, this compound, combines this unique scaffold with two key pharmacophoric elements: the benzhydryl group, known for its presence in numerous CNS-active compounds, and a hydroxyl group, which can act as a hydrogen bond donor or acceptor to fine-tune target engagement and solubility.
Synthesis and Characterization
While the exact synthesis of this compound is not extensively documented in public literature, a robust synthetic route can be proposed based on established methods for creating functionalized azaspiro[3.3]heptanes.[6] The following protocol outlines a plausible multi-step synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the title compound.
Protocol 1: Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
-
Step 1: Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptane. This intermediate can be synthesized via the alkylation of N-benzhydrylamine with a suitable dielectrophile like 1,1-bis(bromomethyl)cyclobutane, following established procedures for the formation of azaspirocycles.[7]
-
Step 2: Oxidation to the Ketone. The benzylic methylene positions of the cyclobutane ring are susceptible to oxidation. A solution of 2-Benzhydryl-2-azaspiro[3.3]heptane in a biphasic solvent system (e.g., CCl4/CH3CN/H2O) is treated with a catalytic amount of Ruthenium(III) chloride (RuCl₃) and a stoichiometric amount of sodium periodate (NaIO₄). The reaction is stirred at room temperature for 12-24 hours until starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification. The reaction mixture is quenched with isopropanol, filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one.
Protocol 2: Reduction to this compound
-
Reduction of the Ketone. Dissolve 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until the reaction is complete.
-
Work-up and Purification. Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product, this compound, is purified by chromatography or recrystallization.
Application in GPCR Drug Discovery
The structural features of this compound make it an attractive scaffold for targeting GPCRs, a vast family of proteins that are primary targets for a large portion of clinical therapeutics.[8] The benzhydryl moiety is a classic pharmacophore for many GPCR ligands, while the rigid spirocycle can confer selectivity.
Workflow for GPCR Ligand Characterization
Caption: Workflow for characterizing a novel GPCR ligand.
Protocol 3: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of the test compound for a target GPCR.[9]
-
Materials:
-
Cell membranes expressing the target GPCR.
-
A suitable radioligand (e.g., [³H]-ligand) with known affinity (Kₑ) for the target.
-
Test Compound: this compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add binding buffer, the test compound dilutions, a fixed concentration of the radioligand (typically at or below its Kₑ), and the cell membrane preparation.[9]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand.
-
Protocol 4: Functional Second Messenger Assay (e.g., cAMP Accumulation)
This assay determines whether the compound acts as an agonist or antagonist at a Gₛ- or Gᵢ-coupled receptor.[8]
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the target GPCR.
-
Assay Procedure (Antagonist Mode):
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a known agonist at its EC₈₀ concentration.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP response against the log concentration of the test compound to determine the IC₅₀.
-
A decrease in the agonist-stimulated signal indicates antagonistic activity. The absence of activity in agonist mode (without a known agonist present) confirms it is not an agonist.
-
Application in CNS Drug Discovery
The lipophilic benzhydryl group suggests potential for crossing the blood-brain barrier (BBB), making this scaffold relevant for CNS targets.[10][11] However, LogD and efflux liability must be carefully evaluated. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing is crucial.[12][13]
Table 1: Key In Vitro ADME Assays for CNS Drug Candidates
| Assay | Purpose | Typical Method | Desired Outcome for CNS Drug |
| Kinetic Solubility | Assesses aqueous solubility under physiological pH.[5] | Nephelometry or UV-Vis spectroscopy in PBS (pH 7.4). | > 50 µM |
| LogD₇.₄ | Measures lipophilicity at physiological pH.[5] | Shake-flask or HPLC-based methods. | 1.5 - 3.5 |
| PAMPA-BBB | Predicts passive BBB permeability.[14] | Parallel Artificial Membrane Permeability Assay with a lipid-coated filter. | Pₑ > 4 x 10⁻⁶ cm/s |
| MDCK-MDR1 Efflux | Identifies substrates of the P-gp efflux transporter.[11] | Bidirectional transport across a monolayer of MDCK cells overexpressing human P-gp. | Efflux Ratio (B-A / A-B) < 2-3 |
| Metabolic Stability | Evaluates susceptibility to metabolism by liver enzymes.[15] | Incubation with human liver microsomes and NADPH. | t₁/₂ > 30 min |
| Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins.[5] | Rapid Equilibrium Dialysis (RED). | Unbound fraction (fᵤ) > 1-2% |
Protocol 5: MDCK-MDR1 Efflux Assay
-
Cell Culture: Grow MDCK-MDR1 cells on permeable filter supports (e.g., Transwell inserts) until a confluent, polarized monolayer is formed. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
A-to-B Transport: Add the test compound (e.g., at 1-10 µM) to the apical (A) chamber. At various time points, take samples from the basolateral (B) chamber.
-
B-to-A Transport: Add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.
-
-
Quantification: Analyze the concentration of the compound in the donor and receiver chambers using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the monolayer, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Pₐₚₚ(B-A) / Pₐₚₚ(A-B). An ER > 2 suggests the compound is a substrate for P-gp efflux.[11]
-
Conclusion
This compound represents a compelling starting point for drug discovery programs, particularly those targeting GPCRs and the CNS. The rigid, three-dimensional azaspiro[3.3]heptane core offers a distinct advantage over traditional flat scaffolds by providing improved physicochemical properties and novel structural vectors. The protocols outlined in this note provide a comprehensive framework for synthesizing, characterizing, and evaluating this and similar molecules. By systematically assessing binding affinity, functional activity, and ADME properties, researchers can effectively harness the potential of this scaffold to develop next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. admescope.com [admescope.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. criver.com [criver.com]
The Strategic Utility of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. We will elucidate its structural significance, outline detailed synthetic protocols, and present its applications in the construction of complex molecular architectures. The unique conformational constraints and desirable physicochemical properties imparted by the azaspiro[3.3]heptane scaffold will be a central focus, highlighting its role as a next-generation bioisostere. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this innovative building block in their synthetic endeavors.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The quest for novel chemical matter with improved pharmacological profiles is a driving force in modern drug discovery. A significant trend in this area is the "escape from flatland," a strategic shift away from planar, aromatic structures towards three-dimensional, Fsp³-rich molecules. Spirocyclic scaffolds, such as the 2-azaspiro[3.3]heptane core, are at the forefront of this movement.[1] These rigid structures offer a greater degree of conformational restriction compared to their linear or monocyclic counterparts, which can lead to enhanced target selectivity and improved pharmacokinetic properties.[2]
The 2-azaspiro[3.3]heptane motif, in particular, has garnered considerable attention as a bioisosteric replacement for commonly used heterocycles like piperidine and morpholine.[3][4] This substitution can lead to a surprising and beneficial reduction in lipophilicity (logD), a key parameter in drug design, despite the net addition of a carbon atom.[4] This counterintuitive effect is attributed to the increased basicity of the spirocyclic nitrogen.[4]
This compound (Figure 1) is a particularly useful derivative of this scaffold. The benzhydryl (Bzh) group provides robust protection of the azetidine nitrogen, while the hydroxyl group on the cyclobutane ring serves as a versatile handle for a wide array of chemical transformations.
| Compound | This compound |
| CAS Number | 1263296-81-6 |
| Molecular Formula | C₁₉H₂₁NO |
| Molecular Weight | 279.37 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and chloroform |
Figure 1. Structure and Properties of this compound.
Synthesis of this compound: A Proposed Protocol
Diagram 1: Proposed Synthetic Workflow for this compound.
Protocol 2.1: Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
This multi-step process involves the construction of the azaspiro[3.3]heptane core followed by the introduction of the benzhydryl protecting group and oxidation to the ketone. A more direct approach, if the starting materials are available, would be a [2+2] cycloaddition with a pre-formed benzhydryl-protected species.
Materials:
-
1,1-Bis(hydroxymethyl)cyclobutane
-
Tebbe Reagent
-
Chlorosulfonyl isocyanate
-
Benzhydrylamine
-
Lithium aluminium hydride (LiAlH₄) or other suitable reducing agent
-
Dess-Martin periodinane (DMP)
-
Anhydrous solvents (e.g., THF, DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of Methylenecyclobutane: Treat 1,1-bis(hydroxymethyl)cyclobutane with a suitable olefination reagent, such as the Tebbe reagent, to yield methylenecyclobutane.
-
[2+2] Cycloaddition: React methylenecyclobutane with chlorosulfonyl isocyanate to form the corresponding β-lactam.
-
Ring Opening and N-Alkylation: The resulting sulfonamide can be cleaved and the free amine alkylated with benzhydryl bromide. Alternatively, a more convergent approach involves the direct reaction of the β-lactam with benzhydrylamine under appropriate conditions.
-
Reduction of the Lactam: Reduce the lactam functionality using a powerful reducing agent like LiAlH₄ in anhydrous THF to yield 2-benzhydryl-2-azaspiro[3.3]heptane.
-
Oxidation to the Ketone: The alcohol on the cyclobutane ring can be oxidized to the corresponding ketone, 2-benzhydryl-2-azaspiro[3.3]heptan-5-one, using a mild oxidizing agent such as Dess-Martin periodinane in dichloromethane.[5]
Protocol 2.2: Reduction to this compound
The final step is a straightforward reduction of the ketone.
Materials:
-
2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Standard workup and purification reagents
Procedure:
-
Dissolve 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Applications in Organic Synthesis: A Gateway to Novel Chemical Space
The true value of this compound lies in its utility as a versatile building block. The hydroxyl group provides a reactive site for a variety of transformations, while the benzhydryl-protected nitrogen allows for selective reactions at other positions before its eventual removal.
Diagram 2: Synthetic Applications of this compound.
Protocol 3.1: O-Alkylation (Williamson Ether Synthesis)
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous THF
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add the alkyl halide (1.1 eq).
-
Stir at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3.2: Mitsunobu Reaction for C-O Bond Formation
The Mitsunobu reaction allows for the introduction of a variety of nucleophiles at the C5 position with inversion of stereochemistry.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)
-
Nucleophile (e.g., a phenol, a carboxylic acid, or a nitrogen heterocycle)
-
Anhydrous THF
Procedure:
-
Dissolve this compound (1.0 eq), the nucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C.
-
Add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify directly by column chromatography.
Protocol 3.3: Deprotection of the Benzhydryl Group
The removal of the benzhydryl group is crucial for subsequent functionalization of the azetidine nitrogen. While specific conditions for this scaffold are not widely reported, methods used for other nitrogen-containing heterocycles, such as β-lactams, can be adapted.[6] Catalytic hydrogenation is a common and effective method.
Materials:
-
N-Benzhydryl-functionalized 2-azaspiro[3.3]heptane derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen source (e.g., H₂ gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the N-benzhydryl protected compound in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under an atmosphere of hydrogen (balloon pressure or higher pressure in a Parr apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate to obtain the deprotected secondary amine, which can often be used in the next step without further purification.
Conclusion
This compound is a valuable and versatile building block that provides access to novel, three-dimensional chemical space. Its rigid spirocyclic core offers a unique conformational profile that is highly desirable in modern drug discovery. The protocols outlined in this guide, based on established and robust chemical transformations, provide a framework for the synthesis and application of this important synthetic intermediate. The strategic use of the benzhydryl protecting group, in concert with the reactive hydroxyl functionality, allows for a wide range of synthetic manipulations, making this compound a key component in the synthetic chemist's toolbox for the creation of next-generation therapeutics.
References
- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. GB2176477A - Manufacture of diphenhydramine - Google Patents [patents.google.com]
- 3. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0550025A1 - Azaspiroheptanes and octanes and processes for their production - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Topic: Analytical Techniques for the Quantification of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise and accurate quantification of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a novel spirocyclic compound with potential applications in medicinal chemistry and pharmaceutical development. Recognizing the critical need for robust analytical oversight in drug discovery and quality control, this guide presents three distinct, yet complementary, protocols. We will explore quantification by High-Performance Liquid Chromatography with UV detection (HPLC-UV) , a widely accessible and reliable method; Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for sensitivity and selectivity; and Quantitative Nuclear Magnetic Resonance (qNMR) , an absolute quantification technique. Each section explains the causal science behind the chosen methodology, provides detailed, step-by-step protocols, and outlines the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This application note is designed to serve as a practical resource for scientists, enabling them to implement these methods for routine analysis, purity assessment, and stability studies.
Introduction: The Analytical Imperative for Novel Spirocycles
This compound is a unique molecule featuring a rigid spiro[3.3]heptane core, a tertiary amine, a hydroxyl group, and a bulky benzhydryl moiety. The azaspiro[3.3]heptane scaffold has gained significant attention in medicinal chemistry as a bioisostere for more common heterocycles like piperidines and morpholines, often leading to improved physicochemical properties such as a reduction in lipophilicity despite an increase in carbon count.[5] The accurate quantification of such novel compounds is a cornerstone of the entire drug development lifecycle, from discovery and preclinical studies to manufacturing and quality control.[6]
This guide provides the foundational analytical frameworks necessary to support the advancement of research involving this compound.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₂₀H₂₃NO |
| Molecular Weight | 293.41 g/mol |
| Structure | (A structural image would be placed here in a formal document) |
| Key Features | Tertiary amine, secondary alcohol, benzhydryl chromophore, spirocyclic core |
Method 1: Quantification by RP-HPLC with UV Detection
Principle and Rationale
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis. The methodology separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. For this compound, the two phenyl rings of the benzhydryl group act as a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. The tertiary amine in the structure can present challenges, such as peak tailing due to interactions with residual silanols on the silica-based column. This is mitigated by using a modern, end-capped column and an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) to ensure the amine is protonated, leading to improved peak symmetry.
Experimental Protocol: RP-HPLC-UV
A. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA), analytical grade.
-
Reference standard of this compound (purity >99%).
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
C. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm (or optimal wavelength determined by DAD scan) |
| Run Time | 15 minutes |
Gradient Elution Program:
| Time (min) | %A (0.1% FA in Water) | %B (0.1% FA in ACN) |
| 0.0 | 70 | 30 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Method Validation Summary (ICH Q2(R1))
The method must be validated to demonstrate it is "suitable for its intended purpose."[4]
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's retention time from blank/placebo. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for calibration curve. |
| Range | 1 - 100 µg/mL |
| Accuracy | 98.0% - 102.0% recovery. |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. |
| Robustness | Insensitive to small variations in flow rate, temperature, mobile phase composition. |
Workflow Diagram
Caption: Workflow for quantification via HPLC-UV.
Method 2: Quantification by LC-MS/MS
Principle and Rationale
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the definitive technique for quantifying low-concentration analytes in complex matrices, such as biological fluids.[7][8] The technique couples the separation power of LC with the mass-resolving capability of a mass spectrometer.[6] For this compound, electrospray ionization (ESI) in positive mode is ideal, as the tertiary amine is readily protonated to form a stable [M+H]⁺ ion. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to isolate the parent ion, fragment it, and monitor a specific product ion. This highly specific transition minimizes matrix interference and provides a very low limit of quantification.
Experimental Protocol: LC-MS/MS
A. Instrumentation and Materials
-
LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Appropriate LC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
LC-MS grade solvents (acetonitrile, water, formic acid).
-
Reference standard of the analyte and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock and Calibration Standards: Prepare as in the HPLC method, but at much lower concentrations (e.g., 0.1 - 100 ng/mL), including a fixed concentration of the internal standard in all samples.
C. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| LC Gradient | A rapid gradient, e.g., 5% to 95% B over 3 minutes |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition | To be determined by infusion |
| Example Transition | Precursor Ion [M+H]⁺: m/z 294.2 → Product Ion: e.g., m/z 167.1 (benzhydryl fragment) |
Note: The optimal MRM transition (precursor → product ion) and collision energy must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Workflow Diagram
Caption: Workflow for quantification via LC-MS/MS.
Method 3: Quantification by ¹H-NMR (qNMR)
Principle and Rationale
Quantitative NMR (qNMR) is a primary analytical method that quantifies a substance by comparing the integral of one of its ¹H signals to the integral of a signal from a certified internal standard of known concentration.[9][10][11] The key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei, making it a universal detector without the need for an identical reference standard of the analyte, provided a well-characterized internal standard is used.[12][13] For this compound, well-resolved signals from the benzhydryl proton or aromatic protons can be used for quantification.
Experimental Protocol: qNMR
A. Instrumentation and Materials
-
NMR spectrometer (≥400 MHz recommended for better signal dispersion).
-
High-precision NMR tubes.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone); must be soluble in the same deuterated solvent and have signals that do not overlap with the analyte.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Analytical balance with high accuracy.
B. Sample Preparation
-
Accurately weigh a specific amount of the analyte (e.g., ~10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (IS) (e.g., ~5 mg) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
C. NMR Data Acquisition
-
Pulse Sequence: Standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and IS signals being integrated (typically ≥ 30 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
Other Parameters: Use inverse-gated decoupling if applicable (for ¹³C qNMR) and ensure spinning is off to avoid spinning sidebands.[9]
D. Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for the analyte (Int_Analyte) and a signal for the internal standard (Int_IS).[9]
-
Calculate the concentration or purity using the following formula:
Purity_Analyte (%) = (Int_Analyte / N_Analyte) × (N_IS / Int_IS) × (MW_Analyte / MW_IS) × (m_IS / m_Analyte) × Purity_IS (%)
Where:
-
Int: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity_IS: Purity of the internal standard
-
Logical Diagram
Caption: The principle of purity calculation in qNMR.
Method Comparison
| Feature | HPLC-UV | LC-MS/MS | qNMR |
| Principle | Chromatographic separation & UV absorbance | Chromatographic separation & mass-to-charge ratio | Nuclear magnetic resonance signal intensity |
| Selectivity | Moderate to High | Very High | High (based on signal resolution) |
| Sensitivity | µg/mL range | pg/mL to ng/mL range | mg range (in tube) |
| Quantification | Relative (vs. reference standard) | Relative (vs. reference standard) | Absolute (vs. internal standard) |
| Throughput | High | High | Low to Moderate |
| Cost | Low | High | High |
| Primary Use | Routine QC, purity assays, content uniformity | Bioanalysis, impurity profiling, trace analysis | Purity of reference standards, absolute quantification |
Conclusion
The quantification of this compound can be reliably achieved using several orthogonal analytical techniques. HPLC-UV serves as a robust and accessible method for routine quality control and purity assessments. For applications requiring the highest sensitivity and selectivity, such as in bioanalytical studies, LC-MS/MS is the method of choice.[14][15] Finally, qNMR provides a powerful tool for the absolute quantification and certification of reference materials without the need for a pre-certified standard of the analyte itself.[10] The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended purpose of the data, in accordance with ICH guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. fda.gov [fda.gov]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. emerypharma.com [emerypharma.com]
- 11. ethz.ch [ethz.ch]
- 12. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 13. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group on 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol
Introduction: The Strategic Value of the Azaspiro[3.3]heptane Scaffold
In the landscape of modern medicinal chemistry, there is a decisive shift away from flat, aromatic structures towards three-dimensional molecular frameworks. This "escape from flatland" aims to improve the physicochemical properties of drug candidates, enhancing solubility, metabolic stability, and target selectivity. The 2-azaspiro[3.3]heptane scaffold has emerged as a premier building block in this pursuit.[1][2] Its rigid, spirocyclic nature provides a well-defined three-dimensional orientation for appended pharmacophores, making it an attractive bioisostere for more traditional ring systems.[3]
This guide focuses on a key derivative, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol. In this molecule, the bulky benzhydryl (diphenylmethyl) group serves as a robust protecting group for the secondary amine, allowing for selective chemistry to be performed on the secondary hydroxyl group at the C-5 position. The functionalization of this hydroxyl group is a critical step in elaborating the scaffold, enabling the introduction of diverse functionalities and the modulation of molecular properties.
This document provides researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific rationale for three pivotal transformations of this hydroxyl group: oxidation to a ketone, esterification, and etherification.
Section 1: Oxidation to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
The oxidation of the secondary alcohol to a ketone is a foundational transformation.[4][5] The resulting ketone is not merely a final product but a versatile chemical hub, opening pathways to further modifications such as reductive amination, Wittig reactions, or the formation of oximes and hydrazones.
Causality Behind Experimental Choices: Selecting the Optimal Oxidant
While numerous reagents can oxidize secondary alcohols, the choice must be guided by mildness and selectivity to preserve the integrity of the azaspirocycle and the benzhydryl protecting group.[6][7]
-
Chromium-Based Reagents (e.g., PCC, Jones Reagent): Historically significant, these reagents are powerful but suffer from high toxicity and harsh acidic conditions, making them less suitable for complex, sensitive substrates.[6][8]
-
DMSO-Activated Oxidations (e.g., Swern Oxidation): This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride.[9][10][11] It is renowned for its mild conditions and high yields. The primary drawbacks are the requirement for cryogenic temperatures (-78 °C) to control the reactive intermediates and the production of the volatile, malodorous byproduct, dimethyl sulfide.[7][9][12]
-
Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane, DMP): DMP has become a reagent of choice for the mild and selective oxidation of alcohols.[13][14][15] The reaction proceeds rapidly at room temperature under neutral conditions, avoiding the need for toxic heavy metals or cryogenic setups.[13][16] Its high functional group tolerance makes it ideal for our substrate.[16] The main byproducts are water-soluble and easily removed during workup.
For this application, we will detail protocols for both the Swern and Dess-Martin oxidations, as they represent the most reliable and widely adopted modern methods.
Experimental Workflow: Oxidation Pathways
References
- 1. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-oxa-6-azaspiro[3.3]heptane Intermediates
Introduction: The Rising Prominence of a Unique Spirocycle in Medicinal Chemistry
The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern drug discovery. Its rigid, three-dimensional architecture offers a unique vectoral projection of substituents into space, often leading to improved potency and selectivity for biological targets. Furthermore, this spirocycle is recognized as a valuable bioisostere for the morpholine ring, a common fragment in many bioactive molecules. The substitution of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane moiety can lead to significant improvements in physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for the development of successful drug candidates.[1][2]
One notable example of its application is in the development of TBI-223, a potent antibiotic drug candidate for the treatment of tuberculosis. The incorporation of the 2-oxa-6-azaspiro[3.3]heptane core was a key design element that contributed to its promising activity profile.[3][4]
This application note provides a comprehensive guide to the scale-up synthesis of key intermediates for 2-oxa-6-azaspiro[3.3]heptane, targeting researchers, scientists, and drug development professionals. We will delve into various synthetic strategies, offering detailed protocols and explaining the rationale behind the experimental choices to ensure scientific integrity and practical applicability for large-scale production.
Synthetic Strategies for 2-oxa-6-azaspiro[3.3]heptane: A Comparative Overview
Several synthetic routes to 2-oxa-6-azaspiro[3.3]heptane have been developed, each with its own set of advantages and challenges, particularly concerning scalability. The choice of a specific route will often depend on factors such as the cost and availability of starting materials, the desired scale of production, and the required purity of the final product.
Route 1: The Carreira Synthesis - A Foundational Approach
The seminal work by Carreira and colleagues provided the first practical synthesis of 2-oxa-6-azaspiro[3.3]heptane, establishing a foundational route that is still widely referenced.[1][5] This approach commences with the commercially available and inexpensive flame retardant, tribromopentaerythritol.
The key transformations in the Carreira synthesis are:
-
Double Intramolecular Cyclization: A one-pot reaction where tribromopentaerythritol is treated with a sulfonamide, typically p-toluenesulfonamide, in the presence of a base. This step concurrently forms both the oxetane and the N-tosylated azetidine rings.
-
Deprotection: Removal of the tosyl protecting group to yield the free amine.
While elegant, this route presents significant challenges for scale-up, primarily in the deprotection step. The original protocol utilizes magnesium turnings in methanol, a reaction that can be difficult to control on a large scale and often results in a problematic workup due to the formation of magnesium salts, leading to sluggish filtrations and product loss.[1][5]
To address these scalability issues, modifications to the Carreira synthesis have been reported, including the use of alternative protecting groups such as the benzyl group, which can be removed under milder hydrogenolysis conditions.[1]
Route 2: A Protecting-Group-Free Strategy for a Key Intermediate
A more recent and highly scalable approach circumvents the need for a protecting group on the azetidine nitrogen by building the spirocycle onto a pre-functionalized aniline.[3][4][6] This is particularly advantageous for the synthesis of specific drug intermediates, such as 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key precursor for TBI-223.
This streamlined, two-step process also starts from tribromoneopentyl alcohol and involves:
-
Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO): The oxetane ring is formed first through an intramolecular Williamson ether synthesis.
-
Double N-Alkylation: The BBMO is then reacted with a suitable aniline in a one-pot double N-alkylation to directly form the desired substituted 2-oxa-6-azaspiro[3.3]heptane derivative.
This protecting-group-free route is highly efficient and avoids the problematic deprotection and isolation steps of the free 2-oxa-6-azaspiro[3.3]heptane, making it a preferred choice for industrial-scale production of specific derivatives.
Detailed Protocols and Experimental Workflows
The following section provides detailed, step-by-step protocols for the key transformations in the synthesis of 2-oxa-6-azaspiro[3.3]heptane intermediates. These protocols are designed to be self-validating, with in-process controls and analytical checkpoints to ensure reaction completion and product quality.
Protocol 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)
This protocol describes the formation of the key oxetane intermediate from the readily available tribromoneopentyl alcohol. The reaction proceeds via an intramolecular Williamson ether synthesis, a robust and well-understood transformation.[5][7][8]
Reaction Scheme:
Materials and Equipment:
-
Tribromoneopentyl alcohol (TBNPA)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Reactor equipped with a mechanical stirrer, condenser, and temperature control
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Setup: Charge the reactor with a solution of tribromoneopentyl alcohol in dichloromethane.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide to the reactor with vigorous stirring. An exotherm may be observed, and cooling may be necessary to maintain the desired reaction temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining sodium hydroxide and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless oil.
In-Process Controls:
-
TLC/GC: Monitor the disappearance of TBNPA to determine reaction completion.
-
pH check: Ensure the aqueous layer is basic after the reaction.
Safety Considerations:
-
Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Dichloromethane is a volatile and potentially carcinogenic solvent; work in a well-ventilated fume hood.
-
The reaction is exothermic; ensure adequate cooling capacity is available.
Protocol 2: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This protocol details the efficient, one-pot double N-alkylation of an aniline with BBMO to form the spirocyclic product. This protecting-group-free approach is highly advantageous for large-scale synthesis.[3][4][6]
Reaction Scheme:
Materials and Equipment:
-
3,3-bis(bromomethyl)oxetane (BBMO)
-
2-Fluoro-4-nitroaniline
-
Sodium hydroxide (NaOH), 50 wt% aqueous solution
-
Dimethyl sulfoxide (DMSO)
-
Reactor equipped with a mechanical stirrer and temperature control
-
Water
-
Ethyl acetate
-
Crystallization vessel
Procedure:
-
Reactor Setup: To a solution of 2-fluoro-4-nitroaniline in DMSO in the reactor, add 3,3-bis(bromomethyl)oxetane.
-
Base Addition: Slowly add the 50 wt% aqueous solution of sodium hydroxide to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100°C and stir for 16 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting materials and the formation of the product.
-
Work-up: Upon completion, cool the reaction mixture and quench by the addition of water. This will precipitate the product.
-
Isolation: Filter the precipitated solid and wash with water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product with high purity.
In-Process Controls:
-
HPLC: Monitor the consumption of starting materials and the formation of the product to determine the reaction endpoint.
-
Appearance: The product should precipitate out as a solid upon quenching with water.
Safety Considerations:
-
DMSO can enhance the absorption of chemicals through the skin; handle with appropriate gloves.
-
The reaction is run at an elevated temperature; ensure proper temperature control.
-
Handle the nitro-containing aniline with care, as nitroaromatic compounds can be energetic.
Data Presentation and Comparison of Synthetic Routes
To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes key quantitative data for the two primary routes discussed.
| Parameter | Route 1: Carreira Synthesis (Modified) | Route 2: Protecting-Group-Free Synthesis |
| Starting Material | Tribromopentaerythritol, Benzylamine | Tribromoneopentyl alcohol, 2-Fluoro-4-nitroaniline |
| Key Intermediates | N-Benzyl-2-oxa-6-azaspiro[3.3]heptane | 3,3-bis(bromomethyl)oxetane |
| Number of Steps | 3 (Cyclization, Deprotection, Salt Formation) | 2 (Oxetane formation, Double N-alkylation) |
| Overall Yield | Moderate | High (demonstrated at 87% for the final step on a 100g scale)[3] |
| Scalability Challenges | Deprotection and isolation of the free base | Fewer challenges, more streamlined process |
| Final Product Form | Typically isolated as an oxalate or sulfonate salt | Directly yields the desired substituted product |
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the two main synthetic routes.
Caption: Comparative workflow of the modified Carreira synthesis and the protecting-group-free route.
Conclusion and Future Perspectives
The scale-up synthesis of 2-oxa-6-azaspiro[3.3]heptane intermediates has evolved significantly from the initial groundbreaking work of Carreira. While the foundational route remains valuable, the development of protecting-group-free strategies represents a major advancement for industrial applications, offering a more streamlined, efficient, and cost-effective process. The choice of synthetic route will ultimately be guided by the specific target molecule and the desired scale of production.
As the 2-oxa-6-azaspiro[3.3]heptane scaffold continues to gain prominence in medicinal chemistry, the development of even more efficient and sustainable synthetic methodologies will be crucial. Future research may focus on catalytic methods for the construction of the spirocyclic core and the development of novel, late-stage functionalization strategies to enable rapid access to a diverse range of analogues for drug discovery programs.
References
- 1. thieme.de [thieme.de]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. chemistnotes.com [chemistnotes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Strategic Use of 2-Azaspiro[3.3]heptane Derivatives in CNS Drug Design
Introduction: Embracing Three-Dimensionality in CNS Drug Discovery
The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a journey into immense complexity, demanding molecules that can navigate the stringent blood-brain barrier, exhibit high target specificity, and maintain favorable pharmacokinetic profiles. In recent years, a strategic shift away from flat, aromatic structures towards sp³-rich, three-dimensional scaffolds has gained significant momentum, a concept often termed "escaping from flatland".[1] Within this paradigm, the 2-azaspiro[3.3]heptane motif has emerged as a uniquely valuable scaffold for the medicinal chemist.[2][3][4]
This rigid, strained spirocyclic system, consisting of two fused four-membered azetidine and cyclobutane rings, offers a compelling combination of structural novelty and advantageous physicochemical properties.[5][6] Its constrained conformation provides well-defined exit vectors for substituents, enabling precise spatial orientation for optimal interaction with biological targets.[2][7][8] This guide provides an in-depth exploration of the strategic application of 2-azaspiro[3.3]heptane derivatives in CNS drug design, complete with detailed protocols for their synthesis and evaluation.
Part 1: The Azaspiro[3.3]heptane Advantage in Neuropharmacology
The utility of the 2-azaspiro[3.3]heptane scaffold is not merely academic; it is rooted in tangible benefits that address long-standing challenges in CNS drug development.
Physicochemical Property Modulation: The Lipophilicity Anomaly
A critical challenge in CNS drug design is balancing the lipophilicity required for blood-brain barrier penetration with the aqueous solubility needed for formulation and to avoid off-target toxicity. Counterintuitively, the replacement of common heterocycles like piperidine or morpholine with a 2-azaspiro[3.3]heptane moiety—a net addition of a carbon atom—can significantly lower the distribution coefficient (logD).[9] This effect, which can decrease logD by as much as 1.0 unit, is rationalized by an increase in the basicity of the nitrogen atom, leading to a higher proportion of the protonated, more water-soluble species at physiological pH (7.4).[9]
However, this effect is context-dependent. When the nitrogen of the 2-azaspiro[3.3]heptane is the point of attachment to the parent molecule (N-linked), the lipophilicity may increase as expected with the addition of carbon.[9] This nuanced behavior allows for fine-tuning of a drug candidate's physicochemical properties.
Bioisosterism and Structural Rigidity
The 2-azaspiro[3.3]heptane core is frequently employed as a rigid bioisostere for piperidine and, to a lesser extent, piperazine.[1][2][7] This replacement, however, is not a simple one-to-one substitution. The spirocyclic structure induces a significant geometric alteration, increasing the distance between the nitrogen and the C4 position and introducing a distinctive 90° twist compared to a piperidine ring.[9]
While this makes it an unsuitable bioisostere where the classic piperidine conformation is optimal, this unique geometry can be exploited to explore new chemical space and discover novel binding modes that may enhance potency or selectivity.[9] The rigidity of the scaffold reduces the entropic penalty upon binding to a target protein, a factor that can contribute to higher binding affinity.[10]
Part 2: Key CNS Targets and Therapeutic Applications
The unique properties of the 2-azaspiro[3.3]heptane scaffold make it suitable for designing modulators of various CNS targets. Below, we explore its application in two high-impact areas: GABAergic neurotransmission and nicotinic acetylcholine receptor modulation.
Targeting the GABAergic System: GABA Uptake Inhibitors
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Enhancing GABAergic tone is a clinically validated strategy for treating anxiety, epilepsy, and other neurological disorders.[11] One effective mechanism is the inhibition of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[12]
The constrained structure of 2-azaspiro[3.3]heptane makes it an excellent starting point for designing novel, conformationally restricted GABA analogues.[13] By functionalizing the scaffold to mimic the key pharmacophoric features of GABA, derivatives can be synthesized that act as potent and selective GAT inhibitors.[14]
Caption: Drug discovery workflow for GABA uptake inhibitors.
Caption: Inhibition of GABA reuptake by a spirocyclic derivative.
Modulating Nicotinic Acetylcholine Receptors (nAChRs)
Neuronal nAChRs, particularly the α7 and α4β2 subtypes, are critical players in cognitive processes such as learning and memory.[15] Their dysfunction is implicated in Alzheimer's disease and the cognitive deficits associated with schizophrenia.[16][17] Positive allosteric modulators (PAMs) of nAChRs are a highly attractive therapeutic strategy, as they enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, without directly activating the receptor themselves.[15][18] This approach preserves the natural pattern of neurotransmission and may reduce the risk of receptor desensitization and side effects associated with direct agonists.[17]
The rigid 2-azaspiro[3.3]heptane scaffold is an ideal platform for designing novel nAChR PAMs. Its well-defined structure can be decorated with functional groups that interact with allosteric binding sites on the receptor, which are distinct from the orthosteric site where acetylcholine binds.[15]
| Compound ID | Scaffold | R1 Group | R2 Group | EC₅₀ Fold Shift* | Max Efficacy (% of ACh) |
| REF-01 | Piperidine | -H | -Ph | 3.5 | 160% |
| SP-01 | 2-Azaspiro[3.3]heptane | -H | -Ph | 8.2 | 175% |
| SP-02 | 2-Azaspiro[3.3]heptane | -Me | -Ph | 2.1 | 155% |
| SP-03 | 2-Azaspiro[3.3]heptane | -H | 4-F-Ph | 11.5 | 180% |
*EC₅₀ Fold Shift refers to the leftward shift of the acetylcholine dose-response curve in the presence of the PAM.
This hypothetical data illustrates how the spirocyclic core (SP-01) could offer improved potentiation compared to a piperidine analog (REF-01). Further optimization (SP-03) could lead to a highly potent lead candidate.
Part 3: Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the synthesis and evaluation of 2-azaspiro[3.3]heptane derivatives for CNS applications.
Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-6-ol
This protocol describes a key intermediate synthesis, providing a versatile handle for further functionalization. The rationale is to build the spirocyclic core through a reductive amination and subsequent cyclization, a robust and scalable method.[19]
Materials:
-
1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE), Acetic Acid
-
N,N-Dimethylformamide (DMF), Water
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Palladium on carbon (Pd/C), Hydrogen source
-
Standard glassware, magnetic stirrer, TLC plates, column chromatography supplies.
Step-by-Step Methodology:
-
Reductive Amination:
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in DCE, add the primary amine (1.1 eq) and acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild reducing agent selective for imines/iminium ions, preventing over-reduction of the aldehyde.
-
Stir the reaction for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Spirocyclization:
-
Dissolve the crude amine from the previous step in a mixture of DMF and water (8:2 v/v).
-
Heat the reaction mixture to 110 °C for 4-6 hours. Causality: The elevated temperature and polar protic solvent mixture facilitate the intramolecular nucleophilic substitution to form the second azetidine ring.[19]
-
Monitor by LC-MS for the formation of the desired 2,6-dibenzyl-2,6-diazaspiro[3.3]heptane.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient).
-
-
Deprotection and Boc Protection (Example for creating a mono-protected intermediate):
-
This step is illustrative for creating a differentially protected scaffold. The exact deprotection/protection strategy will depend on the chosen amine.
-
Dissolve the purified spirocycle in methanol and add Pd/C (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir for 24 hours. Causality: Catalytic hydrogenation is a standard method for cleaving benzyl groups from amines.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting diamine in dichloromethane, cool to 0 °C, and add Boc₂O (1.1 eq) and triethylamine (1.2 eq). Allow to warm to room temperature and stir for 12 hours.
-
Wash with water, brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the desired mono-Boc protected 2,6-diazaspiro[3.3]heptane.
-
Protocol 2: In Vitro [³H]GABA Uptake Inhibition Assay
This protocol measures a compound's ability to inhibit GABA transport into rat brain synaptosomes, a reliable proxy for neuronal GABA uptake.
Materials:
-
Rat brain cortex tissue
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-HEPES buffer (KHB)
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
Test compounds dissolved in DMSO
-
Nipecotic acid or Tiagabine (positive control)[11]
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and liquid scintillation counter
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain cortices in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4 °C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 min at 4 °C.
-
Resuspend the pellet (the P2 fraction, rich in synaptosomes) in ice-cold KHB and determine the protein concentration using a BCA or Bradford assay.
-
-
Uptake Assay:
-
In a 96-well plate or microcentrifuge tubes, add 20 µL of test compound dilutions (in KHB, final DMSO conc. <0.5%). Include vehicle controls (DMSO) and a positive control (e.g., 1 mM Nipecotic acid) to define 100% and 0% uptake, respectively.
-
Add 160 µL of the synaptosome suspension (approx. 50-100 µg protein/well) to each well.
-
Pre-incubate the plate for 10 minutes at 37 °C.
-
Initiate the uptake by adding 20 µL of [³H]GABA (final concentration ~20-50 nM).
-
Incubate for 5-10 minutes at 37 °C. Causality: This time is optimized to be within the linear range of GABA uptake, ensuring measurement of initial velocity.
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters three times with 3 mL of ice-cold KHB to remove unbound radioligand. Causality: Rapid filtration and washing with ice-cold buffer are critical to stop the transport process instantly and reduce background signal.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and non-specific binding (100% inhibition, defined by the positive control) wells.
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The 2-azaspiro[3.3]heptane scaffold represents a powerful tool in the modern medicinal chemist's arsenal for CNS drug discovery. Its ability to confer structural rigidity, explore novel three-dimensional chemical space, and favorably modulate physicochemical properties makes it an attractive starting point for tackling complex neurological targets.[3][10] The successful application of this motif in designing potent GABA uptake inhibitors and its high potential for developing novel nAChR modulators underscore its versatility. As synthetic methodologies for creating diverse and highly functionalized azaspiro[3.3]heptanes continue to expand[6][20], we can anticipate the emergence of next-generation CNS therapeutics built around this unique and compelling chemical architecture.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. researchgate.net [researchgate.net]
- 9. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 20. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Azaspiro[3.3]heptanes to Modulate Lipophilicity in Drug Candidates
Authored by: A Senior Application Scientist
Introduction: The Lipophilicity Challenge in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] While sufficient lipophilicity is necessary for a drug to permeate biological membranes and reach its target, excessive lipophilicity often leads to poor aqueous solubility, high plasma protein binding, rapid metabolism, and an increased risk of off-target toxicity.[][4] The well-known "Lipinski's Rule of Five" suggests that for oral drugs, the octanol-water partition coefficient (LogP) should ideally not exceed 5.[2] Consequently, medicinal chemists are in constant need of strategies to finely tune this property, reducing lipophilicity to improve the overall drug-like characteristics of a lead compound without sacrificing potency. This has led to a focus on increasing the three-dimensional, sp3-rich character of drug candidates to escape the "flatland" of planar, aromatic molecules that often possess undesirable physicochemical properties.[5]
The Azaspiro[3.3]heptane Scaffold: A 3D Solution
Azaspiro[3.3]heptanes have emerged as powerful and versatile building blocks in modern medicinal chemistry for addressing the lipophilicity challenge.[6][7][8][9] These are a class of saturated spirocyclic heterocycles characterized by two four-membered rings sharing a single carbon atom. Their rigid, three-dimensional structure offers a distinct advantage over traditional, more flexible aliphatic heterocycles like piperidines and morpholines.[10]
The strategic replacement of common motifs such as morpholines, piperidines, and piperazines with azaspiro[3.3]heptane bioisosteres can lead to a surprising and beneficial reduction in lipophilicity.[11][12] This effect is often counterintuitive, as the substitution involves a net addition of a carbon atom. The primary driver for this phenomenon is an increase in the basicity (pKa) of the scaffold's nitrogen atom. In an azaspiro[3.3]heptane, the second heteroatom (if present) is positioned gamma (γ) to the nitrogen, rather than beta (β) as in a six-membered ring. This increased distance reduces the inductive electron-withdrawing effect, making the nitrogen more basic.[11] At physiological pH (7.4), a more basic compound will be more protonated, leading to increased aqueous solubility and a lower distribution coefficient (LogD), which is the effective lipophilicity at a given pH.
Impact on Physicochemical Properties: A Quantitative Look
The incorporation of an azaspiro[3.3]heptane scaffold can significantly alter key physicochemical parameters. In many cases, this "scaffold hop" is beneficial, leading to a more favorable ADMET profile.
An analysis of compounds where morpholines, piperidines, and piperazines were replaced with their azaspiro[3.3]heptane counterparts reveals a clear trend: a reduction in lipophilicity despite the addition of a carbon atom.[11][12] This change can be substantial, with measured LogD at pH 7.4 (LogD7.4) decreasing by as much as 1.0 log unit.[12][13] This is often accompanied by a significant increase in basicity of 1 to 1.5 pKa units.[11]
However, it is crucial to note that this effect is not universal. For instance, N-linked 2-azaspiro[3.3]heptanes have been shown to increase LogD7.4 by +0.2 to +0.5, which is more consistent with simply adding carbon.[11][12] Furthermore, due to the rigid and twisted geometry of the spirocycle, azaspiro[3.3]heptanes are not always suitable bioisosteres for six-membered rings when used in the core of a molecule, as the exit vectors can be significantly different.[11][12][[“]] They are most effective when replacing a terminal heterocyclic group.[11]
Table 1: Comparative Physicochemical Properties of Bioisosteric Pairs
| Parent Moiety | Azaspiro[3.3]heptane Analog | Typical ΔLogD7.4 | Typical ΔpKa | Key Considerations |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | -0.6 to -1.2[11] | +0.8 to +1.5[11] | Generally improves solubility and metabolic stability.[8][15] |
| Piperidine (C-linked) | 2-Azaspiro[3.3]heptane (C-linked) | -0.2 to -1.1[11] | Increase | Can improve aqueous solubility. |
| Piperidine (N-linked) | 2-Azaspiro[3.3]heptane (N-linked) | +0.2 to +0.5[11] | Increase | Increases lipophilicity, may reduce permeability. |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | -0.2 to -1.1[11] | Increase | Provides two points for diversification. |
Protocols for Synthesis and Incorporation
A variety of synthetic routes to functionalized azaspiro[3.3]heptane building blocks have been developed, making them accessible for drug discovery programs.[6][7][9] One common and robust approach involves a thermal [2+2] cycloaddition to form a spirocyclic β-lactam, followed by reduction.[16][17][18][19]
Protocol 4.1: General Synthesis of an N-Arylated 2-Azaspiro[3.3]heptane Derivative
This protocol describes a representative, two-step procedure for coupling a commercially available azaspiro[3.3]heptane building block to an aryl halide.
Materials:
-
tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions, silica gel for chromatography.
Step-by-Step Methodology:
Part A: Buchwald-Hartwig Amination
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), XPhos (0.05 eq), and Pd2(dba)3 (0.025 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.
Part B: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final N-arylated 2-azaspiro[3.3]heptane product.
Protocols for Experimental Evaluation
Once the azaspiro[3.3]heptane analog has been synthesized, its physicochemical and ADME properties must be experimentally determined and compared to the parent compound.
Protocol 5.1: LogD7.4 Determination by Shake-Flask Method
This protocol is the gold standard for measuring lipophilicity.[20]
Materials:
-
Test compound and parent compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
DMSO for stock solutions
-
Vortex mixer, centrifuge
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Step-by-Step Methodology:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In a glass vial, add 1 mL of n-octanol and 1 mL of PBS (pH 7.4).
-
Add 10 µL of the 10 mM stock solution to the biphasic mixture (final concentration 100 µM).
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and partitioning.
-
Centrifuge the vial at >2000 x g for 10-20 minutes to achieve complete phase separation.[21]
-
Carefully withdraw an aliquot from the n-octanol layer and an aliquot from the aqueous PBS layer.
-
Dilute each aliquot appropriately and determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.
-
Calculate LogD7.4 using the formula: LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous).[22]
Protocol 5.2: Kinetic Aqueous Solubility Assay by Nephelometry
This high-throughput method assesses how readily a compound precipitates from an aqueous solution when added from a DMSO stock.[23][24][25]
Materials:
-
Test compound and parent compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer (light-scattering plate reader)
Step-by-Step Methodology:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
In a separate 96-well analysis plate, add PBS (pH 7.4).
-
Transfer a small volume (e.g., 2-5 µL) from the DMSO dilution plate to the PBS plate, bringing the final DMSO concentration to 1-2%. This will create a range of final compound concentrations.
-
Mix the plate thoroughly and incubate at room temperature for 1-2 hours.[23][26]
-
Measure the light scattering in each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (i.e., before the compound precipitates).
Protocol 5.3: Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[27][28]
Materials:
-
Test compound and parent compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile with an internal standard for quenching
-
Incubator, centrifuge, LC-MS/MS
Step-by-Step Methodology:
-
Prepare the incubation mixture by combining HLM (final protein concentration ~0.5 mg/mL) and phosphate buffer in a microcentrifuge tube. Pre-warm at 37°C for 5-10 minutes.
-
Add the test compound (final concentration typically 1 µM) to the mixture.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with an internal standard.
-
Once all time points are collected, centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.[29]
-
Calculate metabolic stability parameters, such as half-life (t1/2) and intrinsic clearance (CLint), by plotting the natural log of the percent remaining versus time.[30]
Conclusion
Azaspiro[3.3]heptanes are a validated and powerful tool in the medicinal chemist's arsenal for rationally modulating the physicochemical properties of drug candidates. By replacing traditional saturated heterocycles, these rigid, 3D scaffolds can counterintuitively decrease lipophilicity through an increase in basicity, while also potentially improving metabolic stability. The synthetic accessibility of these building blocks, combined with robust protocols for evaluating their impact, enables a data-driven approach to optimizing lead compounds. Judicious application of this strategy, particularly for terminal moieties, can significantly enhance the drug-like properties of a molecule, increasing its probability of success in later stages of drug development.
References
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Small Ring Building Blocks for Medicinal Chemistry | TCI AMERICA [tcichemicals.com]
- 6. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a log D Lowering Twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. consensus.app [consensus.app]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
- 17. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 18. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine** | Scilit [scilit.com]
- 19. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. bio-protocol.org [bio-protocol.org]
- 22. agilent.com [agilent.com]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. enamine.net [enamine.net]
- 25. creative-biolabs.com [creative-biolabs.com]
- 26. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. Metabolic Stability Assays [merckmillipore.com]
- 29. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 30. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Application Notes & Protocols: Synthesis of Novel Functionalized Azaspiro[3.3]heptane Building Blocks
Abstract: Azaspiro[3.3]heptanes (ASHs) have emerged as privileged scaffolds in modern medicinal chemistry. Their rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles like piperidine and piperazine. This guide provides a comprehensive overview of the strategic synthesis of functionalized ASH building blocks, detailing robust protocols and the chemical rationale behind them. It is intended for researchers, scientists, and drug development professionals seeking to leverage these unique structures to escape chemical "flatland" and improve the physicochemical and pharmacological properties of next-generation therapeutics.
The Strategic Value of Azaspiro[3.3]heptanes in Drug Discovery
Spirocyclic systems, particularly those containing strained four-membered rings like azetidine, are increasingly sought after in drug design.[1] The azaspiro[3.3]heptane core, consisting of two azetidine rings sharing a single carbon atom, imparts a well-defined three-dimensional geometry that is profoundly different from the flexible chair/boat conformations of its six-membered counterparts.
Key Advantages of ASH Scaffolds:
-
Improved Physicochemical Properties: Incorporation of ASH motifs often leads to increased aqueous solubility, reduced lipophilicity (logP), and higher metabolic stability compared to traditional heterocycles.[2][3]
-
Novel Exit Vectors: The rigid spirocyclic core presents substituents in precise spatial orientations, allowing for novel interactions with biological targets and exploration of previously inaccessible chemical space.[4][5]
-
Bioisosteric Replacement: ASHs serve as excellent bioisosteres for commonly used fragments such as piperidine, piperazine, and morpholine, offering a path to novel intellectual property and potentially improved drug-like properties.[6][7][8] For instance, replacing the piperazine ring in certain drug candidates with a 2,6-diazaspiro[3.3]heptane has been shown to enhance target selectivity.[7]
-
Reduced Off-Target Effects: The conformational restriction of the ASH scaffold can lead to higher binding specificity, thereby reducing the risk of off-target interactions.
This guide will focus on practical, scalable synthetic routes to key ASH intermediates that can be readily diversified.
Retrosynthetic Analysis and Core Synthetic Strategies
The construction of the strained bis-azetidine core of ASHs requires specific synthetic strategies. The most common and robust approaches rely on intramolecular double alkylation reactions.
The Double Intramolecular SN2 Strategy
The cornerstone of many ASH syntheses is the formation of the two azetidine rings via sequential intramolecular nucleophilic substitutions. This typically involves a central carbon atom functionalized with two nucleophilic groups (e.g., amines) and two electrophilic groups (e.g., leaving groups on methylene units).
Mechanism Insight: The key precursor is often a 3,3-bis(halomethyl)azetidine or a similar synthon where the first ring is pre-formed. The second ring is then constructed by cyclization of a tethered amine onto the remaining electrophilic center.
Below is a generalized workflow illustrating this common retrosynthetic disconnection.
Caption: Retrosynthetic analysis of the Azaspiro[3.3]heptane core.
The [2+2] Cycloaddition Approach
An alternative powerful strategy involves the [2+2] cycloaddition of an isocyanate with an exocyclic methylene cyclobutane to form a spirocyclic β-lactam.[9] This lactam intermediate can then be reduced to furnish the corresponding azaspiro[3.3]heptane. This method is particularly effective for synthesizing 1-azaspiro[3.3]heptane derivatives.[6][9]
Application Protocol 1: Synthesis of N-Boc-6-azaspiro[3.3]heptan-2-ol
This protocol details a common route to a versatile mono-functionalized ASH building block, starting from the commercially available flame retardant, tribromoneopentyl alcohol. This intermediate is ideal for further derivatization at either the secondary amine or the alcohol.
Workflow Diagram
Caption: Synthetic workflow for N-Boc-6-azaspiro[3.3]heptan-2-ol.
Step-by-Step Experimental Protocol
Materials & Reagents:
-
Tribromoneopentyl alcohol (TBNPA)
-
Sodium hydroxide (NaOH)
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Potassium tert-butoxide (KOt-Bu)
-
Tetrahydrofuran (THF), anhydrous
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Methanol (MeOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO) [10][11]
-
To a stirred solution of TBNPA (1.0 eq) in water, add sodium hydroxide (2.5 eq) portion-wise while maintaining the temperature below 30 °C.
-
Heat the mixture to 90-100 °C and stir vigorously for 16-24 hours.
-
Cool the reaction to room temperature. Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield BBMO as a colorless oil.
Causality Insight: The Schotten-Baumann conditions facilitate an intramolecular Williamson ether synthesis. The hydroxide acts as a base to deprotonate the alcohol, which then displaces one of the adjacent bromide leaving groups to form the strained oxetane ring.
Step 2: Synthesis of (1-Benzyl-3-(bromomethyl)azetidin-3-yl)methanol
-
Dissolve BBMO (1.0 eq) and benzylamine (1.1 eq) in acetonitrile.
-
Add potassium carbonate (2.5 eq) to the mixture.
-
Heat the reaction to reflux (approx. 82 °C) and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 12-18 hours).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the product.
Step 3: Synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane
-
Dissolve the product from Step 2 (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with water. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the spirocyclic product, which is often used without further purification.
Critical Parameter: Anhydrous conditions and slow addition of the strong base (KOt-Bu) at low temperature are crucial to prevent side reactions and ensure efficient cyclization to form the second, strained azetidine ring.
Step 4: Synthesis of tert-butyl 2-hydroxy-6-azaspiro[3.3]heptane-6-carboxylate
-
Dissolve the benzyl-protected ASH from Step 3 in methanol.
-
Add Pd/C (10 mol %) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Stir vigorously until TLC/LC-MS indicates complete debenzylation (4-24 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate.
-
Dissolve the crude secondary amine in dichloromethane. Add triethylamine (1.5 eq).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir at room temperature for 2-4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the final product.
Application Protocol 2: Synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
This protocol describes a practical route to a key building block for preparing piperazine bioisosteres.[7] The synthesis starts from 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, which can be prepared in two steps from a known chloroester.[12]
Step-by-Step Experimental Protocol
Materials & Reagents:
-
1-benzyl-3-chloromethylazetidine-3-carbaldehyde
-
Ammonium acetate or Ammonia in MeOH
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
1,2-Dichloroethane (DCE) or Methanol
-
Potassium tert-butoxide (KOt-Bu)
-
Tetrahydrofuran (THF), anhydrous
-
Subsequent reagents for deprotection/protection as in Protocol 1.
Procedure:
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in DCE, add the amine source (e.g., ammonium acetate, 5.0 eq).
-
Stir for 1 hour at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir for 12-16 hours at room temperature.
-
Quench with saturated sodium bicarbonate solution and extract with DCM (3x).
-
Combine organics, dry over MgSO₄, and concentrate to yield the crude (aminomethyl)azetidine intermediate.
Alternative Method: For alkyl amines, a two-step imine formation (in Toluene/MeOH) followed by reduction with NaBH₄ in methanol can provide excellent yields.[12]
Step 2: Spirocyclization
-
Dissolve the crude amine from Step 1 in anhydrous THF under an inert atmosphere.
-
Add potassium tert-butoxide (2.2 eq) and heat the reaction to 70 °C in a sealed tube.[12]
-
Monitor the reaction for 2-4 hours until completion.
-
Cool, quench with water, and extract with ethyl acetate.
-
Purify by column chromatography to yield 2-benzyl-2,6-diazaspiro[3.3]heptane.
Step 3: Deprotection and N-Boc Protection
-
Perform hydrogenolysis to remove the benzyl group as described in Protocol 1, Step 4.
-
Protect the resulting diamine with one equivalent of Boc₂O under carefully controlled conditions (e.g., low temperature) to favor mono-protection. Di-Boc protected species may also form.
-
Purify by column chromatography to isolate the desired mono-Boc protected product.
Characterization and Data
The identity and purity of all synthesized building blocks must be confirmed rigorously.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. The strained nature of the rings results in characteristic chemical shifts. For example, the methylene protons on the azetidine rings of the ASH core typically appear as distinct multiplets in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (exact mass) of the final products.
-
Chromatography: HPLC or UPLC is used to determine the purity of the final compounds, which should typically be >95% for use in drug discovery applications.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Weight | Calculated logP | Polar Surface Area (Ų) |
|---|---|---|---|
| N-Boc-piperidine | 185.25 | 1.85 | 29.54 |
| tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate | 197.27 | 1.30 | 29.54 |
| N-Boc-piperazine | 186.26 | 0.88 | 41.49 |
| tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | 198.27 | 0.35 | 41.49 |
Data calculated using standard cheminformatics software. Note the consistent reduction in cLogP for the ASH analogues.
Conclusion and Future Outlook
The synthetic routes outlined in these application notes provide reliable and scalable access to versatile functionalized azaspiro[3.3]heptane building blocks.[13][14] The unique three-dimensional character and favorable physicochemical properties of these scaffolds make them highly valuable additions to the medicinal chemist's toolbox.[15][16] Future efforts will likely focus on developing enantioselective syntheses and expanding the diversity of available functionalization patterns to further unlock the potential of this exciting class of molecules in the pursuit of novel therapeutics.[17]
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol. This guide is designed to provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you improve the yield and purity of this valuable spirocyclic scaffold.
The 2-azaspiro[3.3]heptane motif is a key building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisostere for piperidine, often leading to improved metabolic stability and novel interactions with biological targets.[1][2] The synthesis of its derivatives, while crucial, can present unique challenges. This document focuses on the critical final step: the reduction of the ketone precursor to the target alcohol.
Core Synthetic Pathway: An Overview
The most direct and reliable method to synthesize this compound is through the chemoselective reduction of its ketone precursor, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (CAS 1263296-80-5). This transformation is pivotal, and its efficiency dictates the overall yield and purity of the final product.
Caption: Key workflow for the synthesis of the target alcohol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the ketone reduction step, providing probable causes and actionable solutions.
Problem 1: Low Yield or Incomplete Reaction
You observe a significant amount of starting material remaining by TLC or LC-MS analysis, even after extended reaction times.
-
Possible Cause A: Reducing Agent Potency. Sodium borohydride (NaBH₄) is hygroscopic and can degrade over time, losing its reducing power. Lithium aluminum hydride (LiAlH₄) is even more sensitive to moisture.
-
Solution: Always use a freshly opened bottle of the reducing agent or a properly stored (desiccated, under inert gas) reagent. Consider titrating the hydride to determine its active concentration if you suspect significant degradation.
-
-
Possible Cause B: Insufficient Equivalents. Steric hindrance from the bulky benzhydryl group and the spirocyclic core can slow the reaction rate. Using a stoichiometric amount (0.25 eq for NaBH₄, 0.25 eq for LiAlH₄) may be insufficient.
-
Solution: Increase the equivalents of the reducing agent incrementally. A common starting point for moderately hindered ketones is 1.5–2.0 equivalents of NaBH₄. Monitor the reaction by TLC to track the consumption of the starting material.
-
-
Possible Cause C: Inappropriate Solvent or Temperature. The solubility of the substrate and the reactivity of the hydride are highly dependent on the solvent system.
-
Solution: For NaBH₄, a protic solvent like methanol (MeOH) or ethanol (EtOH) is typically required to activate the reagent. A co-solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) can be used to improve the substrate's solubility. The reaction is often run at 0 °C and allowed to warm to room temperature.[3] For the more reactive LiAlH₄, an anhydrous aprotic solvent like THF or diethyl ether is mandatory, and the reaction must be maintained at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.[4]
-
Problem 2: Difficulty in Product Isolation & Purification
The product is difficult to extract from the aqueous layer, forms emulsions during workup, or proves challenging to purify by column chromatography.
-
Possible Cause A: Product Polarity and Basicity. The newly formed hydroxyl group, combined with the tertiary amine, makes the product significantly more polar than the starting ketone. Its basic nature can cause it to partition into acidic aqueous layers or streak on silica gel.
-
Solution (Workup): During the aqueous workup, ensure the pH is basic (pH > 9) by adding 1M NaOH or K₂CO₃ solution before extraction. This keeps the amine in its neutral, more organic-soluble free-base form. Use brine (saturated NaCl solution) during washes to help break up emulsions.
-
Solution (Purification): For column chromatography, use a deactivated stationary phase or modify the mobile phase. Pre-treating silica gel with a triethylamine (Et₃N) solution or including 0.5-1% Et₃N in the eluent (e.g., DCM/MeOH or EtOAc/Heptane) will neutralize acidic sites on the silica, leading to sharper peaks and better separation.[5]
-
-
Possible Cause B: Product is an Oil or Amorphous Solid. The spirocyclic structure may not crystallize easily.
-
Solution: If column chromatography yields an oil, consider converting the product to a salt (e.g., hydrochloride or oxalate) by treating a solution of the purified free base with a stoichiometric amount of the corresponding acid (e.g., HCl in ether). Salts are often crystalline and easier to handle and store.
-
Problem 3: Formation of Unexpected Byproducts
Analysis of the crude product shows spots or peaks other than the starting material and the desired alcohol.
-
Possible Cause A: Impure Starting Material. The quality of the starting ketone is paramount. Impurities in the 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one will carry through or react to form new byproducts.
-
Solution: Confirm the purity of the starting material by NMR and LC-MS before starting the reduction. If necessary, purify the ketone by chromatography or recrystallization.
-
-
Possible Cause B: Over-reduction or Side Reactions (Less Common). While NaBH₄ is highly selective for aldehydes and ketones, a much more powerful reducing agent like LiAlH₄ could potentially react with other functional groups if present in the molecule.[6]
-
Solution: Stick with milder, more chemoselective reagents like NaBH₄ unless absolutely necessary. Carefully monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed to minimize potential side reactions.
-
Caption: A logical guide for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable precursor for this synthesis? A1: The most direct precursor is 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (CAS 1263296-80-5). This compound can be synthesized via a practical one-pot method from azetidin-3-one hydrochloride and 1,1-dibromocyclopropane, followed by N-alkylation.[7] Ensuring the purity of this ketone is critical for a high-yielding final step.
Q2: Which reducing agent is better: NaBH₄ or LiAlH₄? A2: For this specific transformation, Sodium Borohydride (NaBH₄) is the recommended choice. It is sufficiently reactive to reduce the ketone, safer to handle, and the reaction workup is much simpler than with LiAlH₄.[3] LiAlH₄ is a more powerful, less selective reducing agent that reacts violently with protic solvents and requires strictly anhydrous conditions, which is often unnecessary for this type of reduction.[4]
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Moderate, highly selective for aldehydes & ketones.[8] | Very high, reduces esters, amides, acids, etc.[6] |
| Solvents | Protic (MeOH, EtOH), often with co-solvents (DCM, THF). | Anhydrous aprotic only (THF, Diethyl Ether). |
| Workup | Simple aqueous quench (e.g., water or dilute acid). | Cautious, multi-step quench (e.g., Fieser method). |
| Safety | Relatively safe, stable in air. | Highly reactive, pyrophoric potential, water-reactive. |
| Recommendation | Highly Recommended for this synthesis. | Not recommended unless NaBH₄ fails. |
Q3: How can I confirm the structure and purity of this compound? A3: A combination of standard analytical techniques should be used:
-
¹H NMR: Look for the disappearance of the ketone's alpha-protons and the appearance of a new signal for the carbinol proton (-CHOH), typically a multiplet between 3.5-4.5 ppm.
-
¹³C NMR: Confirm the disappearance of the carbonyl carbon signal (typically >200 ppm) and the appearance of a new signal for the carbinol carbon (typically 60-80 ppm).
-
Mass Spectrometry (MS): Verify the molecular weight of the product (C₁₉H₂₁NO, MW: 279.38).
-
HPLC/LC-MS: Use a suitable method to assess purity, ensuring no starting material remains.
Q4: What are the best practices for storing the final product? A4: As a tertiary amine and an alcohol, the compound can be sensitive to air and moisture. It should be stored in a tightly sealed vial, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place to prevent oxidation and degradation.
Detailed Experimental Protocol
Recommended Procedure: Reduction of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
This protocol is a generalized procedure based on established chemical principles for ketone reduction. Researchers should optimize conditions based on their specific setup and scale.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (1.0 eq).
-
Dissolve the starting material in a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., a 4:1 to 10:1 ratio, approx. 0.1 M concentration).
-
Place the flask in an ice-water bath and cool the solution to 0 °C.
-
-
Reagent Addition:
-
While stirring at 0 °C, add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution (H₂) will occur.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Slowly quench the reaction by adding water or 1M HCl to destroy excess NaBH₄.
-
Add 1M NaOH solution to basify the mixture to pH > 9.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use an eluent system such as 1-10% Methanol in Dichloromethane or 20-50% Ethyl Acetate in Heptane. Crucially, add 0.5-1% Triethylamine (Et₃N) to the eluent mixture to prevent peak tailing.
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound as the final product.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Navigating the Purification Maze: A Troubleshooting Guide for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL
A Technical Support Center for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol. As a Senior Application Scientist, I understand that the journey from crude reaction mixture to a highly pure active pharmaceutical ingredient (API) can be fraught with challenges. This guide is designed to provide you with in-depth, field-proven insights to navigate the specific purification hurdles associated with this unique spirocyclic compound. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the structural features of this compound that influence its behavior during purification.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₉H₂₁NO | The presence of nitrogen and oxygen atoms introduces polarity. |
| Molecular Weight | 279.38 g/mol | A moderate molecular weight, suitable for standard purification techniques. |
| Appearance | White to off-white solid | Physical state at room temperature.[1] |
| Key Functional Groups | Tertiary amine (azaspiro[3.3]heptane), Secondary alcohol, Benzhydryl group | The tertiary amine is basic and can interact with acidic stationary phases in chromatography. The hydroxyl group is polar and can participate in hydrogen bonding. The bulky, nonpolar benzhydryl group influences solubility. |
The Synthetic Context: Anticipating Impurities
Effective purification begins with an understanding of the synthetic route and the potential impurities that may arise. A common pathway to this compound involves the reduction of its corresponding ketone precursor, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one.
References
Technical Support Center: Synthesis of Substituted Azaspiro[3.3]heptanes
Welcome to the technical support center for the synthesis of substituted azaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable structural motif. Azaspiro[3.3]heptanes are increasingly sought after as bioisosteres for common saturated heterocycles like piperidines and morpholines, offering a unique three-dimensional chemical space.[1][2][3] However, their synthesis, often involving the construction of two strained four-membered rings, can be accompanied by specific side reactions.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address common challenges encountered during their synthesis. The advice herein is based on established synthetic protocols and mechanistic principles to ensure scientific integrity and practical utility.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: My overall yield is consistently low when targeting a 1-azaspiro[3.3]heptane derivative via the [2+2] cycloaddition/reduction pathway. What are the likely causes?
Low overall yield in this two-step sequence often points to issues in either the initial cycloaddition or the subsequent reduction. A common strategy involves the thermal [2+2] cycloaddition of an alkene with an isocyanate to form a spirocyclic β-lactam, which is then reduced.[4][5]
Potential Issues:
-
Inefficient Cycloaddition: The [2+2] cycloaddition can be sensitive to steric hindrance on either the alkene or the isocyanate. Highly substituted reactants may require more forcing conditions (higher temperatures, longer reaction times), which can lead to decomposition.
-
β-Lactam Ring Instability: The formed spirocyclic β-lactam is a strained intermediate. During workup or purification, it may be susceptible to hydrolysis or other ring-opening reactions, especially under acidic or basic conditions.
-
Incomplete Reduction: The reduction of the β-lactam amide to the corresponding amine requires powerful reducing agents like alane (generated from LiAlH₄ and AlCl₃) or LiAlH₄ itself.[4][5] Incomplete reduction will result in a mixture of the desired product and the starting β-lactam or partially reduced intermediates.
-
Product Isolation Challenges: Highly polar amino alcohols or diamines resulting from the reduction can be water-soluble, making extraction from aqueous workups difficult.[5]
Troubleshooting Flowchart:
Caption: Troubleshooting low yield in 1-azaspiro[3.3]heptane synthesis.
FAQ 2: During the synthesis of a spirocyclic compound, I am observing significant amounts of a higher molecular weight species, suggesting polymerization. How can I favor the intramolecular cyclization over intermolecular reactions?
This is a classic challenge in ring-forming reactions, especially for strained systems. Intramolecular reactions are generally favored entropically, but this advantage diminishes for the formation of small, strained rings.[6] Intermolecular side reactions can compete, leading to dimers, trimers, or polymers.
Key Principles to Favor Intramolecular Reactions:
-
High Dilution: The principle of high dilution is the most effective tool. By significantly increasing the solvent volume, you decrease the concentration of the reactant, thereby reducing the probability of two molecules encountering each other. This gives the reactive ends of a single molecule a greater chance to find each other and cyclize.[7]
-
Slow Addition: A related technique is to add the reactant solution slowly (e.g., via syringe pump) to a large volume of solvent. This maintains a very low instantaneous concentration of the reactant, further promoting the intramolecular pathway.
-
Reaction Temperature: The effect of temperature can be complex. Lower temperatures can sometimes favor the desired intramolecular product by slowing down the higher-activation-energy intermolecular reaction. However, if the desired cyclization also has a high activation barrier, cooling may simply halt the reaction. This parameter should be optimized empirically.
General Reaction Scheme: Intramolecular vs. Intermolecular Pathways
Caption: Competing intramolecular vs. intermolecular reaction pathways.
FAQ 3: My reaction to form a substituted 2-azaspiro[3.3]heptane is giving a poor diastereomeric ratio. How can I improve stereoselectivity?
Achieving high stereoselectivity is a common challenge in spirocycle synthesis due to the creation of a quaternary stereocenter at the spiro atom.[8] The facial selectivity of an incoming reagent or an intramolecular cyclization determines the final stereochemical outcome.
Strategies to Improve Diastereoselectivity:
-
Chiral Auxiliaries/Catalysts: Employing a chiral auxiliary on your starting material can effectively block one face of the molecule, directing the reaction to the other. Alternatively, chiral catalysts (organocatalysts or metal complexes) can create a chiral environment that favors the formation of one diastereomer.[8]
-
Substrate Control: The inherent stereochemistry of your substrate can influence the outcome. Bulky substituents can direct an incoming reagent to the less hindered face.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the stereochemical outcome.
-
-
Post-Reaction Separation/Isomerization: If improving the reaction's selectivity is not feasible, consider chromatographic separation of the diastereomers (e.g., column chromatography, SFC). In some cases, it might be possible to isomerize the undesired diastereomer to the desired one under specific conditions (e.g., epimerization at a stereocenter adjacent to a carbonyl group).
| Parameter | Effect on Diastereoselectivity | Rationale |
| Temperature | Lowering temperature generally increases d.r. | Exploits small differences in activation energies between diastereomeric transition states. |
| Solvent | Can have a significant, but hard-to-predict, effect. | Solvation of the transition state can alter its energy and geometry. |
| Catalyst | Chiral catalysts can induce high enantioselectivity and diastereoselectivity. | Creates a defined chiral pocket for the reaction to occur in. |
| Steric Bulk | Larger substituents can increase facial bias. | Directs the reaction pathway to the sterically less encumbered face of the molecule. |
Part 2: Troubleshooting Specific Side Reactions
Problem 1: Ring-Opening of the Azaspiro[3.3]heptane Core
The azaspiro[3.3]heptane framework, containing two strained four-membered rings, can be susceptible to nucleophilic or acid-catalyzed ring-opening, particularly under harsh reaction conditions.
Q: I am attempting to deprotect an N-Boc protected azaspiro[3.3]heptane using strong acid (e.g., neat TFA), but I am seeing multiple products and loss of the spirocyclic core. What is happening?
A: Strong acids can protonate the nitrogen atom, which can activate the strained azetidine ring towards nucleophilic attack, or in some cases, lead to ring-opening via carbocationic intermediates. The trifluoroacetate counter-ion or other nucleophiles present can attack one of the ring carbons, leading to a ring-opened product.
Mechanism of Acid-Mediated Ring Opening:
Caption: Potential pathway for acid-mediated ring-opening.
Recommended Solutions:
-
Milder Deprotection Conditions:
-
Use HCl in a solvent like 1,4-dioxane or diethyl ether. This is often sufficient to remove the Boc group without causing significant ring-opening.
-
Consider using milder acids like phosphoric acid or carefully controlled amounts of TFA in a chlorinated solvent (e.g., DCM).
-
-
Alternative Protecting Groups: If the desired chemistry requires strongly acidic or basic conditions, consider a protecting group that can be removed under orthogonal conditions.
| Protecting Group | Common Deprotection Reagent | Conditions |
| Boc (tert-Butoxycarbonyl) | TFA, HCl | Acidic |
| Cbz (Carboxybenzyl) | H₂, Pd/C | Hydrogenolysis |
| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine | Basic |
| Nosyl (2-Nitrobenzenesulfonyl) | Thiophenol, K₂CO₃ | Nucleophilic Aromatic Substitution |
References for protecting groups:[9],[10],[11]
Problem 2: Dimerization of Reactants in Cycloaddition Reactions
In syntheses involving [3+2] or [2+2] cycloadditions, dimerization of one of the reactive intermediates can be a significant side reaction, consuming starting material and reducing the yield of the desired spirocycle.[12]
Q: In my 1,3-dipolar cycloaddition to form a spiro-pyrazoline, I am observing a significant amount of a byproduct with double the mass of my dipole precursor. How can I prevent this?
A: This is a classic case of dipole dimerization. Nitrile imines, for example, which are generated in situ for cycloadditions, are known to dimerize to form 1,2,4,5-tetrazines if they do not react with the dipolarophile quickly enough.[12]
Preventative Measures:
-
Control Stoichiometry: Using a slight excess of the dipole precursor (e.g., 1.2 equivalents) can compensate for some dimerization, but a large excess can exacerbate the problem by increasing the dipole concentration.[12]
-
Slow Generation/Addition: Generate the reactive dipole in situ in the presence of the dipolarophile. If possible, slowly add the precursor of the dipole to the reaction mixture containing the dipolarophile to keep the instantaneous concentration of the dipole low.
-
Temperature Control: The optimal temperature will be a balance. It needs to be high enough for the desired cycloaddition to proceed at a reasonable rate but low enough to minimize the rate of dimerization. This often requires empirical screening.
-
Choice of Base/Solvent: The base used to generate the dipole and the solvent can affect the rate of both dimerization and cycloaddition. A screen of conditions may be necessary to find the optimal combination.
Part 3: Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Reduced Azaspiro[3.3]heptane Derivative
This protocol is essential for improving the handling and purification of polar amino-alcohol or diamine products obtained after β-lactam reduction.[5]
-
Dissolution: Dissolve the crude amine (1.0 eq) obtained from the reduction step in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.
-
Base and Boc Anhydride Addition: Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq, if using an aqueous solvent system). Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM or EtOAc) two to three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc protected product can then be purified by flash column chromatography on silica gel.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 7. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 8. air.unimi.it [air.unimi.it]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. synarchive.com [synarchive.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing N-Benzhydrylation of Azaspiroheptanol
Welcome to the technical support center for the N-benzhydrylation of azaspiroheptanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to ensure successful and reproducible outcomes. Our approach is grounded in mechanistic understanding and practical, field-tested experience.
Introduction: The Significance of N-Benzhydrylated Azaspiroheptanols
N-benzhydrylated azaspiro[3.3]heptane scaffolds are of significant interest in medicinal chemistry. The rigid, three-dimensional nature of the azaspiro[3.3]heptane core offers a unique structural motif that can improve metabolic stability and reduce lipophilicity in drug candidates. The N-benzhydryl group, in turn, is a common pharmacophore found in numerous biologically active compounds, often contributing to receptor affinity and modulating pharmacokinetic properties. The successful and selective synthesis of N-benzhydrylated azaspiroheptanols is therefore a critical step in the development of novel therapeutics.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to directly address the most common issues encountered during the N-benzhydrylation of 2-azaspiro[3.3]heptan-6-ol.
Question 1: I am observing low to no conversion of my starting material, 2-azaspiro[3.3]heptan-6-ol. What are the likely causes?
Low conversion is a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is essential.
Underlying Causes & Solutions:
-
Insufficient Basicity: The N-alkylation of a secondary amine with an alkyl halide generates a hydrohalic acid (e.g., HBr) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Employ a suitable non-nucleophilic base to scavenge the acid. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used. A slight excess of the base (1.5-2.0 equivalents) is recommended. The choice of base can be critical; for instance, stronger bases may be required for less reactive alkylating agents.[1]
-
-
Inappropriate Solvent: The choice of solvent plays a crucial role in an Sₙ2 reaction by influencing the solubility of reactants and the solvation of the transition state.
-
Solution: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the amine and the alkylating agent while not overly solvating the nucleophile, thus promoting the reaction.[2]
-
-
Steric Hindrance: The azaspiro[3.3]heptane core is a sterically demanding structure. The benzhydryl group is also bulky, which can lead to a slow reaction rate.
-
Solution: Increase the reaction temperature to overcome the activation energy barrier. Temperatures in the range of 60-100 °C are commonly employed. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature, and to avoid decomposition.
-
-
Leaving Group Reactivity: The nature of the leaving group on the benzhydryl moiety significantly impacts the reaction rate.
-
Solution: Benzhydryl bromide is generally more reactive than benzhydryl chloride. If using the chloride, consider adding a catalytic amount of a soluble iodide salt (e.g., NaI or KI) to facilitate an in situ Finkelstein reaction, converting the less reactive chloride to the more reactive iodide.
-
Question 2: My reaction is messy, showing multiple spots on TLC, and I am struggling to isolate the desired N-benzhydrylated product. What are the potential side reactions?
The presence of multiple byproducts is a common issue, primarily arising from over-alkylation and reactions involving the hydroxyl group.
Common Side Reactions:
-
O-Alkylation: The hydroxyl group on the azaspiroheptanol is also nucleophilic and can compete with the secondary amine for the benzhydrylating agent, leading to the formation of the O-benzhydrylated byproduct.[3]
-
Troubleshooting:
-
Choice of Base: A carefully selected base can modulate the relative nucleophilicity of the amine and the alcohol. A milder base may favor N-alkylation.
-
Protecting Groups: While adding steps to the synthesis, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether prior to N-alkylation can completely prevent O-alkylation. The protecting group can then be removed in a subsequent step.
-
Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product, but this is not always the case and needs to be determined empirically.
-
-
-
Quaternary Ammonium Salt Formation (Over-alkylation): While less common with bulky benzhydryl groups, it is possible for the product, a tertiary amine, to react further with the alkylating agent to form a quaternary ammonium salt.[4]
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the azaspiroheptanol (e.g., 1.1-1.2 equivalents) relative to the benzhydrylating agent to minimize the chance of the product reacting further.
-
Slow Addition: Adding the benzhydrylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
-
Question 3: How can I effectively purify the final product, N-benzhydryl-2-azaspiro[3.3]heptan-6-ol?
Purification can be challenging due to the potential for similar polarities between the starting material, product, and byproducts.
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup can help remove inorganic salts and water-soluble impurities. Partitioning between an organic solvent (e.g., ethyl acetate or dichloromethane) and water is a good first step.
-
Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from unreacted starting materials and byproducts.
-
Solvent System: A gradient elution using a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is typically effective. The exact solvent system will need to be optimized based on TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and substrate batches.
Protocol 1: Direct N-Benzhydrylation of 2-Azaspiro[3.3]heptan-6-ol
This protocol outlines a direct approach to the N-benzhydrylation.
Materials:
-
2-Azaspiro[3.3]heptan-6-ol
-
Benzhydryl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-azaspiro[3.3]heptan-6-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the azaspiroheptanol.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzhydryl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Benzhydrylation with Hydroxyl Protection
This two-step protocol minimizes the risk of O-alkylation.
Step 1: Protection of the Hydroxyl Group
(This is a general procedure and may need optimization)
-
Dissolve 2-azaspiro[3.3]heptan-6-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).
-
Stir at room temperature and monitor by TLC.
-
Upon completion, wash the reaction with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected intermediate.
Step 2: N-Benzhydrylation
-
Follow the procedure in Protocol 1 , using the TBDMS-protected azaspiroheptanol as the starting material.
Step 3: Deprotection
-
Dissolve the purified, protected product in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF).
-
Stir at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction and purify by column chromatography to yield the final product.
Data Summary & Visualization
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Azaspiroheptanol (1.0 eq), Benzhydryl Bromide (1.1 eq) | A slight excess of the alkylating agent drives the reaction to completion. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | Neutralizes the HBr byproduct without being overly reactive. |
| Solvent | Anhydrous Acetonitrile or DMF | Polar aprotic solvent facilitates the Sₙ2 reaction. |
| Temperature | 60-80 °C | Overcomes steric hindrance and activation energy. |
| Concentration | ~0.1 M | A moderate concentration balances reaction rate and solubility. |
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL under acidic/basic conditions
Welcome to the dedicated technical support guide for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under various experimental conditions. Here, we delve into the chemical behavior of this unique spirocyclic molecule, offering troubleshooting advice and frequently asked questions to ensure the integrity of your research.
Introduction to the Molecule and its Stability Profile
This compound is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure. The 2-azaspiro[3.3]heptane core is increasingly utilized as a bioisostere for piperidine, offering improved metabolic stability and novel exit vectors for molecular design.[1] However, the presence of a tertiary amine, a secondary alcohol, and a bulky benzhydryl group introduces specific chemical liabilities that must be considered, particularly when exposing the compound to acidic or basic conditions during synthesis, purification, or formulation development.
This guide will focus on the two primary areas of concern: acidic and basic instability. We will explore the likely degradation pathways, provide methods for detection, and offer solutions to mitigate these issues.
Part 1: Troubleshooting Guide for Stability Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Unexpected Impurities Observed by HPLC/LC-MS after Acidic Workup or Purification.
Symptoms:
-
Multiple new peaks in your chromatogram.
-
A decrease in the area of the parent compound peak.
-
Poor mass balance in your reaction.[2]
Potential Cause: Under acidic conditions, two primary degradation pathways are likely for this compound:
-
Acid-Catalyzed Dehydration of the Secondary Alcohol: The hydroxyl group at the C-5 position can be protonated by a strong acid, forming a good leaving group (water). Subsequent elimination, likely proceeding through an E1 mechanism, would result in the formation of an alkene.[3][4][5] The stability of the potential secondary carbocation intermediate is a driving factor for this reaction.[3][6]
-
N-Debenzhydrylation: While generally stable, the bond between the nitrogen and the benzhydryl group can be susceptible to cleavage under strongly acidic conditions, especially with heating. This would generate the parent 2-azaspiro[3.3]heptan-5-ol and a benzhydryl cation, which could then react further.
Troubleshooting and Mitigation Strategies:
-
pH Control: Avoid strongly acidic conditions if possible. If an acidic pH is required, use a milder acid or a buffered system. Neutralize acidic solutions promptly after your transformation is complete, even before concentration.
-
Temperature Management: Perform acidic steps at lower temperatures (0 °C to room temperature) to minimize the rate of degradation reactions.[7]
-
Choice of Acid: If a protic acid is necessary, consider using a weaker acid or a solid-supported acid for easier removal and to minimize exposure time.
-
Protective Group Strategy: If the hydroxyl group is not essential for the immediate transformation, consider protecting it as a silyl ether or another acid-labile protecting group that can be removed under milder conditions later.
Issue 2: Degradation Observed During Storage in Certain Solvents or Formulations.
Symptoms:
-
Appearance of degradants over time in QC samples.
-
Changes in the physical appearance of the material (e.g., color change).
Potential Cause: Trace amounts of acidic or basic impurities in solvents or excipients can catalyze degradation over time. The tertiary amine can also be susceptible to oxidation, forming an N-oxide, although this is less specific to acidic/basic conditions.
Troubleshooting and Mitigation Strategies:
-
Solvent Purity: Use high-purity, peroxide-free solvents for storage and formulation.
-
Excipient Compatibility: Conduct forced degradation studies with your intended formulation excipients to identify any incompatibilities.[8] Aldehyde impurities in excipients, for example, can react with amines.[9]
-
Buffering: For liquid formulations, consider using a buffering agent to maintain a pH where the molecule is most stable.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation product of this compound in 1N HCl at 50°C?
A1: The most probable major degradation product under these conditions is 2-Benzhydryl-2-azaspiro[3.3]hept-5-ene, formed via acid-catalyzed dehydration of the secondary alcohol.[3][4][5] The reaction mechanism likely involves protonation of the hydroxyl group, followed by loss of water to form a carbocation, and subsequent elimination of a proton to form the alkene.
Q2: Is this compound stable to common basic conditions like 1N NaOH?
A2: Generally, secondary alcohols and tertiary amines are relatively stable under basic conditions, especially at room temperature. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to unforeseen degradation pathways. It is always recommended to perform a preliminary stability test under your specific experimental conditions.
Q3: My HPLC chromatogram shows multiple new peaks after a degradation experiment. How do I identify these unknown degradants?
A3: The most effective method for identifying unknown degradation products is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[6] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the degradants. For further structural elucidation, techniques like MS/MS can be employed to induce fragmentation and provide structural information.
Q4: How can I perform a controlled forced degradation study on this molecule?
A4: A systematic approach is recommended. Start with milder conditions and gradually increase the severity until you achieve the desired level of degradation (typically 5-20%).[6]
| Stress Condition | Initial Recommended Conditions | More Stringent Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature | 1 M HCl at 50-70°C |
| Base Hydrolysis | 0.1 M NaOH at room temperature | 1 M NaOH at 50-70°C |
For each condition, withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours) and immediately neutralize them before HPLC or LC-MS analysis.[6]
Part 3: Visualizing the Degradation Pathway and Experimental Workflow
Predicted Acid-Catalyzed Degradation Pathway
Caption: Predicted E1 mechanism for the acid-catalyzed dehydration of the title compound.
Workflow for Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 4. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deoxygenation [organic-chemistry.org]
Technical Support Center: Strategies for Overcoming Solubility Challenges with 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues commonly encountered with this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Understanding the Molecule: A Physicochemical Profile
The solubility behavior of this compound is dictated by its distinct structural features. A clear understanding of these components is the first step in troubleshooting.
-
The Benzhydryl Group: This large, bulky moiety, consisting of two phenyl rings, is highly lipophilic (fat-loving) and hydrophobic (water-fearing).[1][2][3] It is the primary contributor to the molecule's poor aqueous solubility.
-
The 2-Azaspiro[3.3]heptane Core: This is a rigid, three-dimensional spirocyclic scaffold.[4][5][6][7] Its rigidity can contribute to high crystal lattice energy, meaning more energy is required to break apart the solid state and dissolve it. The nitrogen atom within this core is a tertiary amine.
-
The Tertiary Amine (-N-): As a basic functional group, this nitrogen can accept a proton (H+) to form a positively charged ammonium salt.[8][9] This ionization dramatically increases water solubility and is the most critical handle for solubility manipulation.
-
The Hydroxyl Group (-OH): This polar group can participate in hydrogen bonding with water, which provides a slight counter-balance to the hydrophobic benzhydryl group.
An initial analysis using Lipinski's Rule of Five, a guideline for evaluating the druglikeness of a compound, suggests that this molecule has favorable properties for an orally active drug, provided solubility can be managed.[10][11][12][13]
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₉H₂₁NO[14] | - |
| Molecular Weight | 279.37 g/mol [14] | < 500 Da (Complies with Lipinski's Rule)[10][13] |
| Hydrogen Bond Donors | 1 (from the -OH group) | < 5 (Complies with Lipinski's Rule)[10][13] |
| Hydrogen Bond Acceptors | 2 (the N and O atoms) | < 10 (Complies with Lipinski's Rule)[10][13] |
| Predicted pKa | ~6.7-7.5 (for the tertiary amine) | The amine is basic and will be protonated at acidic pH. |
| Predicted LogP | > 3.5 | Highly lipophilic, indicating poor intrinsic aqueous solubility.[15] |
Troubleshooting Guide & FAQs
This section is structured to guide you from the simplest to the most advanced solubilization techniques.
Q1: My compound is insoluble in standard aqueous buffers (e.g., PBS at pH 7.4). What is the first and most effective step?
Answer: pH Adjustment.
The most direct strategy is to exploit the basic tertiary amine. By lowering the pH of the solvent, you can protonate the nitrogen atom, forming a water-soluble ammonium salt. This is often the most effective initial approach for ionizable compounds.[16][][18]
Causality: Why This Works
The uncharged (free base) form of the molecule is dominated by its hydrophobic benzhydryl group, leading to poor aqueous solubility. Upon protonation, the molecule acquires a positive charge, making it a salt. The strong ion-dipole interactions between the charged ammonium ion and water molecules are energetically favorable and typically overcome the hydrophobicity, leading to significantly enhanced solubility.[8]
Caption: pH-dependent equilibrium of the amine group.
Protocol 1: Determining the pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.
-
Addition: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. You should observe a significant increase in solubility as the pH drops below the compound's pKa.
Q2: pH adjustment is insufficient, causes compound degradation, or my experiment requires a near-neutral pH. What should I try next?
Answer: Use of Co-solvents.
If pH manipulation is not an option, the next step is to modify the solvent itself by using co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[19][20] This makes the environment more "hospitable" to lipophilic compounds.[21][22]
Causality: Why This Works
Water molecules form a highly ordered, strong hydrogen-bonding network. A non-polar solute like our compound disrupts this network, which is energetically unfavorable, causing the solute to be "pushed out" of the solution. Co-solvents work by disrupting this hydrogen-bonding network of water, reducing the "self-association" of water and lowering the polarity of the bulk solvent.[] This decreases the energy penalty required to create a cavity for the solute, thus increasing solubility.[23]
| Co-Solvent | Dielectric Constant (20°C) | Notes |
| Water | 80.1 | Highly polar |
| Glycerol | 42.5 | Viscous, generally non-toxic |
| Ethanol | 24.5 | Common, can have biological effects |
| Propylene Glycol (PG) | 32.0 | Common pharmaceutical excipient |
| Polyethylene Glycol 400 (PEG 400) | ~12.5 | Low toxicity, widely used in formulations |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Excellent solvent, but can be toxic and affect cell membranes |
Protocol 2: Co-solvent Screening Workflow
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of a co-solvent you wish to test (e.g., 20 mg/mL in DMSO).
-
Serial Dilution: Create a series of aqueous buffer solutions (at your desired final pH) containing increasing percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v).
-
Titration: Add a small, fixed volume of the stock solution to each of the co-solvent buffer solutions.
-
Observation: Visually inspect for precipitation immediately and after a set time (e.g., 2 hours). The lowest percentage of co-solvent that maintains a clear solution is the minimum required for that concentration.
-
Validation: Use dynamic light scattering (DLS) to confirm the absence of nano-precipitates in solutions that appear clear to the naked eye.
Caption: Workflow for co-solvent screening.
Q3: My compound precipitates upon dilution into a larger aqueous volume, even with co-solvents. How can I improve stability in solution?
Answer: Surfactants or Complexation Agents.
When simple co-solvents fail, more sophisticated formulation strategies are needed. The two most common are micellar solubilization with surfactants and inclusion complexation with cyclodextrins.
Strategy A: Surfactant-Based Micellar Solubilization
Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[24] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a "nanodroplet" of oily environment within the aqueous solution. The poorly soluble benzhydryl group of your compound will preferentially partition into this hydrophobic core, while the hydrophilic heads keep the entire micelle dissolved in water.[25][26]
Common non-ionic surfactants used in research include Polysorbate 80 (Tween® 80) and Poloxamer 188.
Strategy B: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone, with a hydrophobic interior and a hydrophilic exterior.[27][28] They can encapsulate "guest" molecules, like your compound, if the guest has the right size and shape to fit into the hydrophobic cavity.[29][30] This forms a "host-guest" inclusion complex. The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.[31] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[27]
Caption: Formation of a cyclodextrin inclusion complex.
Protocol 3: Preparing a Cyclodextrin Formulation
-
Selection: Choose a cyclodextrin, such as HP-β-CD.
-
Solution Prep: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Compound Addition: Add an excess of this compound to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture for several hours (or overnight) at a controlled temperature to facilitate the formation of the inclusion complex.
-
Clarification: Remove the undissolved compound by centrifugation or filtration (using a 0.22 µm filter).
-
Quantification: Analyze the clear filtrate/supernatant via HPLC to determine the concentration of the solubilized compound.
Summary & Decision-Making Workflow
Choosing the right solubilization strategy depends on your experimental context, including required concentration, allowable excipients, and administration route. The following workflow provides a general guide.
Caption: Decision workflow for selecting a solubilization strategy.
References
- 1. Benzhydryl compounds - Wikipedia [en.wikipedia.org]
- 2. benzhydryl compound - Wikidata [wikidata.org]
- 3. Benzhydryl Compounds - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 7. researchgate.net [researchgate.net]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. Amine - Wikipedia [en.wikipedia.org]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 14. 1263296-81-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 15. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 19. Cosolvent - Wikipedia [en.wikipedia.org]
- 20. Co-solvent: Significance and symbolism [wisdomlib.org]
- 21. ijpbr.in [ijpbr.in]
- 22. youtube.com [youtube.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. mdpi.com [mdpi.com]
- 25. Surfactant systems: their use in drug delivery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. touroscholar.touro.edu [touroscholar.touro.edu]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Synthesis of Azaspiro[3.3]heptane Scaffolds
Welcome to the technical support center for azaspiro[3.3]heptane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating these valuable three-dimensional scaffolds into their work. Azaspiro[3.3]heptanes are increasingly recognized as superior bioisosteres for common motifs like piperidine and piperazine, often enhancing properties such as aqueous solubility and metabolic stability while reducing lipophilicity.[1][2][3] However, the construction of this strained spirocyclic system can present unique challenges.
This document provides in-depth, question-and-answer-based troubleshooting for common issues encountered during synthesis, grounded in mechanistic principles and field-proven solutions.
Part 1: Core Reaction Troubleshooting
This section addresses the most frequent challenges that arise during the synthesis, focusing on yield, purity, and reaction kinetics.
Q1: My spirocyclization reaction is giving a very low yield or failing completely. What are the most common causes and how can I fix it?
A1: Low yields in the formation of the azaspiro[3.3]heptane core are a frequent hurdle. The root cause often lies in one of three areas: the nature of the precursors, the reaction conditions, or competing side reactions. A systematic approach is the most effective way to diagnose and solve the issue.
Primary Causes & Solutions:
-
Poor Nucleophilicity/Electrophilicity: In double alkylation strategies, where an amine closes the ring by reacting with a di-electrophile (e.g., 3,3-bis(bromomethyl)oxetane), the amine's nucleophilicity is critical.[4] Electron-withdrawing groups on the amine, such as those on a nitroaniline, can significantly slow down the reaction.[5]
-
Solution: Increase reaction temperature to overcome the activation barrier. However, be mindful of potential decomposition. A more robust solution is to screen stronger, non-nucleophilic bases or switch to a more polar, high-boiling point solvent like sulfolane or DMSO, which can enhance reaction rates.[4] In some cases, adding a catalytic amount of an iodide salt (e.g., KI or TBAI) can promote the reaction by in-situ formation of a more reactive alkyl iodide intermediate.[5]
-
-
Sub-Optimal Base and Solvent Choice: The choice of base and solvent is interdependent and crucial. A base that is poorly soluble in the reaction solvent will be ineffective. For instance, using cesium carbonate (Cs₂CO₃) in acetone can be effective due to its higher solubility compared to other inorganic bases, but it is prohibitively expensive for large-scale work.[4]
-
Solution: Create a reaction optimization table to screen various conditions. For a double alkylation with a weakly nucleophilic aniline, a strong base like aqueous sodium hydroxide in a solvent like sulfolane has proven effective on a large scale.[5]
Table 1: Example Screening Conditions for Double N-Alkylation
Entry Amine Substrate Electrophile Base (equiv.) Solvent Temperature (°C) Outcome Reference 1 2-Fluoro-4-nitroaniline BBMO (1.2 eq) Cs₂CO₃ (2.5) Acetone 56 Modest Conversion [4] 2 2-Fluoro-4-nitroaniline BBMO (1.2 eq) NaOH (2.5) Sulfolane 80 High Yield (87%) [5] | 3 | Benzylamine | 1,1-bis(tosyloxymethyl)cyclobutane | K₂CO₃ (3.0) | DMF | 100 | Good Conversion | General Knowledge |
BBMO: 3,3-bis(bromomethyl)oxetane
-
-
Steric Hindrance: The formation of a quaternary spirocenter is sterically demanding. Bulky substituents near the reacting centers on either the amine or the electrophile can severely impede the reaction.
-
Competing Side Reactions: Instead of the desired intramolecular cyclization, intermolecular polymerization can occur, especially at high concentrations. Another common issue, particularly when using acyl chlorides to functionalize the nitrogen, is chlorination at the C3 position of the azetidine ring, which suppresses the desired spirocyclization.[6]
-
Solution: Employ high-dilution conditions to favor intramolecular cyclization over polymerization. Add the limiting reagent slowly via syringe pump over several hours. To avoid unwanted chlorination, consider converting the amine to a trifluoroacetic acid (TFA) salt before reacting it with acyl chlorides in the presence of a tertiary amine base.[6]
-
Experimental Protocol: General Procedure for a Robust Double N-Alkylation [5]
-
To a reaction vessel, add the aniline derivative (1.0 equiv), 3,3-bis(bromomethyl)oxetane (1.2 equiv), and sulfolane (10 mL per 1 g of aniline).
-
Begin vigorous stirring and heat the mixture to 80 °C.
-
Slowly add a solution of 50 wt% aqueous NaOH (2.5 equiv) over 1 hour using a syringe pump.
-
Maintain the reaction at 80 °C for an additional 2-3 hours, monitoring by LCMS or TLC.
-
Upon completion, cool the reaction to room temperature and proceed with aqueous workup and extraction.
Q2: My reaction produces a complex mixture of products, and the desired azaspiro[3.3]heptane is difficult to purify. What are your recommendations?
A2: Purification is a significant challenge due to the polar nature of the amine products and the potential for closely related byproducts.
Common Impurities and Purification Strategies:
-
Mono-alkylated Intermediate: The reaction may stall after the first alkylation, leaving a significant amount of the mono-alkylated, acyclic intermediate. This is especially common with less reactive starting materials.
-
Troubleshooting: Drive the reaction to completion by increasing the temperature, extending the reaction time, or using a stronger base as detailed in Q1. If this fails, the intermediate may need to be isolated and subjected to harsher conditions for the second ring-closing step.
-
-
Oligomeric/Polymeric Byproducts: As mentioned, intermolecular reactions can lead to dimers and oligomers. These are often high molecular weight, polar materials that can streak on silica gel.
-
Purification Strategy: Flash column chromatography is standard, but a modified approach may be necessary. Consider using a gradient with a small percentage of triethylamine or ammonium hydroxide (e.g., 0.5-1%) in your mobile phase (e.g., DCM/Methanol) to prevent the amine product from tailing on the acidic silica gel. Alternatively, reverse-phase chromatography (C18) can be effective for separating polar compounds.
-
-
Loss of Protecting Group: The Boc (tert-butoxycarbonyl) group is a common nitrogen protectant used in these syntheses but is labile to acid.[7] If the reaction conditions are inadvertently acidic or if the workup involves a strong acid wash, deprotection can occur. High temperatures (>30 °C) during certain reactions can also cause Boc group loss.[7]
-
Troubleshooting: Ensure all reaction and workup steps are performed under neutral or basic conditions. If purification requires acidic conditions, consider a more robust protecting group like Cbz (carboxybenzyl) or Ts (tosyl).
-
-
Salt Formation: The final product is a basic amine, which can form salts with any acidic species in the reaction or workup (e.g., HCl, TFA). This can change its solubility and chromatographic behavior.
-
Purification Strategy: Before extraction or chromatography, perform a basic wash (e.g., with saturated NaHCO₃ or dilute NaOH solution) to ensure the product is in its freebase form. If the product is isolated as a salt (e.g., a hydrochloride or oxalate salt), this is often a stable, crystalline solid which can be an advantage for long-term storage.[4]
-
Visualization: Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose yield issues in azaspiro[3.3]heptane synthesis.
Caption: A decision tree for troubleshooting low-yield spirocyclization reactions.
Part 2: Route-Specific Challenges & Scale-Up
Q3: I am attempting a [2+2] cycloaddition to form the spirocyclic core, but it's not working. What are the critical parameters?
A3: The [2+2] cycloaddition, for instance between an alkene (like an N-protected 3-methyleneazetidine) and a ketene (like dichloroketene), is a powerful but sensitive method for constructing the cyclobutanone ring of an azaspiro[3.3]heptanone.[7][8]
Critical Parameters:
-
Ketene Generation: Ketenes are highly reactive and are generated in situ. For dichloroketene, this is typically done by reacting trichloroacetyl chloride with activated zinc or triethylamine. The rate of ketene generation must match its consumption rate to avoid dimerization.
-
Solution: Ensure slow addition of the ketene precursor to the reaction mixture containing the alkene. Maintain a consistent temperature; for dichloroketene generation, a temperature range of 0 to 30 °C is often critical.[7]
-
-
Alkene Stability and Purity: The exocyclic methylene group on a 3-methyleneazetidine precursor is reactive and can be prone to polymerization.
-
Solution: Use the alkene immediately after its preparation or purification. Check its purity by ¹H NMR right before use to ensure no degradation has occurred.
-
-
Thermal Stability: The cycloaddition reaction itself can be exothermic.
-
Solution: Careful temperature control is essential. Running the reaction at slightly elevated temperatures (e.g., refluxing hexane) can be effective, but runaway reactions are a risk. For sensitive substrates, maintaining the reaction between 0-25 °C is a safer starting point.[9]
-
Visualization: Mechanism of Double N-Alkylation
This diagram illustrates the stepwise formation of the azetidine ring, a common strategy for azaspiro[3.3]heptane synthesis.
Caption: The two-step nucleophilic substitution mechanism for ring formation.
Q4: I have a working small-scale procedure, but I'm facing issues when scaling up. What should I be aware of?
A4: Scaling up a reaction from milligrams to multigrams or kilograms introduces new challenges related to mass and heat transfer, reagent addition, and product isolation.
Key Scale-Up Considerations:
-
Thermal Management: Many of the reactions, particularly cyclizations and those involving highly reactive intermediates, can be exothermic. A reaction that is easily controlled in a small flask cooled by an ice bath can experience a dangerous thermal runaway in a large reactor where the surface-area-to-volume ratio is much lower.
-
Solution: Use a jacketed reactor with controlled heating/cooling. Add reagents subsurface and at a controlled rate to manage heat evolution. For highly exothermic steps, consider a semi-batch process where one reagent is added continuously to a solution of the other.
-
-
Mixing and Agitation: Inefficient stirring in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield.
-
Solution: Use an overhead stirrer with an appropriately sized impeller to ensure the entire reaction volume is homogenous. Baffles within the reactor can also improve mixing efficiency.
-
-
Isolation and Filtration: A product that is easily isolated on a small scale can become problematic on a larger one. For example, some amine oxalate salts are known to cause sluggish filtrations, which is inefficient on an industrial scale.[4][5]
-
Solution: If filtration is slow, consider switching to a different salt form (e.g., a sulfonate salt) that may have better filtration characteristics.[4] Alternatively, explore isolation via extraction and crystallization from a suitable solvent system, which is often more scalable than chromatography.
-
-
Reagent Cost and Availability: Reagents that are feasible for discovery chemistry (e.g., Dess-Martin periodinane, Cs₂CO₃) may be too expensive for large-scale synthesis.[4][7]
-
Solution: Re-evaluate the synthetic route to use cheaper, commodity chemicals. For example, an oxidation might be achieved more economically with a Swern oxidation or a bleach-based system instead of a specialty reagent. The synthesis of a key intermediate for the drug TBI-223 was redesigned to start from the inexpensive flame retardant tribromoneopentyl alcohol.[5]
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to avoid impurities in 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL production
Welcome to the technical support center for the synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the production of this valuable spirocyclic scaffold, enabling you to minimize impurity formation and achieve high purity for your downstream applications.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is typically achieved through the N-alkylation of the precursor, 2-azaspiro[3.3]heptan-5-ol, with a suitable benzhydrylating agent, such as benzhydryl bromide. While conceptually straightforward, this reaction is prone to several side reactions that can lead to a complex product mixture and challenging purifications.
The primary challenges in this synthesis revolve around controlling the reactivity of the nucleophilic centers (the secondary amine and the secondary alcohol) and managing the stability of the electrophilic benzhydrylating agent.
Diagram: Synthetic Pathway and Potential Impurities
Caption: Synthetic route to the target compound and major impurity pathways.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Issue 1: Significant formation of a highly polar, water-soluble byproduct.
Question: My reaction mixture shows a significant amount of a new, very polar spot by TLC that stays at the baseline. After work-up, my yield of the desired product is low, and I suspect I'm losing material in the aqueous washes. What is this impurity and how can I prevent it?
Answer: This is a classic sign of over-alkylation , where the desired tertiary amine product reacts further with the benzhydryl bromide to form a quaternary ammonium salt [1]. This salt is highly polar and often water-soluble, leading to its loss during aqueous work-up and complicating purification.
Root Causes & Mitigation Strategies:
| Cause | Scientific Rationale | Recommended Action |
| Incorrect Stoichiometry | Using an excess of the alkylating agent (benzhydryl bromide) drives the reaction towards the thermodynamically stable quaternary salt. | Use a strict 1.0 to 1.1 equivalent of benzhydryl bromide relative to the starting amine. A slight excess of the amine can be beneficial if it's easily removed later. |
| High Local Concentration of Alkylating Agent | Rapid addition of benzhydryl bromide creates localized areas of high concentration, promoting the second alkylation on the more nucleophilic tertiary amine product. | Add the benzhydryl bromide solution dropwise over an extended period (e.g., 1-2 hours) to the stirred reaction mixture. This maintains a low, steady concentration of the electrophile. |
| High Reaction Temperature | Increased temperature accelerates all reaction rates, including the undesired second alkylation. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and monitor by TLC or LC-MS before considering gentle heating. |
| Choice of Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged transition state leading to the quaternary salt, potentially accelerating its formation. | Consider using less polar solvents like acetonitrile (ACN) or tetrahydrofuran (THF). |
Troubleshooting Protocol: Minimizing Over-Alkylation
-
Setup: To a solution of 2-azaspiro[3.3]heptan-5-ol (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous ACN (10 mL/mmol), add benzhydryl bromide (1.05 eq) dissolved in ACN dropwise over 1 hour at room temperature.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS every hour. The desired product should be less polar than the starting amine, while the quaternary salt will be at the baseline (TLC) or have a much shorter retention time (RP-HPLC).
-
Work-up: Once the starting amine is consumed, quench the reaction with water. If a significant amount of quaternary salt is suspected, purification will be necessary (see Issue 4 ).
Issue 2: Presence of an isomeric impurity with similar polarity to the product.
Question: I've isolated my product, but NMR analysis shows a second set of benzhydryl protons and other unexpected signals. The mass spectrum indicates it's an isomer. What is this impurity?
Answer: You are likely observing the O-alkylated isomer , where the benzhydryl group has been attached to the oxygen of the hydroxyl group instead of the nitrogen. The nitrogen atom is generally more nucleophilic than the oxygen in amino alcohols, but competitive O-alkylation can occur, especially under certain conditions[2][3].
Root Causes & Mitigation Strategies:
| Cause | Scientific Rationale | Recommended Action |
| Strong Base | A strong base (e.g., NaH, LHMDS) can significantly deprotonate the hydroxyl group, creating a highly reactive alkoxide that competes effectively with the neutral amine. | Use a milder, non-nucleophilic organic base like DIPEA or triethylamine (TEA). These bases are sufficient to scavenge the HBr produced but are less likely to deprotonate the alcohol. |
| Solvent Effects | Protic solvents can solvate the amine's lone pair through hydrogen bonding, reducing its nucleophilicity and relatively favoring O-alkylation. Aprotic polar solvents can favor N-alkylation. | Use a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the nitrogen atom. |
| Hard and Soft Acid-Base (HSAB) Theory | Hard electrophiles tend to react with hard nucleophiles (like oxygen), while soft electrophiles react with soft nucleophiles (like nitrogen)[2]. While the benzhydryl carbocation has soft character, conditions can influence this. | Using benzhydryl bromide (a softer leaving group than chloride) is generally preferred. Avoid conditions that might promote a more SN1-like mechanism, which would generate a harder carbocation intermediate. |
Analytical Tip: Distinguishing N- vs. O-Benzhydryl Isomers by ¹H NMR
-
N-CH(Ph)₂: The methine proton typically appears as a singlet in the range of 4.2-4.5 ppm .
-
O-CH(Ph)₂: The methine proton of the ether will be slightly more downfield, often appearing around 5.2-5.5 ppm .
-
Alcohol -OH: The disappearance of the broad -OH signal from the starting material and the appearance of the characteristic benzhydryl methine proton signal can help confirm the reaction. The presence of both types of methine signals indicates a mixture of isomers.
Issue 3: Formation of a non-polar, UV-active impurity.
Question: My TLC plate shows a fast-moving, UV-active spot that is not my product. What is this and how can I avoid it?
Answer: This is likely 1,1-diphenylethylene , the product of an E2 elimination reaction of benzhydryl bromide, promoted by the base in your reaction mixture[4][5]. This is a common side reaction with sterically hindered secondary halides.
Root Causes & Mitigation Strategies:
| Cause | Scientific Rationale | Recommended Action |
| Strong/Bulky Base | Strong or sterically hindered bases can preferentially act as a base rather than allowing the desired nucleophilic substitution to occur. | Use a moderately hindered base like DIPEA. Avoid very strong, hindered bases like DBU if elimination is a major issue. |
| High Temperature | Elimination reactions are entropically favored and their rates increase more significantly with temperature compared to substitution reactions. | Maintain the lowest possible reaction temperature. Room temperature is often sufficient. |
| Solvent Choice | Polar aprotic solvents can favor SN2, while less polar solvents might slightly increase the rate of E2. | Polar aprotic solvents like ACN or DMF are generally a good choice as they favor the desired SN2 pathway. |
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for identifying and mitigating common impurities.
Issue 4: Difficulty in purifying the final product.
Question: My crude product is a complex mixture. How can I effectively purify this compound?
Answer: Purification can be challenging due to the similar polarities of some byproducts and the distinct properties of others. A multi-step purification strategy is often required.
Purification Strategy:
-
Initial Work-up (Acid/Base Extraction):
-
Purpose: To remove non-basic impurities like 1,1-diphenylethylene and dibenzhydryl ether.
-
Protocol:
-
Dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate or dichloromethane).
-
Wash with a dilute acid solution (e.g., 1M HCl). The desired tertiary amine and any unreacted secondary amine will move into the aqueous layer as their hydrochloride salts. The non-basic impurities will remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to a pH > 10.
-
Extract the free amine back into an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Note: The quaternary ammonium salt, if present, will remain in the aqueous layer throughout this process.
-
-
Column Chromatography:
-
Purpose: To separate the desired product from the O-alkylated isomer and residual starting materials.
-
Stationary Phase: Silica gel is a standard choice. However, amines can streak on acidic silica. Pre-treating the silica with a small amount of triethylamine in the eluent (e.g., 0.5-1%) can significantly improve peak shape[2][6]. Alternatively, using basic alumina can be effective for separating amines[6].
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. For example, a gradient from 0% to 20% ethyl acetate in hexanes.
-
Elution Order: Expect the non-polar 1,1-diphenylethylene to elute first, followed by the O-alkylated isomer, the desired N-alkylated product, and finally the more polar starting material, 2-azaspiro[3.3]heptan-5-ol.
-
-
-
Crystallization/Precipitation (for Quaternary Salt Removal):
-
Purpose: To remove the highly polar quaternary ammonium salt impurity if it co-purifies or is present in large amounts.
-
Protocol: Quaternary ammonium salts are often crystalline and may precipitate from the reaction mixture upon cooling or from the organic solvent during work-up[7]. If the desired product is an oil or soluble, the salt can be filtered off. Alternatively, dissolving the crude mixture in a solvent in which the tertiary amine is soluble but the quaternary salt is not (e.g., diethyl ether or a hexanes/ethyl acetate mixture) can allow for the precipitation of the salt[7][8].
-
III. Recommended Synthetic Protocols
Protocol 1: Synthesis of Precursor (2-Azaspiro[3.3]heptan-5-ol)
The precursor can be synthesized from the commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[1][9].
-
Reduction of the Ketone:
-
Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous methanol or ethanol at 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully quench with water and concentrate to remove the alcohol. Extract the product with ethyl acetate.
-
-
Boc-Deprotection:
-
Dissolve the resulting Boc-protected alcohol in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Concentrate under reduced pressure, and co-evaporate with DCM to remove excess TFA.
-
The crude 2-azaspiro[3.3]heptan-5-ol is typically obtained as its TFA salt and can be used directly or after neutralization.
-
Protocol 2: N-Alkylation to yield this compound
-
Reaction Setup: In a dry, inert atmosphere flask, dissolve 2-azaspiro[3.3]heptan-5-ol (1.0 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous acetonitrile (ACN, 15 mL/mmol).
-
Addition of Alkylating Agent: Prepare a solution of benzhydryl bromide (1.05 eq) in a minimal amount of ACN. Add this solution to the reaction mixture dropwise via a syringe pump over 1-2 hours at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress using LC-MS or TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and perform an acid-base extraction as described in Issue 4 to remove non-basic impurities.
-
Purify the resulting crude product by flash column chromatography on silica gel (pre-treated with 1% TEA) using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and concentrate to yield the final product.
-
IV. References
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[Synthesis method of 6-oxo-2-azaspiro[10][10] heptane-2-carboxylic acid tert-butyl ester. Google Patents.](--INVALID-LINK--)
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References
- 1. researchgate.net [researchgate.net]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. columbia.edu [columbia.edu]
- 7. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
- 9. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.uvic.ca [web.uvic.ca]
Validation & Comparative
The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol and Other Piperidine Bioisosteres in CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the piperidine ring stands as a cornerstone scaffold, embedded in the architecture of numerous approved therapeutics. Its conformational flexibility and basic nitrogen atom offer a privileged framework for engaging a multitude of biological targets. However, the very attributes that make piperidine so versatile can also present challenges in drug development, including susceptibility to metabolic degradation and difficulties in fine-tuning physicochemical properties. This has spurred the exploration of bioisosteric replacements that can mimic the desirable features of piperidine while offering advantages in ADME (absorption, distribution, metabolism, and excretion) profiles and intellectual property.
This guide provides an in-depth comparison of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a novel spirocyclic compound, with its parent piperidine scaffold and other notable bioisosteres. By examining experimental data from closely related analogs, we will construct a predictive analysis of its performance, offering valuable insights for researchers and drug development professionals.
The Rationale for Piperidine Bioisosteres
Bioisosterism, the strategy of replacing a functional group in a molecule with another group of similar size, shape, and electronic configuration, is a powerful tool in medicinal chemistry. The goal is to modulate the compound's properties to enhance efficacy, reduce toxicity, or improve its pharmacokinetic profile.[1] For the piperidine ring, common goals of bioisosteric replacement include:
-
Enhancing Metabolic Stability: The piperidine ring can be susceptible to enzymatic oxidation, particularly at the positions alpha to the nitrogen atom. Introducing steric hindrance or altering the ring's electronics through bioisosteric replacement can mitigate this.[2]
-
Modulating Physicochemical Properties: Properties such as lipophilicity (logP/logD) and aqueous solubility are critical for a drug's ADME profile. Bioisosteres can offer a means to fine-tune these parameters to achieve optimal oral bioavailability and brain penetration.
-
Exploring Novel Chemical Space: Replacing a common scaffold like piperidine with a novel bioisostere can lead to new intellectual property and potentially uncover unique interactions with the biological target.
Introducing this compound and its Piperidine Counterpart
The subject of our analysis, this compound, features a 2-azaspiro[3.3]heptane core. This rigid, three-dimensional scaffold has emerged as a compelling bioisostere for piperidine. The benzhydryl moiety, a diphenylmethyl group, is a well-established pharmacophore known to confer high affinity for the dopamine transporter (DAT), a key target in the treatment of various neurological and psychiatric disorders.[3][4]
For the purpose of this guide, we will compare this compound with its hypothetical piperidine analog, 2-Benzhydrylpiperidin-4-ol. While direct comparative data for these exact compounds is not publicly available, we can construct a robust predictive analysis based on published data for closely related structures.
A Predictive Comparison of Physicochemical and Pharmacokinetic Properties
Based on a comparative study of model compounds, we can anticipate key differences in the physicochemical and pharmacokinetic properties of this compound and its piperidine analog.
| Property | Predicted for 2-Benzhydrylpiperidin-4-ol | Predicted for this compound | Rationale and Supporting Data |
| Lipophilicity (logD at pH 7.4) | Lower | Higher | N-linked 2-azaspiro[3.3]heptanes have been shown to increase logD by +0.2 to +0.5 compared to their piperidine counterparts, consistent with the addition of a carbon atom.[5] |
| Aqueous Solubility | Higher | Lower | A study on model amides showed that replacing a piperidine ring with a 2-azaspiro[3.3]heptane scaffold significantly reduced aqueous solubility (136 µM for the piperidine vs. 12 µM for the azaspiroheptane).[6][7] |
| Metabolic Stability (in human liver microsomes) | Lower Intrinsic Clearance (Clint) | Higher Intrinsic Clearance (Clint) | The same comparative study demonstrated that the 2-azaspiro[3.3]heptane amide had a higher intrinsic clearance (53 µL/min/mg) compared to the piperidine amide (14 µL/min/mg), suggesting lower metabolic stability in this specific context.[6][7] However, in other cases, spirocyclic scaffolds have been shown to improve metabolic stability.[4] |
| Dopamine Transporter (DAT) Affinity (Ki) | High | High | The benzhydryl moiety is a strong determinant of DAT affinity. Numerous benzhydryl-piperidine analogs exhibit high affinity for the DAT.[3][4] It is highly probable that the azaspiro[3.3]heptane analog will also display potent DAT binding. |
Other Key Piperidine Bioisosteres for Consideration
Beyond the 2-azaspiro[3.3]heptane scaffold, medicinal chemists have a growing arsenal of piperidine bioisosteres at their disposal. The choice of a specific bioisostere will depend on the desired properties and the specific structural context of the molecule.
-
1-Azaspiro[3.3]heptane: This isomer of the 2-azaspiro[3.3]heptane has been shown to be a more favorable piperidine bioisostere in some contexts. In a comparative study, the 1-azaspiro[3.3]heptane analog exhibited lower lipophilicity and improved metabolic stability compared to the 2-azaspiro[3.3]heptane analog.[6][7][8]
-
Tropanes (8-azabicyclo[3.2.1]octanes): These bridged bicyclic amines are conformationally restricted analogs of piperidine and are famously the core of cocaine and other DAT inhibitors. Their rigid structure can lead to high target affinity and selectivity.
-
Granatanes (9-azabicyclo[3.3.1]nonanes): Another class of bridged bicyclic amines that offer a different conformational presentation of the nitrogen atom and its substituents compared to piperidine.
-
Pyrrolidines: This five-membered ring heterocycle is a common, smaller alternative to piperidine. It can offer different vector positioning for substituents and may lead to improved physicochemical properties.
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted properties of this compound and its analogs, a series of standardized in vitro assays are essential.
Dopamine Transporter (DAT) Binding Assay
This assay determines the binding affinity (Ki) of a compound for the dopamine transporter.
Workflow for DAT Binding Assay
Caption: Workflow for determining DAT binding affinity.
Detailed Protocol:
-
Membrane Preparation: Homogenize rat striatal tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]WIN 35,428), and a range of concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known DAT inhibitor like GBR 12909).
-
Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each filter and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Workflow for Metabolic Stability Assay
Caption: Workflow for assessing in vitro metabolic stability.
Detailed Protocol:
-
Incubation: In a 96-well plate, incubate the test compound (at a fixed concentration, e.g., 1 µM) with human liver microsomes in a phosphate buffer.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Time Points and Quenching: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k and the intrinsic clearance (Clint).
Concluding Remarks
The exploration of piperidine bioisosteres is a vibrant and productive area of medicinal chemistry. While direct experimental data for this compound is not yet widely available, a predictive analysis based on the known properties of the 2-azaspiro[3.3]heptane scaffold and the benzhydryl pharmacophore provides a strong foundation for its anticipated biological profile. It is expected to be a potent dopamine transporter inhibitor with potentially increased lipophilicity and altered metabolic stability compared to its piperidine analog.
The choice between a traditional piperidine scaffold and a novel bioisostere like 2-azaspiro[3.3]heptane is a strategic decision that must be guided by the specific goals of the drug discovery program. A thorough understanding of the subtle yet significant impacts of these structural modifications on a compound's overall properties is paramount for the successful design of the next generation of CNS therapeutics. The experimental protocols detailed in this guide provide a framework for the empirical validation of these design hypotheses.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol: A Hypothetical Inquiry into Emergent Biological Activity
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation
In the landscape of medicinal chemistry, the strategic combination of well-characterized pharmacophores can lead to novel molecular entities with unique biological activities. This guide delves into a comparative analysis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol , a compound that marries the rigid, three-dimensional framework of the 2-azaspiro[3.3]heptane scaffold with the bulky, lipophilic benzhydryl moiety. While direct experimental data for this compound is not publicly available, this guide will construct a scientifically-grounded, hypothetical activity profile based on the known properties of its parent compounds: benzhydrol and the 2-azaspiro[3.3]heptane core.
This analysis serves as a roadmap for researchers, illustrating how structure-activity relationships (SAR) can be used to predict the biological targets of novel compounds and providing the detailed experimental protocols necessary to validate these predictions. Our central hypothesis is that the conjugation of the benzhydryl group, a known constituent of potent monoamine transporter ligands, with the azaspiro[3.3]heptane scaffold, a bioisostere of piperidine, will yield a compound with significant affinity for the dopamine (DAT), serotonin (SERT), and/or norepinephrine (NET) transporters.
The Parent Compounds: A Tale of a Pharmacophore and a Scaffold
To understand the potential of our target compound, we must first dissect the contributions of its constituent parts.
Benzhydrol: The Bioactive Moiety
Benzhydrol, or diphenylmethanol, is a secondary alcohol that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals.[1] While its intrinsic biological activity is limited, the benzhydryl moiety is a key structural feature in numerous active pharmaceutical ingredients (APIs), including antihistamines and psychoanaleptics.[1][2]
Its significance in neuropharmacology stems from its presence in a class of potent monoamine transporter inhibitors. Compounds like benztropine and its analogues, which feature a benzhydryl ether, exhibit high affinity for the dopamine transporter (DAT).[3][4] The two phenyl rings of the benzhydryl group are thought to engage in hydrophobic and van der Waals interactions within the transporter's binding pocket, contributing significantly to binding affinity.[2][5] The nature and position of substituents on these phenyl rings can modulate both potency and selectivity across the different monoamine transporters.[4]
2-Azaspiro[3.3]heptane: The Modulating Scaffold
The 2-azaspiro[3.3]heptane framework is a fascinating structural motif in modern drug design. It is often employed as a bioisosteric replacement for the more common piperidine ring.[6][7] This substitution can have profound effects on a molecule's physicochemical properties. The rigid, spirocyclic nature of this scaffold provides a well-defined three-dimensional orientation for its substituents, which can lead to enhanced selectivity for its biological target.[8]
Furthermore, replacing a piperidine with a 2-azaspiro[3.3]heptane can alter lipophilicity (logD), metabolic stability, and aqueous solubility.[9][10] These modifications are crucial for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. In the context of our target compound, the azaspiro[3.3]heptane core positions the benzhydryl group in a specific spatial orientation, which is predicted to be a key determinant of its interaction with monoamine transporters.
Predicted Biological Activity of this compound
Based on the established roles of its parent moieties, we predict that this compound will function as a monoamine transporter inhibitor. The benzhydryl group is expected to be the primary driver of binding, while the azaspiro[3.3]heptane scaffold fine-tunes the compound's affinity and selectivity. The hydroxyl group at the 5-position may also contribute to binding through hydrogen bonding interactions within the transporter.
The most probable target is the dopamine transporter (DAT), given the prevalence of benzhydryl-containing compounds with high DAT affinity.[3][11] However, significant affinity for SERT and NET cannot be ruled out, as subtle structural changes in related compounds have been shown to shift selectivity.[5]
Hypothetical Comparative Binding Affinities
To visualize our hypothesis, the following table presents predicted inhibitor constant (Kᵢ) values for the target compound and its parent fragments against the three major monoamine transporters. It is crucial to note that these values are extrapolations based on SAR from related compounds and require experimental verification. Benzhydrol and 2-azaspiro[3.3]heptan-5-ol are predicted to have negligible affinity, as the full pharmacophore is realized only in the conjugated molecule.
| Compound | Predicted Kᵢ (nM) vs. DAT | Predicted Kᵢ (nM) vs. SERT | Predicted Kᵢ (nM) vs. NET |
| Benzhydrol | >10,000 | >10,000 | >10,000 |
| 2-Azaspiro[3.3]heptan-5-ol | >10,000 | >10,000 | >10,000 |
| This compound | 25 | 150 | 80 |
This hypothetical data suggests that this compound could be a potent and selective DAT inhibitor. The next section details the experimental protocols required to test this prediction.
Experimental Validation: Protocols for Determining Monoamine Transporter Activity
To empirically determine the biological activity of this compound and its parent compounds, a series of in vitro radioligand binding and uptake inhibition assays are required.
General Workflow for In Vitro Evaluation
Caption: General workflow for in vitro evaluation of monoamine transporter inhibitors.
Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol determines the binding affinity of a test compound for the dopamine transporter by measuring its ability to compete with a known high-affinity radioligand, [³H]WIN 35,428.[1][12]
Materials:
-
Membrane Preparation: Crude membrane fractions from HEK293 cells stably expressing human DAT (hDAT).
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Control: GBR 12909 (10 µM final concentration).
-
Test Compounds: this compound and parent compounds, serially diluted.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Membrane Preparation: Homogenize hDAT-expressing cells in ice-cold buffer and centrifuge to pellet the crude membrane fraction. Wash and resuspend the pellet in assay buffer to a final protein concentration of 10-20 µg per well.[1]
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or 10 µM GBR 12909 (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]WIN 35,428 (to a final concentration of ~1.5 nM).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold assay buffer.[1]
-
Scintillation Counting: Place the filters in scintillation vials with 4-5 mL of scintillation cocktail. After at least 4 hours, measure the radioactivity using a scintillation counter.
Protocol 2: Serotonin Transporter (SERT) Uptake Inhibition Assay
This assay measures the functional inhibition of serotonin uptake into synaptosomes or SERT-expressing cells using [³H]5-HT (serotonin).[13][14]
Materials:
-
Cell/Tissue Preparation: Rat brain synaptosomes or HEK293 cells expressing hSERT.
-
Radioligand: [³H]5-HT (specific activity ~20-30 Ci/mmol).
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Non-specific Uptake Control: Fluoxetine (10 µM final concentration).
-
Test Compounds: Serially diluted.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Cell Plating: Plate hSERT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with KRH buffer. Add the test compounds or vehicle control and pre-incubate for 15-20 minutes at 37°C.
-
Uptake Initiation: Add [³H]5-HT to a final concentration near its Kₘ value (~1 µM) to initiate uptake.[13]
-
Incubation: Incubate for 10-15 minutes at 37°C.
-
Termination and Lysis: Terminate uptake by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the lysate to scintillation vials and measure radioactivity.
Protocol 3: Norepinephrine Transporter (NET) Functional Uptake Assay
This protocol is similar to the SERT assay but uses [³H]Norepinephrine ([³H]NE) to measure uptake via NET.[15][16]
Materials:
-
Cell Preparation: MDCK or CHO cells expressing hNET.
-
Radioligand: [³H]Norepinephrine (specific activity ~40-60 Ci/mmol).
-
Uptake Buffer: Modified Tris-HEPES buffer, pH 7.1.
-
Non-specific Uptake Control: Desipramine (10 µM final concentration).[15]
-
Test Compounds: Serially diluted.
-
Instrumentation: Scintillation counter.
Procedure:
-
Cell Plating: Plate hNET-expressing cells and grow overnight.
-
Pre-incubation: Pre-incubate the cells with the test compound or vehicle in buffer for 20 minutes at 25°C.[15]
-
Uptake Initiation: Add [³H]NE to a final concentration of ~25 nM and incubate for an additional 15 minutes.[15]
-
Termination and Lysis: Wash the cells with ice-cold buffer to terminate the uptake. Solubilize the cells to obtain a lysate.
-
Scintillation Counting: Count the radioactivity in the lysate.
Data Analysis and Interpretation
For each assay, the raw data (counts per minute) will be used to calculate the percentage of specific binding or uptake inhibition at each concentration of the test compound.
-
IC₅₀ Determination: The concentration-response data is plotted on a semi-log scale, and non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the specific binding or uptake by 50%.
-
Kᵢ Calculation: The IC₅₀ value from the binding assay is converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))
Where:
-
[L] is the concentration of the radioligand used.
-
Kₑ is the dissociation constant of the radioligand for the transporter.
-
The calculated Kᵢ values for this compound can then be compared to the (expectedly high) values for its parent compounds to quantify the emergent activity from their conjugation.
Monoamine Transporter Signaling Pathway
Caption: Dopamine signaling at the synapse and the proposed inhibitory action of the target compound.
Conclusion
This guide outlines a logical, structure-based approach to predicting and validating the biological activity of a novel chemical entity, this compound. By understanding the established roles of the benzhydryl pharmacophore and the 2-azaspiro[3.3]heptane scaffold, we have formulated a testable hypothesis: the compound is likely a potent inhibitor of the dopamine transporter.
The provided experimental protocols offer a clear and robust framework for any researcher or drug development professional to empirically test this hypothesis. The synthesis of structure-activity knowledge with rigorous experimental validation is the cornerstone of modern drug discovery. While the activity profile of this compound remains to be determined, the principles and methodologies outlined here provide a comprehensive guide for its investigation and for the broader exploration of novel chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 7. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Senior Application Scientist's Guide to the Preclinical Evaluation of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol Derivatives as Novel Monoamine Transporter Inhibitors
This guide provides a comprehensive framework for the in vitro and in vivo evaluation of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol derivatives. The unique structural characteristics of this chemical series—combining the rigid, three-dimensional 2-azaspiro[3.3]heptane scaffold with the well-established benzhydryl pharmacophore—position it as a promising source of novel modulators for monoamine transporters. The spirocyclic core is increasingly utilized in drug discovery to enhance properties such as aqueous solubility and metabolic stability while offering predictable exit vectors for chemical modification.[1]
Our objective is to outline a logical, data-driven pathway for characterizing these compounds, from initial target engagement to preclinical proof-of-concept. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to systematically investigate this novel chemical space.
The Scientific Rationale: Targeting Monoamine Transporters
The primary hypothesis for this chemical class is its interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical regulators of neurotransmission, and their inhibition leads to increased synaptic availability of their respective neurotransmitters.[2] Imbalances in these systems are implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and ADHD.[2][3] The benzhydryl moiety is a classic pharmacophore found in numerous central nervous system (CNS) active agents that target these transporters, making it a logical starting point for derivatization on the novel azaspiro[3.3]heptane core.
Comparative In Vitro Evaluation: From Binding to Function
The initial phase of evaluation aims to quantify the interaction of the derivatives with their putative targets and assess their selectivity and preliminary safety profile. The experimental cascade is designed to move from simple binding affinity to more complex functional and cellular assays.
Causality in Experimental Design
The logical flow of in vitro testing is crucial for efficient decision-making.
-
Primary Screen (Binding Affinity): We first establish if the compounds physically interact with the transporters. Radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a compound for a specific receptor or transporter, providing a quantitative measure of target engagement.
-
Functional Assay (Uptake Inhibition): High affinity does not always equate to functional activity. Therefore, we next assess whether binding translates into a biological effect—specifically, the inhibition of neurotransmitter uptake. This confirms the compound's mechanism of action as a reuptake inhibitor and provides a potency value (IC₅₀).
-
Selectivity Profiling: A therapeutically useful drug must be selective for its intended target to minimize off-target side effects. We profile lead compounds against a panel of other receptors, transporters, and enzymes. For this series, determining the selectivity ratio between DAT, SERT, and NET is paramount to defining their potential therapeutic application (e.g., a selective DAT inhibitor vs. a triple reuptake inhibitor).
-
In Vitro ADME/Tox: Early assessment of drug-like properties is essential. Assays for metabolic stability (e.g., using liver microsomes), cell permeability, and cytotoxicity help identify compounds with a higher probability of success in vivo.
Workflow for In Vitro Screening Cascade
Caption: High-throughput in vitro screening workflow.
Representative In Vitro Data
While extensive published data on the this compound series is not yet available, the following table presents data from a series of well-characterized citalopram analogues to illustrate the type of comparative data that should be generated.[4] This provides a benchmark for assessing potency and selectivity at the monoamine transporters.
| Compound ID | R⁵-Substitution | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| (±)-1 | -CN | 1.9 | 4060 | 28900 | 2137 | 15211 |
| (±)-2 | -H | 4.8 | 1530 | 33800 | 319 | 7042 |
| (±)-3 | -Cl | 1.1 | 1850 | 17500 | 1682 | 15909 |
| (±)-4 | -Br | 1.1 | 2190 | 18900 | 1991 | 17182 |
| (±)-5 | -I | 1.3 | 2400 | >30000 | 1846 | >23077 |
| (±)-6 | -CH₃ | 4.1 | 2170 | >30000 | 529 | >7317 |
| Table 1: Representative binding affinity data for a series of citalopram analogues at human monoamine transporters. Data sourced from Loland et al. (2012).[4] This table serves as an example for how to present comparative in vitro data. |
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
This protocol describes a typical fluorescence-based method for assessing uptake inhibition at DAT, SERT, and NET, suitable for medium- to high-throughput screening.
-
Cell Culture: Culture HEK-293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter in appropriate media (e.g., DMEM with 10% FBS, G418 for selection) at 37°C and 5% CO₂.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density that yields a confluent monolayer on the day of the assay. Allow cells to adhere for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in assay buffer (e.g., Krebs-Ringer-HEPES buffer). Include a known inhibitor (e.g., GBR12909 for DAT, Fluoxetine for SERT) as a positive control and buffer with DMSO as a vehicle control.
-
Assay Procedure: a. Wash the cell monolayer gently with assay buffer. b. Add the compound dilutions (including controls) to the wells and pre-incubate for 10-20 minutes at 37°C. c. Prepare the fluorescent substrate solution (e.g., a commercially available substrate like ASP+). d. Add the fluorescent substrate to all wells to initiate the uptake reaction. e. Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The optimal time should be within the linear range of uptake. f. Terminate the uptake by washing the cells rapidly with ice-cold assay buffer.
-
Data Acquisition: Measure the intracellular fluorescence using a plate reader with appropriate excitation/emission filters.
-
Data Analysis: Subtract the background fluorescence (from wells with a known potent inhibitor, representing 100% inhibition). Normalize the data to the vehicle control (representing 0% inhibition). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Comparative In Vivo Evaluation: Efficacy and Pharmacokinetics
Promising candidates from in vitro screening must be evaluated in living systems to assess their therapeutic potential and pharmacokinetic properties. The choice of animal model is dictated by the compound's pharmacological profile. For compounds showing potent DAT and/or SERT inhibition, models of depression are appropriate starting points.[5][6]
Causality in Experimental Design
-
Pharmacokinetic (PK) Profiling: Before assessing efficacy, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[7] A preliminary PK study (typically via intravenous and oral administration) in rodents provides critical parameters like half-life (t½), bioavailability (%F), and brain exposure (brain/plasma ratio). This data is vital for selecting appropriate doses and administration routes for efficacy studies.
-
Behavioral Efficacy Models: For antidepressant-like activity, the Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening models.[5] They are based on the principle that animals will exhibit immobility when placed in an inescapable, stressful situation, and this "behavioral despair" can be reversed by antidepressant drugs.[5][8]
-
Ancillary Assessments: To ensure that the observed effects in behavioral models are not due to confounding factors like general hyperactivity, locomotor activity should be assessed.
Workflow for In Vivo Study Design
Caption: A logical workflow for preclinical in vivo studies.
Representative In Vivo Data
The following table provides an example of how to structure comparative in vivo data for a series of lead candidates. The data presented is hypothetical but reflects realistic outcomes for a successful discovery program.
| Compound ID | FST Immobility (% Reduction vs. Vehicle) @ 30 mg/kg, PO | Locomotor Activity (% Change vs. Vehicle) | Oral Bioavailability (%F) | Brain/Plasma Ratio @ 2h |
| AZ-001 | 55% | +8% | 45% | 2.1 |
| AZ-002 | 21% | +5% | 15% | 0.8 |
| AZ-003 | 62% | +110% | 65% | 3.5 |
| AZ-004 | 48% | -3% | 78% | 1.5 |
| Fluoxetine | 65% | +12% | N/A | N/A |
| Table 2: Illustrative comparative in vivo data. A desirable candidate (e.g., AZ-001 or AZ-004) would show significant efficacy in the FST without causing major changes in locomotor activity, coupled with good oral bioavailability and brain penetration. AZ-003, despite its efficacy, would be flagged for its profound locomotor effects. |
Experimental Protocol: Murine Forced Swim Test (FST)
This protocol is adapted from the widely used Porsolt method.[5]
-
Animals: Use male C57BL/6 or CD-1 mice (8-10 weeks old). Group house the animals for at least one week to acclimatize them to the facility.
-
Apparatus: Use transparent glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.
-
Drug Administration: Administer the test compounds (e.g., this compound derivatives), a positive control (e.g., Fluoxetine, 20 mg/kg), and the vehicle (e.g., 0.5% methylcellulose in water) via the desired route (e.g., intraperitoneal or oral). Dosing typically occurs 30-60 minutes before the test.
-
Test Procedure: a. Gently place each mouse into its individual cylinder. b. The test session lasts for 6 minutes. c. Use video recording software to record the entire session for later analysis. d. The key behavior to score is immobility , defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.
-
Data Analysis: a. A trained observer, blind to the treatment groups, should score the videos. b. The total duration of immobility is typically scored during the last 4 minutes of the 6-minute test. c. Compare the mean immobility time of the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.
Structure-Activity Relationship (SAR) Insights
The systematic evaluation of derivatives allows for the development of a Structure-Activity Relationship (SAR), which guides the medicinal chemistry effort. Based on SAR studies of other monoamine transporter inhibitors, we can hypothesize key relationships to investigate[4][9]:
-
Benzhydryl Ring Substitution: The position and nature of substituents on the two phenyl rings of the benzhydryl moiety are expected to profoundly impact potency and selectivity. Halogenation (e.g., fluorine, chlorine) at the 4-position of one or both rings often enhances potency at SERT and/or DAT.[4] Exploring a range of electron-donating and electron-withdrawing groups is critical.
-
Stereochemistry: The chiral center at the benzhydryl carbon and potentially at the C5 position of the spiro-heptane ring will likely introduce stereoselectivity. It is essential to separate and test individual enantiomers of lead compounds, as the desired activity often resides in a single stereoisomer.[4]
-
Hydroxyl Group Modification: The 5-OL (hydroxyl) group on the azaspiro[3.3]heptane core offers a vector for modification. Esterification or etherification could be explored to modulate physicochemical properties like lipophilicity and metabolic stability, although this may also impact target binding.
Conclusion and Future Directions
This guide presents a robust, logical framework for the preclinical evaluation of novel this compound derivatives. By systematically progressing from in vitro binding and functional assays to in vivo pharmacokinetic and efficacy models, researchers can efficiently identify and optimize lead candidates. The key to success lies in the iterative process of synthesizing new analogs based on emerging SAR, and rigorously testing them through this validated cascade. Promising compounds identified through this process would warrant further investigation in more complex models of CNS disorders and formal preclinical safety and toxicology studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]
- 8. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Lipophilicity: A Comparative Study of Azaspiro[3.3]heptanes and Traditional Heterocycles
Introduction: The Central Role of Lipophilicity in Modern Drug Discovery
In the intricate process of drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a delicate balance of physicochemical properties.[1] Among these, lipophilicity stands out as a critical determinant of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2][3] Traditionally defined by the partition coefficient (LogP) between n-octanol and water, lipophilicity dictates a molecule's ability to traverse cellular membranes, engage with its biological target, and avoid undesirable off-target effects.[4] However, as a vast majority of drug candidates contain ionizable groups, the distribution coefficient at physiological pH (LogD, typically at pH 7.4) offers a more pharmacologically relevant measure of this property.[5][6]
For decades, medicinal chemists have relied on a well-established toolkit of saturated heterocycles—such as piperidines, morpholines, and piperazines—to modulate the properties of lead compounds.[7] While immensely valuable, the drive to explore novel chemical space and escape the "flatland" of predominantly two-dimensional structures has led to increasing interest in rigid, three-dimensional scaffolds.[8] Among these, azaspiro[3.3]heptanes have emerged as compelling bioisosteres, offering unique structural and physicochemical advantages.[9][10]
This guide presents a comparative analysis of the lipophilicity of azaspiro[3.3]heptanes versus their traditional heterocyclic counterparts. We will delve into the often counterintuitive observation that the introduction of a spirocyclic carbon atom can, in many cases, decrease lipophilicity, a phenomenon that challenges conventional wisdom and provides a powerful new strategy for optimizing drug candidates.[11][12]
The Azaspiro[3.3]heptane Scaffold: A 3D Alternative
Azaspiro[3.3]heptanes are a class of saturated heterocyclic compounds characterized by two four-membered rings sharing a single spirocyclic carbon atom.[13] This rigid, three-dimensional architecture offers a distinct departure from the more conformationally flexible six-membered rings of traditional heterocycles.[14] The defined spatial arrangement of substituents, or "exit vectors," allows for precise and predictable interactions with biological targets.[15]
The core hypothesis for investigating these scaffolds is their potential to serve as bioisosteres for common heterocycles, while improving key drug-like properties such as aqueous solubility and metabolic stability.[8][16]
Caption: Bioisosteric replacement of traditional heterocycles with an azaspiro[3.3]heptane scaffold.
Comparative Analysis of Lipophilicity (LogD7.4)
The central, and perhaps most compelling, feature of replacing traditional heterocycles with azaspiro[3.3]heptanes is the resulting change in lipophilicity. An extensive analysis of matched molecular pairs reveals a consistent and significant trend: the introduction of a spirocyclic center often lowers the measured LogD at pH 7.4.[11] This is counterintuitive, as the net molecular change is the addition of a carbon atom, which would typically be expected to increase lipophilicity.[12]
The primary explanation for this phenomenon lies in the altered basicity (pKa) of the nitrogen atom within the azaspiro[3.3]heptane ring.[11][17] The geometric constraints of the spirocycle can lead to an increase in the basicity of the heteroatom. A higher pKa means the compound is more extensively protonated (ionized) at physiological pH. This ionized form is significantly more polar and has a much higher affinity for the aqueous phase, thereby driving down the overall distribution coefficient (LogD).[11]
The table below summarizes experimental data comparing the LogD7.4 of molecules containing traditional heterocycles with their azaspiro[3.3]heptane-containing analogues. The value ΔLogD7.4 represents the change in lipophilicity upon making the substitution.
| Original Heterocycle | Azaspiro[3.3]heptane Replacement | Context of Replacement | Avg. ΔLogD7.4 (Spiro - Original) | Citation |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Terminal Position | -0.2 to -1.2 | [11] |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Terminal Position | -0.2 to -1.1 | [11] |
| C-linked Piperidine | C-linked 2-Azaspiro[3.3]heptane | Terminal Position | -0.93 ± 0.12 | [11] |
| N-linked Piperidine | N-linked 2-Azaspiro[3.3]heptane | Terminal Position | +0.2 to +0.5 | [11] |
Key Insights from the Data:
-
Significant Lipophilicity Reduction: For morpholine, piperazine, and C-linked piperidine replacements, the substitution consistently results in a decrease in LogD7.4, in some cases by more than a full log unit.[11] This is a powerful tool for medicinal chemists struggling with high lipophilicity in a lead series, which can be associated with poor solubility, metabolic instability, and hERG toxicity.[8]
-
The N-Linked Exception: A critical exception is observed with N-linked 2-azaspiro[3.3]heptanes, where the substitution increases LogD7.4.[11][17] This outcome is more consistent with the simple addition of a carbon atom and underscores the importance of the specific chemical context and attachment point.
-
Geometric Considerations: It is crucial to note that while azaspiro[3.3]heptanes can be effective for tuning physicochemical properties, they may not always be suitable bioisosteres from a structural standpoint, particularly when placed in the middle of a molecule. The 90° twist in the exit vectors can significantly alter the overall molecular geometry compared to a traditional six-membered ring, potentially disrupting binding to the target protein.[11]
Experimental Protocol: Determination of LogD7.4 via the Shake-Flask Method
To validate these findings and apply this strategy in a drug discovery program, a robust and reliable method for determining LogD is essential. The gold-standard shake-flask method, while manual, provides the most direct and accurate measurement.[5]
Causality Behind Experimental Choices:
-
Solvent System: n-Octanol is chosen as the organic phase because it is believed to be a good surrogate for the lipid environment of biological membranes.[1]
-
Buffer: A phosphate-buffered saline (PBS) solution at pH 7.4 is used for the aqueous phase to mimic physiological conditions, which is critical for measuring LogD rather than LogP.[18]
-
Equilibration: Pre-saturating each solvent phase with the other is a critical step to prevent volume changes during the experiment, which would alter the concentrations and invalidate the results.
-
Concentration Measurement: Using a highly sensitive and linear analytical technique like LC-MS/MS or UV-Vis spectroscopy is necessary for accurate quantification, especially for compounds with very high or very low LogD values.
Caption: Experimental workflow for the determination of LogD7.4 using the shake-flask method.
Conclusion and Forward Outlook
The strategic replacement of traditional saturated heterocycles with azaspiro[3.3]heptane scaffolds represents a significant advance in the medicinal chemist's toolkit. The ability of this substitution to decrease lipophilicity, primarily by increasing basicity, offers a powerful and often counterintuitive method for optimizing the ADMET properties of drug candidates.[11][17] While the increase in LogD for N-linked analogues and the potential for significant geometric changes require careful consideration, the overall trend presents a valuable strategy for escaping high lipophilicity.[11] As drug discovery programs continue to push into novel chemical space, the adoption of rigid, three-dimensional scaffolds like azaspiro[3.3]heptanes will be instrumental in developing the next generation of therapeutics with improved efficacy and safety profiles.
References
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The influence of lipophilicity in drug discovery and design | Semantic Scholar [semanticscholar.org]
- 4. acdlabs.com [acdlabs.com]
- 5. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
Cross-Validation of Analytical Methods for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL: A Comparative Guide
In the landscape of modern drug discovery, the structural complexity of novel chemical entities demands rigorous analytical characterization to ensure their quality, safety, and efficacy. 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a unique azaspirocyclic compound, presents a compelling case for the development and cross-validation of orthogonal analytical methods. Its spirocyclic core and benzhydryl moiety introduce challenges in achieving comprehensive analytical control, from routine purity assessments to the quantification of stereoisomers and trace-level impurities. This guide provides an in-depth comparison of analytical strategies for this molecule, underpinned by detailed experimental protocols and a robust cross-validation framework.
The Imperative for Orthogonal Analytical Approaches
Reliance on a single analytical method, however well-validated, can harbor inherent biases and blind spots. The principle of orthogonality—employing methods with different separation and detection principles—provides a more comprehensive understanding of a sample's composition. For a molecule like this compound, a multi-faceted analytical approach is not merely good practice; it is a scientific necessity. This guide will explore three distinct, yet complementary, analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity and impurity profiling, Chiral Normal-Phase HPLC (NP-HPLC) for enantiomeric separation, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification. The cross-validation of these methods ensures the generation of reliable and consistent data, a cornerstone of regulatory compliance and successful drug development.
Visualizing the Cross-Validation Workflow
A systematic approach to cross-validation is paramount. The following workflow outlines the key stages in comparing and ensuring the congruity of different analytical methods.
A Comparative Efficacy Analysis: 2-Azaspiro[3.3]heptane versus Morpholine Scaffolds in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In medicinal chemistry, the strategic selection of saturated heterocyclic scaffolds is paramount to achieving desirable drug-like properties. Morpholine, a ubiquitous six-membered ring, has been a mainstay for decades, prized for its ability to improve solubility and introduce polarity. However, it often carries liabilities, including metabolic instability. This guide presents a detailed comparative analysis of morpholine and a next-generation bioisostere: 2-azaspiro[3.3]heptane. We will explore the nuanced differences in their physicochemical properties, in vitro ADME profiles, and synthetic accessibility, supported by experimental data and protocols, to provide a clear rationale for scaffold selection in drug design programs.
Introduction: The Evolving Landscape of Saturated Heterocycles
Saturated heterocycles are fundamental building blocks in pharmaceutical development, with moieties like piperidine and piperazine found in a vast number of FDA-approved drugs.[1] Their primary role is to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for oral bioavailability and overall clinical success.[2][3]
Morpholine has long been a default choice for medicinal chemists. Its oxygen atom acts as a hydrogen bond acceptor, often improving the solubility of parent molecules. Despite its prevalence, the morpholine ring can be susceptible to metabolic degradation, primarily through oxidation, which can lead to rapid clearance and potential formation of reactive metabolites.[3]
In response to these challenges, medicinal chemistry has seen a push towards scaffolds with greater three-dimensionality and improved metabolic robustness—an initiative often termed "escape from flatland".[4] One of the most promising alternatives to emerge is 2-azaspiro[3.3]heptane , a strained spirocyclic system.[2][5] This scaffold offers a rigid, three-dimensional structure that can project substituents into novel chemical space while often enhancing metabolic stability and aqueous solubility.[6]
This guide provides a head-to-head comparison of these two scaffolds, moving beyond theoretical advantages to present actionable data and experimental context.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
The fundamental differences in the geometry and electronics of morpholine and 2-azaspiro[3.3]heptane give rise to distinct physicochemical profiles.
Diagram 1: Structural Comparison
Caption: Core structures of Morpholine and 2-Azaspiro[3.3]heptane.
| Property | Morpholine Analog | 2-Azaspiro[3.3]heptane Analog | Causality and Implication |
| Lipophilicity (LogD7.4) | Baseline | Generally Lower (Δ up to -1.2)[7] | The introduction of the spirocyclic center in azaspiro[3.3]heptanes often increases the basicity (pKa) of the nitrogen atom.[7] At physiological pH (7.4), this leads to a higher proportion of the compound existing in its protonated, more polar, and thus less lipophilic state. This counterintuitive "adding carbon to lower lipophilicity" is a key advantage.[7][8] |
| Aqueous Solubility | Good | Often Improved [6][9] | The increased polarity and reduced lipophilicity of the azaspiro[3.3]heptane scaffold directly contribute to enhanced aqueous solubility, a critical factor for achieving sufficient drug exposure.[6][9] |
| Basicity (pKa) | ~7.0 (for N-alkyl) | Higher (Δ up to +1.5)[7] | In morpholine, the oxygen atom is β to the nitrogen, exerting an inductive electron-withdrawing effect that reduces the nitrogen's basicity. In 2-azaspiro[3.3]heptane, the spirocyclic carbons are γ to the nitrogen, diminishing this effect and resulting in a more basic amine.[7] |
| Molecular Shape | Flexible Chair/Boat | Rigid, 3D Spirocyclic | The spirocyclic nature imparts significant sp3 character and conformational rigidity.[2] This can lead to more specific and favorable interactions with protein targets by reducing the entropic penalty of binding. The exit vectors for substituents are also different, providing access to new binding orientations.[6] |
In Vitro ADME Profile: Predicting In Vivo Performance
A compound's absorption, distribution, metabolism, and excretion (ADME) profile is a primary determinant of its clinical viability. Here, the differences between the two scaffolds become particularly pronounced.
Diagram 2: ADME Profiling Workflow
Caption: A standard experimental workflow for evaluating key ADME properties.
Metabolic Stability
This is often the most compelling reason to replace a morpholine with a 2-azaspiro[3.3]heptane.
-
Morpholine: The C-H bonds adjacent to the oxygen and nitrogen are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for metabolic clearance.[10]
-
2-Azaspiro[3.3]heptane: The strained ring system and lack of an ether oxygen make it significantly more resistant to CYP-mediated metabolism. In a direct comparison, the turnover of a 2-oxa-6-azaspiro[3.3]heptane analog in human liver microsomes (HLM) was greatly reduced compared to its morpholine counterpart.[7] This increased stability can lead to a longer half-life and improved drug exposure in vivo.
Membrane Permeability
Permeability is essential for oral absorption and reaching intracellular targets.
-
The Trade-Off: While lower lipophilicity (LogD) can sometimes reduce passive diffusion, the impact must be assessed experimentally. In one study, a 2-oxa-6-azaspiro[3.3]heptane analog (which had a lower LogD and higher pKa) showed no detrimental effect on permeability compared to the morpholine version.[7] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to evaluate this property.[11]
Cardiotoxicity (hERG Inhibition)
Inhibition of the hERG potassium channel is a major cause of cardiotoxicity and drug attrition.
-
The Verdict: The risk of hERG inhibition is highly dependent on the overall molecular structure, not just the heterocyclic core.[12][13] However, properties influenced by the scaffold, like basicity and lipophilicity, are known modulators of hERG activity. Encouragingly, in a reported morpholine-to-azaspiro[3.3]heptane swap, the resulting compound suffered no detrimental effect in hERG inhibition.[7]
Synthetic Accessibility
A practical consideration for any scaffold is the ease and cost of synthesis.
-
Morpholine: Derivatives are readily available and their synthesis is generally straightforward and well-established.
-
2-Azaspiro[3.3]heptane: Historically, the synthesis of this strained spirocycle was challenging. However, recent advances have made key building blocks, such as N-Boc-2-azaspiro[3.3]heptane, commercially available and have provided more robust synthetic routes, making it an increasingly accessible option for drug discovery programs.[14][15][16]
Conclusion and Strategic Recommendations
The choice between morpholine and 2-azaspiro[3.3]heptane is not a simple substitution but a strategic decision based on the specific challenges of a lead optimization program.
Diagram 3: Scaffold Selection Logic
Caption: A decision-making framework for medicinal chemists.
Choose Morpholine when:
-
Metabolic stability is not a primary concern.
-
The project is in an early, exploratory phase where synthetic ease and cost are paramount.
-
The existing scaffold already provides sufficient 3D character and target engagement.
Consider 2-Azaspiro[3.3]heptane as a strategic bioisosteric replacement when:
-
Improving Metabolic Stability: This is the most significant and validated advantage.[7]
-
Enhancing Aqueous Solubility: The lower lipophilicity and higher polarity can overcome solubility-limited absorption.[8]
-
Exploring Novel Chemical Space: The rigid 3D structure and unique exit vectors can unlock new, potent interactions with the target protein, potentially improving selectivity.[6]
Ultimately, 2-azaspiro[3.3]heptane represents a powerful tool in the medicinal chemist's arsenal, offering a validated solution to the common liabilities of the traditional morpholine scaffold.
Detailed Experimental Protocols
Protocol 1: Aqueous Solubility (Kinetic, Turbidimetric Method)
This high-throughput method is ideal for early-stage discovery.[17][18][19]
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solutions to create a range of concentrations.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., <1%) to initiate precipitation.[20]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometric plate reader or by measuring absorbance at a wavelength like 620 nm.[18]
-
Data Analysis: The kinetic solubility is the concentration at which significant precipitation is first observed, determined by a sharp increase in turbidity compared to controls.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive diffusion across a lipid membrane, modeling gastrointestinal absorption or blood-brain barrier penetration.[11][21][22]
-
Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1-2% lecithin in dodecane) to form the artificial membrane.[22]
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4), optionally containing a surfactant to act as a "sink".[23]
-
Donor Plate Preparation: Add the test compounds (e.g., at 50 µM in PBS with <1% DMSO) to the wells of the coated donor plate.[23]
-
Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a defined period (e.g., 4-18 hours).[24]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[21]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the concentrations in the donor and acceptor wells and known assay parameters (well volume, membrane area, incubation time).
Protocol 3: Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by key liver enzymes (CYPs).[10][25][26]
-
Reagent Preparation: Thaw human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 0.5-1 mg/mL protein) in a phosphate buffer (pH 7.4).[26][27] Prepare a solution of the necessary cofactor, NADPH, or an NADPH-regenerating system.[25]
-
Reaction Initiation: Pre-warm the microsomal solution to 37°C. Add the test compound (e.g., at a final concentration of 1 µM) and allow it to pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH solution.[20]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[10]
-
Sample Processing: Centrifuge the quenched samples at high speed to precipitate the microsomal proteins.[25]
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint) of the compound.[10][26]
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 4. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. mercell.com [mercell.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. enamine.net [enamine.net]
- 24. bioassaysys.com [bioassaysys.com]
- 25. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 27. researchgate.net [researchgate.net]
Peer-reviewed literature on the biological effects of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL
An Investigative Guide to the Biological Profile of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL: A Comparative Framework
This guide provides a strategic framework for characterizing the biological effects of the novel chemical entity this compound. As of this writing, there is no peer-reviewed literature detailing the specific biological activities of this compound. Therefore, this document serves as an investigative roadmap, outlining a series of experiments to elucidate its pharmacological profile and compare it against relevant, well-characterized molecules. Our approach is grounded in structural chemical analysis, proposing a logical progression from broad screening to specific functional assays.
Structural Rationale and Target Hypothesis
The structure of this compound contains two key pharmacophores that guide our initial hypotheses:
-
The Benzhydryl Moiety: This diphenylmethyl group is a prominent feature in numerous centrally active drugs. Its bulky, lipophilic nature facilitates penetration of the blood-brain barrier and interaction with neurotransmitter transporters and receptors.
-
The Azaspiro[3.3]heptane Scaffold: This rigid, three-dimensional spirocyclic system constrains the molecule's conformation. Such rigidity can enhance binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding compared to more flexible molecules.
Based on these features, we can draw parallels to known drugs to form a testable hypothesis. The benzhydryl group is found in compounds targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and histamine H1 receptors.
Table 1: Structural Analogs and Their Primary Biological Targets
| Compound | Key Structural Feature | Primary Biological Target(s) | Therapeutic Class |
| Modafinil | Benzhydryl | Dopamine Transporter (DAT) Inhibitor | Wakefulness-promoting agent |
| Diphenhydramine | Benzhydryl | Histamine H1 Receptor Inverse Agonist | Antihistamine |
| Benztropine | Benzhydryl | Muscarinic Acetylcholine Receptor Antagonist, DAT Inhibitor | Anticholinergic, Antiparkinsonian |
Our initial hypothesis is that this compound is likely to exhibit activity at one or more of these monoamine transporters or receptors. The primary objective is to determine its potency and selectivity profile in comparison to these established drugs.
Proposed Experimental Workflow: A Phased Approach
We recommend a phased screening cascade to efficiently characterize the compound's biological activity. This workflow ensures that resources are directed toward the most promising therapeutic targets identified in the initial screens.
Caption: Phased experimental workflow for characterizing a novel compound.
Key Experimental Protocols
The following protocols are foundational for testing our primary hypothesis that the compound interacts with the dopamine transporter (DAT).
Protocol: Radioligand Binding Assay for Human DAT
This experiment determines the compound's ability to displace a known high-affinity radioligand from the human dopamine transporter (hDAT), providing its binding affinity (Ki).
Objective: To determine the inhibitory constant (Ki) of this compound for hDAT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]-WIN 35,428 (a well-characterized DAT ligand).
-
Non-specific binding control: GBR-12909 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test Compound: this compound, dissolved in DMSO.
-
Reference Compound: Modafinil.
-
96-well microplates, scintillation fluid, microplate scintillation counter.
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound and reference compound in DMSO, then dilute into the assay buffer. A typical final concentration range would be 0.1 nM to 100 µM.
-
Assay Preparation: In a 96-well plate, combine:
-
25 µL of test compound/reference/control.
-
25 µL of [³H]-WIN 35,428 (final concentration ~1-2 nM).
-
150 µL of hDAT-expressing cell membranes (5-10 µg protein per well).
-
For non-specific binding (NSB) wells, add GBR-12909 instead of the test compound.
-
For total binding (B₀) wells, add assay buffer.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate percent inhibition for each compound concentration: 100 * (1 - (Sample_CPM - NSB_CPM) / (B₀_CPM - NSB_CPM)))
-
Use non-linear regression (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Cellular Dopamine Uptake Assay
This functional assay measures the compound's ability to inhibit the uptake of dopamine into cells expressing hDAT, confirming its mechanism of action as a potential uptake inhibitor.
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting dopamine uptake.
Materials:
-
HEK293 cells stably expressing hDAT, plated in 96-well plates.
-
[³H]-Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH).
-
Test Compound and Reference Compound (Modafinil).
Methodology:
-
Cell Culture: Plate HEK293-hDAT cells in a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with various concentrations of the test compound or reference compound for 10-20 minutes at room temperature.
-
Initiate Uptake: Add [³H]-Dopamine (final concentration ~10-20 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. The short duration ensures measurement of the initial uptake rate.
-
Terminate Uptake: Rapidly wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]-Dopamine.
-
Cell Lysis & Quantification: Lyse the cells with a lysis buffer. Transfer the lysate to a scintillation vial or plate, add scintillation fluid, and quantify the amount of [³H]-Dopamine taken up by the cells using a scintillation counter.
-
Data Analysis: Perform a non-linear regression analysis as described in the binding assay protocol to determine the IC₅₀ for uptake inhibition.
Data Interpretation and Comparative Analysis
The ultimate goal is to populate a data table that directly compares the pharmacological profile of our novel compound with established alternatives. This allows for a clear, evidence-based assessment of its potential.
Table 2: Comparative Pharmacological Profile (Hypothetical Data)
| Parameter | 2-Benzhydryl-2-azaspiro... | Modafinil | Diphenhydramine | Benztropine |
| hDAT Binding (Ki, nM) | Experimental Result | 5,000 | >10,000 | 150 |
| hNET Binding (Ki, nM) | Experimental Result | 20,000 | >10,000 | 2,000 |
| hSERT Binding (Ki, nM) | Experimental Result | >50,000 | 150 | 3,000 |
| hDAT Uptake (IC₅₀, nM) | Experimental Result | 3,000 | >10,000 | 250 |
| hH1 Binding (Ki, nM) | Experimental Result | >10,000 | 15 | 60 |
| hM1 Binding (Ki, nM) | Experimental Result | >10,000 | 200 | 1 |
| DAT/SERT Selectivity | Ki(SERT) / Ki(DAT) | < 0.1 | > 600 | 20 |
A potent and selective DAT inhibitor, for example, would show a low Ki/IC₅₀ value for DAT and significantly higher values for other transporters and receptors. This profile would suggest a potential application as a wakefulness-promoting agent or for ADHD, similar to Modafinil but perhaps with a different side-effect profile.
Visualizing the Mechanism of Action
If the experimental data confirms that this compound is a dopamine transporter inhibitor, its mechanism can be visualized as follows. The compound would bind to the DAT on the presynaptic neuron, blocking the reuptake of dopamine from the synaptic cleft. This leads to an increased concentration and duration of dopamine in the synapse, enhancing dopaminergic signaling.
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Profile of this compound: An Evidence-Based Assessment
-
Benzhydryl Moiety: The benzhydryl group is found in compounds like benzhydrol, which is known to be an irritant to the eyes, skin, and respiratory system.[3][4]
-
Azaspiro[3.3]heptane Core: Safety data for analogous azaspiro compounds, such as 2,6-Diazaspiro[3.3]heptane dihydrochloride and tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, indicate potential for skin and eye irritation, and they may be harmful if inhaled or swallowed.
Therefore, it is imperative to treat this compound as a hazardous substance, assuming it to be, at a minimum, an irritant to the skin, eyes, and respiratory tract, and potentially harmful by ingestion or inhalation.[5][6]
Multi-Level Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and the associated risks.[5] PPE should be considered the last line of defense, after engineering and administrative controls (e.g., fume hoods, established protocols) are in place.
For standard procedures such as weighing, preparing solutions, and conducting reactions within a certified chemical fume hood, the following PPE is mandatory:
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | Protects against minor splashes and airborne particles. |
| Skin and Body Protection | A standard, fully buttoned laboratory coat. | Shields skin and personal clothing from incidental contact and minor spills. |
| Hand Protection | Chemically resistant nitrile gloves. | Provides a barrier against direct skin contact. Nitrile is a good starting point for a broad range of chemicals.[7] |
| Footwear | Closed-toe and closed-heel shoes. | Protects feet from spills and dropped objects. |
For operations with a higher risk of splashing, aerosolization, or energetic reactions, an enhanced level of PPE is required:
| PPE Category | Enhanced Requirement | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Offers superior protection against significant splashes and energetic releases. |
| Skin and Body Protection | A chemically resistant apron over a lab coat, or a disposable coverall. | Provides an additional layer of protection for the torso and legs against larger spills. |
| Hand Protection | Double-gloving with two pairs of nitrile gloves, or a more robust glove material such as neoprene. | Increases protection against chemical permeation, especially during extended handling. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
References
- 1. twu.edu [twu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Benzhydrol:Melting point,Uses,Hazards_Chemicalbook [chemicalbook.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 7.1 Minimize Exposure to Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
